Carbinoxamine N-Oxide Dihydrochloride
Descripción
Propiedades
Fórmula molecular |
C₁₆H₂₁Cl₃N₂O₂ |
|---|---|
Peso molecular |
379.71 |
Sinónimos |
2-[(4-Chlorophenyl)-2-pyridinylmethoxy]-N,N-dimethylrthanamine N-Oxide Diydrochloride |
Origen del producto |
United States |
Pharmacological Divergence: Carbinoxamine Maleate vs. Carbinoxamine N-oxide
Executive Summary
Carbinoxamine maleate is a potent, first-generation ethanolamine-derivative H1-receptor antagonist widely utilized in the clinical management of allergic rhinitis, urticaria, and other histamine-mediated conditions[1]. However, during hepatic biotransformation—or as a degradant during active pharmaceutical ingredient (API) synthesis and storage—the tertiary amine of carbinoxamine undergoes N-oxygenation to form Carbinoxamine N-oxide [2][3].
For drug development professionals and analytical scientists, distinguishing between the parent API and its N-oxide metabolite is critical. This structural modification fundamentally alters the molecule's pharmacodynamics, target binding affinity, and pharmacokinetic distribution. This whitepaper provides an in-depth mechanistic analysis of these differences, supported by self-validating experimental protocols for in vitro profiling.
Chemical and Structural Distinctions
The pharmacological efficacy of Carbinoxamine maleate relies heavily on its tertiary amine group. At physiological pH (7.4), this amine is partially protonated, allowing it to form a critical electrostatic salt bridge with the Asp107 residue located in the transmembrane domain 3 (TM3) of the human H1 receptor.
When oxidized to Carbinoxamine N-oxide, the nitrogen's lone pair forms a coordinate covalent bond with oxygen. This transformation induces three major physicochemical shifts:
-
Loss of Basicity : The nitrogen can no longer accept a proton, abolishing the critical Asp107 salt bridge interaction.
-
Steric Hindrance : The addition of the oxygen atom creates a bulky, sterically demanding microenvironment that clashes with the tight H1 binding pocket.
-
Increased Polarity : The highly polar N-O bond creates a zwitterionic-like character, drastically lowering the molecule's lipophilicity (LogP) and preventing passive diffusion across the blood-brain barrier (BBB).
Table 1: Physicochemical and Pharmacological Comparison
| Parameter | Carbinoxamine Maleate (API) | Carbinoxamine N-oxide (Metabolite) |
| Chemical Nature | Tertiary amine salt | Amine oxide |
| Molecular Weight | 406.86 g/mol (salt) | 306.79 g/mol (base) |
| Target Affinity (H1) | High (Active Antagonist) | Negligible (Loss of Asp107 binding) |
| BBB Permeability | High (Lipophilic, causes sedation) | Low (Highly polar) |
| Primary Clearance | Hepatic Metabolism | Renal Excretion |
| Clinical Role | Therapeutic Agent | Inactive Metabolite / Impurity |
Metabolic Pathways: The Role of FMO and CYP450
The biotransformation of carbinoxamine to its N-oxide is primarily mediated by hepatic Flavin-containing monooxygenases (specifically FMO3) and, to a lesser extent, Cytochrome P450 (CYP450) enzymes[4]. FMO3 is highly expressed in the adult human liver and specializes in the N-oxygenation of soft nucleophiles like tertiary amines[5].
Unlike many CYP450-mediated oxidations which can yield reactive or toxic intermediates, FMO-mediated N-oxidation is generally a strict detoxification pathway. Because N-oxides lack the lipophilicity required to cross the BBB, the systemic circulation of Carbinoxamine N-oxide is devoid of the central nervous system (CNS) sedative side effects characteristic of the parent drug.
Figure 1: Metabolic pathway and pharmacological divergence of Carbinoxamine.
Experimental Methodologies: Profiling Pharmacological Differences
To rigorously profile the differences between the parent API and its N-oxide, researchers must employ self-validating assay systems. The following protocols are designed to isolate metabolic drivers and quantify target affinity loss.
Protocol 1: In Vitro N-Oxidation Profiling (FMO vs. CYP Contribution)
Causality & Logic : To determine whether FMO3 or CYP450 is the primary driver of carbinoxamine N-oxidation, this protocol exploits the thermal lability of FMOs. Heating human liver microsomes (HLMs) at 45°C for 5 minutes prior to adding NADPH completely inactivates FMOs while preserving CYP activity[4][6]. Comparing the heat-inactivated sample to a control provides a self-validating measure of FMO-specific clearance.
Step-by-Step Methodology :
-
Preparation : Prepare two sets of pooled human liver microsomes (HLMs) at a protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Thermal Differentiation :
-
Set A (CYP-only): Heat-inactivate at 45°C for exactly 5 minutes in a water bath.
-
Set B (Total Activity): Keep on ice as the baseline control.
-
-
Substrate Addition : Add 10 µM Carbinoxamine maleate to both microsomal sets.
-
Reaction Initiation : Pre-incubate at 37°C for 3 minutes, then initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 30 minutes.
-
Quenching : Terminate the reaction by adding an equal volume of ice-cold acetonitrile spiked with an internal standard (e.g., Carbinoxamine-d6)[7].
-
Extraction : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to precipitate denatured proteins.
-
Quantification : Extract the supernatant and analyze via LC-MS/MS, monitoring the specific mass transition for Carbinoxamine N-oxide (m/z 307.8 → product ion).
Figure 2: In vitro microsomal stability and N-oxidation quantification workflow.
Protocol 2: H1 Receptor Radioligand Binding Assay
Causality & Logic : To definitively prove the loss of target affinity due to N-oxidation, a competitive binding assay against [3H]-mepyramine (a standard, high-affinity H1 radioligand) is utilized. The inability of the N-oxide to displace the radioligand validates the structural necessity of the unoxidized tertiary amine.
Step-by-Step Methodology :
-
Cell Preparation : Harvest CHO cells stably expressing human H1 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to isolate the membrane fraction.
-
Tracer Incubation : Resuspend membranes and incubate with 1 nM[3H]-mepyramine.
-
Competitive Displacement : Add varying concentrations (
to M) of either Carbinoxamine maleate or Carbinoxamine N-oxide to separate assay wells. Include a well with 10 µM unlabeled mepyramine to define non-specific binding (NSB). -
Equilibration : Incubate the plates for 60 minutes at 25°C to ensure steady-state equilibrium.
-
Filtration : Terminate the assay by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to minimize non-specific adherence).
-
Washing & Reading : Wash filters three times with ice-cold Tris-HCl buffer. Measure retained radioactivity using a liquid scintillation counter.
-
Data Analysis : Calculate
values using non-linear regression and convert to values using the Cheng-Prusoff equation.
Conclusion
The pharmacological divergence between Carbinoxamine maleate and Carbinoxamine N-oxide highlights a fundamental principle in drug metabolism and impurity profiling. The N-oxidation of the tertiary amine acts as a biological "off-switch"—simultaneously abolishing H1 receptor affinity through steric and electronic disruption, while increasing polarity to prevent BBB penetration and facilitate rapid renal clearance. Understanding and monitoring this conversion is paramount for ensuring the efficacy and safety profiles of Carbinoxamine-based therapeutics.
References
-
BioComp Pharma . Carbinoxamine Maleate - Clinical Pharmacology and Mechanism of Actions. Available at: [Link]
-
Patsnap Synapse . What is the mechanism of Carbinoxamine Maleate? Available at: [Link]
-
Hypha Discovery . Human FMOs: Accessing FMO-derived Metabolites. Available at: [Link]
-
National Center for Biotechnology Information (PMC) . Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Available at:[Link]
-
Veeprho . Carbinoxamine-D6 (Maleate Salt) and N-Oxide Impurities. Available at: [Link]
Sources
- 1. biocomppharma.com [biocomppharma.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. kmpharma.in [kmpharma.in]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
Physicochemical Profiling and Molecular Weight Determination of Carbinoxamine N-Oxide Dihydrochloride
An In-Depth Technical Guide for Pharmaceutical Quality Control and Impurity Profiling
Executive Summary
Carbinoxamine is a potent, first-generation H1-antihistamine widely used in allergy therapeutics. Throughout its manufacturing lifecycle and shelf-life, the active pharmaceutical ingredient (API) is susceptible to oxidative stress, leading to the formation of Carbinoxamine N-oxide—a critical degradation product. For rigorous quality control and the accurate quantification of this impurity, analytical laboratories require highly stable reference standards.
While the free base of Carbinoxamine N-oxide is chemically characterized[1], it is predominantly synthesized and isolated as a dihydrochloride salt to enhance crystalline stability and solubility for analytical testing[2]. This whitepaper provides a comprehensive technical breakdown of the structural mechanics, exact molecular weight calculations, and self-validating analytical workflows required to profile Carbinoxamine N-oxide dihydrochloride.
Chemical Identity & Structural Mechanics
Understanding the exact molecular weight of an impurity standard is paramount for quantitative analysis (e.g., HPLC-UV or qNMR). The mass fraction of the active moiety must be precisely calculated to correct for the salt counterions.
Causality of Salt Selection: The free base of Carbinoxamine N-oxide (CAS: 1256285-70-7) possesses a tertiary amine oxide group, making it inherently prone to hygroscopicity and degradation[1],. By reacting the free base with hydrochloric acid (HCl), the dihydrochloride salt is formed[3]. This salt formation neutralizes basic sites, dramatically improving the crystalline lattice energy, reducing moisture absorption, and ensuring the standard's weight remains constant during precise analytical weighing.
Molecular Weight Calculation:
-
The base molecule, Carbinoxamine N-oxide, has the chemical formula
and a molecular weight of 306.79 g/mol ,[4]. -
The dihydrochloride salt incorporates two equivalents of HCl (
each). -
Total Molecular Weight =
. -
The combined empirical formula is
[3].
Table 1: Quantitative Data Summarization
| Property | Carbinoxamine N-Oxide (Free Base) | Carbinoxamine N-Oxide Dihydrochloride |
| Chemical Formula | C₁₆H₁₉ClN₂O₂ | C₁₆H₂₁Cl₃N₂O₂ |
| Molecular Weight | 306.79 g/mol | 379.71 g/mol |
| Monoisotopic Mass | 306.11 Da | 378.07 Da |
| Counterion Contribution | 0.00% | 19.20% (Total HCl mass fraction) |
| Reference Application | Unstable intermediate | Stable analytical standard |
Mechanistic Pathway of N-Oxide Formation
The formation of Carbinoxamine N-oxide occurs via the oxidation of the dimethylamine moiety. In biological systems, this is mediated by Cytochrome P450 enzymes, whereas in pharmaceutical formulations, it is driven by environmental oxidative stress (e.g., trace peroxides in excipients). To manufacture the reference standard, synthetic chemists deliberately oxidize Carbinoxamine and subsequently precipitate it using HCl[5].
Mechanistic workflow of Carbinoxamine oxidative degradation and subsequent standard salt formation.
Analytical Workflows for Molecular Weight Validation
To ensure the trustworthiness of the reference standard, its molecular weight and salt stoichiometry must be empirically validated using orthogonal techniques. The following self-validating protocols are standard in pharmaceutical analytical laboratories.
Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Base Validation
Causality: Mass spectrometry in positive electrospray ionization (ESI+) causes the dihydrochloride salt to dissociate in solution. Therefore, HRMS validates the exact mass of the free base moiety, confirming the core structural identity without interference from the chloride counterions.
-
Sample Preparation: Accurately weigh 1.0 mg of Carbinoxamine N-oxide dihydrochloride and dissolve in 10 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid. The acidic modifier ensures complete protonation.
-
Ionization & Acquisition: Inject the sample into a Q-TOF or Orbitrap MS system using ESI+. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.
-
Data Analysis: Extract the chromatogram for the
ion. The theoretical monoisotopic for protonated Carbinoxamine N-oxide ( ) is approximately 307.12. -
Self-Validation (Isotopic Profiling): Verify the presence of the characteristic chlorine isotopic signature. The
peak at 309.12 must be approximately 32% the intensity of the monoisotopic peak, confirming the presence of exactly one covalently bound chlorine atom in the base structure.
Protocol 2: Potentiometric Argentometric Titration for Counterion Stoichiometry
Causality: While HRMS confirms the base, it cannot quantify the HCl counterions. Argentometric titration directly measures the ionic chloride content, validating the "dihydrochloride" stoichiometry and confirming the total molecular weight of 379.71 g/mol .
-
Sample Dissolution: Weigh exactly 50.0 mg of the Carbinoxamine N-oxide dihydrochloride standard into a titration vessel. Dissolve completely in 50 mL of ultra-pure water and add 5 mL of dilute nitric acid (
) to prevent the precipitation of silver oxide. -
Titration: Titrate the solution against a standardized
Silver Nitrate ( ) solution using an automated titrator equipped with a silver/silver chloride (Ag/AgCl) selective electrode. -
Endpoint Detection: Record the volume of
consumed at the inflection point of the potentiometric curve. -
Stoichiometric Calculation: Calculate the percentage of ionic chloride:
Validation Check: For a pure dihydrochloride salt ( ), the theoretical ionic chloride contribution from the two HCl molecules is 18.67% ( ). The covalently bound chlorine on the phenyl ring does not precipitate with silver nitrate. Achieving this exact percentage self-validates the 2:1 HCl-to-base ratio.
Pharmacopeial Implications & Quality Control
The use of the dihydrochloride salt over the free base is a deliberate choice in pharmacopeial standard development[6]. The 379.71 g/mol molecular weight must be factored into all purity calculations. When preparing standard solutions for the quantification of Carbinoxamine N-oxide impurities in API batches, analysts must apply a Molecular Weight Correction Factor (MWCF) of 0.8079 (
References
- Title: Carbinoxamine N-Oxide | CAS 1256285-70-7 Source: LGC Standards URL
- Title: Carbinoxamine N-Oxide | 1256285-70-7 Source: MilliporeSigma URL
- Title: Carbinoxamine N-Oxide | CAS No- 1256285-70-7 Source: Simson Pharma Limited URL
- Title: CAS No : 1256285-70-7 | Product Name : Carbinoxamine N-Oxide Source: Pharmaffiliates URL
- Title: Carbinoxamine USP Related Compound C (Oxalate salt)
- Title: CMS Científica do Brasil Carbinoxamine N-Oxide Dihydrochloride Source: CMS Científica do Brasil URL
- Title: Page 01568 (Chemical)
- Title: Chemsky(shanghai)International Co.,Ltd.
Sources
- 1. Carbinoxamine N-Oxide | CAS 1256285-70-7 | LGC Standards [lgcstandards.com]
- 2. cmscientifica.com.br [cmscientifica.com.br]
- 3. Page 01568 (Chemical) [intlab.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Chemsky(shanghai)International Co.,Ltd. Produktliste-E-Mail-Seite 195-Chemicalbook [chemicalbook.com]
- 6. Carbinoxamine USP Related Compound C (Oxalate salt) - CAS - 2771193-12-3 | Axios Research [axios-research.com]
Carbinoxamine N-oxide metabolite pathway in humans
Carbinoxamine N-Oxide Disposition: Mechanistic Pathways and Bioanalytical Workflows in Human Metabolism
Executive Summary
Carbinoxamine is a potent, first-generation ethanolamine-derivative H1-receptor antagonist widely utilized for its antihistaminic and anticholinergic properties. While its clinical efficacy is well-established, its pharmacokinetic profile is heavily dictated by extensive hepatic first-pass metabolism. A critical, yet historically under-characterized, biotransformation pathway is the formation of carbinoxamine N-oxide. This technical guide details the enzymatic mechanisms, pharmacokinetic parameters, and rigorous LC-MS/MS analytical protocols required to quantify this metabolite in human plasma, providing a foundational resource for drug development professionals and analytical scientists.
Hepatic Biotransformation and the N-Oxidation Pathway
Carbinoxamine is almost entirely cleared via hepatic metabolism, with virtually no intact parent drug excreted in the urine[1]. The molecular structure of carbinoxamine contains a tertiary dimethylamine group, making it highly susceptible to N-oxygenation.
The N-oxidation of tertiary amines in humans is primarily catalyzed by two major hepatic enzyme superfamilies: Cytochrome P450 (specifically the CYP3A4 isoform) and Flavin-containing monooxygenases (FMOs, notably FMO3)[2][3].
-
CYP3A4 Mechanism: CYP3A4 facilitates a single-electron transfer from the nitrogen lone pair of carbinoxamine, followed by an oxygen rebound mechanism to form the N-oxide[2].
-
FMO3 Mechanism: FMO3 utilizes NADPH and molecular oxygen to form a stable C4a-hydroperoxyflavin intermediate. This intermediate directly transfers an oxygen atom to the nucleophilic nitrogen of the drug[3].
The resulting metabolite, Carbinoxamine N-oxide (CAS: 1256285-70-7)[4], is significantly more polar and hydrophilic than the parent drug, effectively neutralizing the molecule's pharmacological activity and facilitating rapid renal clearance.
Fig 1. Hepatic N-oxidation pathway of carbinoxamine via CYP3A4 and FMO3.
Pharmacokinetic Profiling & Quantitative Metrics
Understanding the baseline pharmacokinetics of the parent drug is essential for predicting metabolite flux. Carbinoxamine exhibits rapid gastrointestinal absorption but is subject to a significant first-pass effect, which limits its absolute systemic bioavailability[5].
Table 1: Pharmacokinetic Parameters of Oral Carbinoxamine (8 mg single dose) [1][6]
| Parameter | Value | Physiological Rationale |
| Cmax | ~24 ng/mL | High lipophilicity enables rapid absorption, but extensive first-pass metabolism blunts peak systemic exposure. |
| Tmax | 1.5 - 5.0 hours | Reflects GI transit and immediate hepatic extraction prior to systemic circulation. |
| AUC | ~286 ng·hr/mL | Represents total systemic exposure after hepatic N-oxidation and other clearance pathways. |
| Half-life (t1/2) | 10 - 20 hours | Prolonged elimination phase due to tissue distribution and slow release back into the central compartment. |
| Renal Excretion | <1% (Intact) | Confirms that systemic clearance is almost entirely dependent on hepatic conversion to N-oxide and other inactive metabolites. |
Bioanalytical Methodology: LC-MS/MS Protocol for N-Oxide Quantification
To accurately map the pharmacokinetic profile of carbinoxamine and its N-oxide, high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard[7]. As a Senior Application Scientist, I emphasize that the reliability of this assay hinges on a self-validating system: mitigating matrix effects and preventing in-source fragmentation (where the thermally labile N-oxide degrades back to the parent drug in the mass spectrometer).
Fig 2. Step-by-step LC-MS/MS bioanalytical workflow for metabolite quantification.
Step-by-Step Experimental Protocol:
1. Sample Preparation (Protein Precipitation):
-
Action: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 300 µL of ice-cold acetonitrile containing an internal standard (IS) such as Pargeverine or Carbinoxamine-d6[7][8].
-
Causality: Acetonitrile rapidly denatures plasma proteins, disrupting drug-protein binding. The 1:3 plasma-to-solvent ratio ensures >95% precipitation efficiency. Utilizing ice-cold solvent is critical to prevent the ex vivo degradation of the thermally labile N-oxide metabolite.
2. Centrifugation and Extraction:
-
Action: Vortex the mixture for 15 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.
-
Causality: High-speed centrifugation pellets the dense protein matrix. Extracting only the supernatant minimizes the introduction of endogenous phospholipids into the LC system, which are the primary culprits of ion suppression in the ESI source.
3. Chromatographic Separation (LC):
-
Action: Inject 5 µL onto a C8 or C18 reverse-phase column (e.g., BDS HYPERSIL C8, 100 x 4.6 mm, 5 µm)[7]. Utilize an isocratic mobile phase of Acetonitrile: 25 mM Ammonium Formate (80:20 v/v) at a flow rate of 1.0 mL/min.
-
Causality: The N-oxide is significantly more polar than the parent drug and will elute earlier on a reverse-phase column. Ammonium formate acts as a volatile buffer, providing protons to enhance [M+H]+ ion formation while maintaining a consistent pH to prevent peak tailing of the basic amine groups.
4. Mass Spectrometry Detection (ESI-MS/MS):
-
Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the transition m/z 291.2 → 167.1 for Carbinoxamine[7]. For the N-oxide (MW: 306.8), monitor the transition m/z 307.2 → 167.1.
-
Causality: MRM provides unparalleled specificity by filtering out background matrix noise. The soft ionization of ESI prevents the N-oxide from entirely reverting to the parent mass, allowing distinct, interference-free quantification of the m/z 307.2 precursor ion.
Clinical and Toxicological Implications
The reliance on CYP3A4 and FMO3 for the N-oxidation of carbinoxamine introduces critical vectors for drug-drug interactions (DDIs). Co-administration with potent CYP3A4 inhibitors (e.g., macrolide antibiotics, grapefruit juice) can significantly impair the N-oxidation pathway[9].
When N-oxidation is inhibited, the systemic clearance of carbinoxamine decreases, leading to elevated plasma concentrations. Because carbinoxamine readily crosses the blood-brain barrier, elevated systemic levels exacerbate central nervous system (CNS) depression and anticholinergic toxicity, manifesting as severe sedation, dry mouth, and urinary retention[5]. Therefore, mapping and monitoring this metabolic pathway is not merely an analytical exercise, but a fundamental requirement for precision dosing and patient safety during drug development.
References
- PrescriberPoint.
- Drugs.com. "Carbinoxamine Oral Solution: Package Insert / Prescribing Info".
- Benchchem.
- MIMS Singapore. "Carbinoxamine: Uses & Dosage".
- Sigma-Aldrich. "Carbinoxamine N-Oxide | 1256285-70-7".
- TLC Pharmaceutical Standards.
- Drugs.com. "Interactions between Carbinoxamine / hydrocodone / pseudoephedrine and Propiomazine".
- PMC (NIH). "Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods".
- ResearchGate.
Sources
- 1. Ryvent (carbinoxamine maleate) - Dosing, PA Forms & Info (2026) [prescriberpoint.com]
- 2. Carbinoxamine Maleate | 3505-38-2 | Benchchem [benchchem.com]
- 3. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbinoxamine N-Oxide | 1256285-70-7 [sigmaaldrich.com]
- 5. mims.com [mims.com]
- 6. Carbinoxamine Oral Solution: Package Insert / Prescribing Info [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. tlcstandards.com [tlcstandards.com]
- 9. drugs.com [drugs.com]
Thermodynamic Solvation and Solubility Profiling of Carbinoxamine N-oxide Dihydrochloride: Water vs. Methanol
Executive Summary & Chemical Context
In pharmaceutical development and forced degradation studies, understanding the precise solubility profiles of active pharmaceutical ingredients (APIs) and their related impurities is critical for analytical method development and formulation design. Carbinoxamine N-oxide is a common oxidative degradant and primary metabolite of the first-generation H1-antihistamine, Carbinoxamine[1].
To enhance its chemical stability, mitigate hygroscopicity, and improve handling during analytical testing, this reference standard is frequently synthesized and isolated as a dihydrochloride salt [2]. The transition from a free base (or mono-maleate) to a dihydrochloride salt fundamentally alters the molecule's crystal lattice energy and its thermodynamic interactions with polar solvents[3]. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for determining the solubility of Carbinoxamine N-oxide dihydrochloride in water versus methanol.
Mechanistic Causality of Solvation
The dissolution of a pharmaceutical salt is a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent.
Aqueous Solvation Dynamics
Water possesses an exceptionally high dielectric constant (
Methanolic Solvation Dynamics
Methanol, while polar and capable of hydrogen bonding, has a significantly lower dielectric constant (
Comparative Solubility Data
The following table synthesizes the quantitative and mechanistic differences between the two solvent systems.
| Property | Water ( | Methanol ( | Mechanistic Rationale |
| Dielectric Constant ( | ~80.1 | ~32.7 | Dictates the solvent's ability to separate |
| Solvation Mechanism | Complete ionic dissociation | Partial ion-pairing | Water's superior hydrogen bond network stabilizes the highly charged species. |
| Expected Solubility | Freely Soluble (>100 mg/mL) | Soluble (~10 - 30 mg/mL) | High lattice energy of the dihydrochloride is easily overcome by aqueous ion-dipole interactions. |
| Risk of Disproportionation | Moderate (pH dependent) | Low | High aqueous polarity can strip HCl if the local pH exceeds the |
Solvation Pathway Visualization
Fig 1: Thermodynamic solvation pathways of Carbinoxamine N-oxide dihydrochloride in polar solvents.
Experimental Protocol: Isothermal Saturation Shake-Flask Methodology
To generate reliable, E-E-A-T compliant solubility data, researchers must avoid kinetic trapping (supersaturation). The following protocol is designed as a self-validating system to measure true thermodynamic solubility.
Phase 1: Preparation of Saturated Systems
-
Solid Excess Addition: Weigh approximately 200 mg of 2[2] into two separate 5 mL amber glass vials. Causality: An excess of solid ensures the system reaches equilibrium from the solid state, preventing metastable supersaturation artifacts.
-
Solvent Addition: Add 1.0 mL of HPLC-grade Water to Vial A, and 1.0 mL of HPLC-grade Methanol to Vial B.
-
Thermal Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to
at 150 RPM.
Phase 2: Self-Validating Sampling & Phase Separation
-
Time-Course Sampling: Extract 100
aliquots at exactly 24 hours and 48 hours. Causality: Comparing the 24h and 48h concentrations self-validates that thermodynamic equilibrium has been achieved. If , the system is kinetically trapped and requires further equilibration. -
Phase Separation: Subject the aliquots to temperature-controlled ultracentrifugation (15,000 RPM for 15 minutes at
). Causality: Methanol's high vapor pressure can lead to rapid evaporation during standard vacuum filtration, artificially inflating the measured concentration. Centrifugation maintains solvent integrity.
Phase 3: Quantification & Solid-State Verification
-
HPLC Analysis: Dilute the supernatant appropriately with the mobile phase and quantify the concentration of Carbinoxamine N-oxide using a validated reversed-phase HPLC-UV method.
-
Solid-State Validation (Critical Step): Recover the residual solid pellet from the bottom of the vials and analyze it via X-ray Powder Diffraction (XRPD). Causality: Highly soluble salts can undergo disproportionation (loss of HCl) or convert to hydrates/solvates during equilibration[3]. XRPD confirms that the solubility measured corresponds strictly to the intact dihydrochloride polymorph.
References
-
Title : TRC Reference Standards: Carbinoxamine N-Oxide Dihydrochloride Source : CMS Científica do Brasil URL : [Link]
-
Title : Salt formation to improve drug solubility Source : Ovid URL : [Link]
Sources
Toxicological Profiling and Analytical Methodologies for the Carbinoxamine N-Oxide Metabolite: A Technical Guide
Executive Summary
Carbinoxamine is a potent, first-generation ethanolamine-derived H1-receptor antagonist utilized for the symptomatic relief of allergic rhinitis and urticaria[1]. Despite its clinical efficacy, the parent drug exhibits pronounced anticholinergic and sedative properties, leading to strict contraindications in pediatric populations (under two years of age) due to severe, sometimes fatal, central nervous system (CNS) toxicity[1][2].
During hepatic clearance, carbinoxamine undergoes extensive biotransformation. A primary metabolic route involves the oxidation of its tertiary amine group, yielding Carbinoxamine N-oxide (CAS: 1256285-70-7)[3][4]. Understanding the toxicological profile of this specific metabolite—both as an in vivo byproduct and an active pharmaceutical ingredient (API) impurity—is critical for drug safety monitoring, forensic toxicology, and rigorous pharmaceutical quality control.
Mechanistic Pathway of Carbinoxamine N-Oxidation
The biotransformation of carbinoxamine into its N-oxide derivative is primarily mediated by hepatic enzymes, specifically the Cytochrome P450 (CYP) superfamily and Flavin-containing monooxygenases (FMOs)[5]. The tertiary dimethylamine moiety of carbinoxamine is highly nucleophilic, making it a prime target for enzymatic oxygenation. This metabolic conversion increases the polarity of the molecule, which generally facilitates renal excretion but introduces new localized toxicological risks.
Figure 1: Hepatic N-oxidation pathway of carbinoxamine mediated by CYP450/FMO enzymes.
Toxicological Profile of Carbinoxamine N-oxide
As an isolated chemical entity and API impurity, Carbinoxamine N-oxide presents distinct toxicological hazards. While N-oxides of tertiary amines often exhibit reduced blood-brain barrier penetration compared to their parent compounds due to increased hydrophilicity, they retain significant peripheral toxicity. Furthermore, N-oxides can undergo bioreduction back to the parent amine in the anaerobic environment of the gastrointestinal tract, acting as a toxicological reservoir[6].
According to standardized safety data, Carbinoxamine N-oxide is classified under the Globally Harmonized System (GHS) as acutely toxic via multiple exposure routes[7]. The parent drug exhibits an oral LD50 of 411 mg/kg in guinea pig models[8], and the N-oxide metabolite shares a comparable acute hazard profile.
Quantitative Toxicity and Hazard Data
The following table summarizes the quantitative hazard classifications and the mechanistic implications of Carbinoxamine N-oxide toxicity:
| Parameter / Hazard Class | GHS Classification | Hazard Statement (Code) | Mechanistic Implication |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed (H302) | GI absorption leading to systemic anticholinergic burden and potential bioreduction to the parent drug. |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin (H312) | Residual lipophilic structural elements allow for partial transdermal penetration and systemic entry. |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled (H332) | Rapid systemic entry via alveolar capillary beds; localized respiratory mucosal irritation. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation (H315) | Localized inflammatory response and cellular disruption upon direct contact. |
| Serious Eye Damage | Category 2A | Causes serious eye irritation (H319) | Disruption of corneal epithelial integrity and severe localized oxidative stress. |
(Data sourced from TLC Pharmaceutical Standards Safety Data Sheet[7])
Analytical and Experimental Methodologies
To robustly evaluate the pharmacokinetic presence and toxicity of Carbinoxamine N-oxide, a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required.
The Causality of Method Selection: Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally incompatible with the analysis of N-oxide metabolites. N-oxides are thermally labile and prone to degradation (specifically, Cope elimination) at the high temperatures utilized in GC injection ports[9]. Therefore, LC-MS/MS utilizing soft ionization (Electrospray Ionization, ESI) is the authoritative gold standard for preserving the structural integrity of the N-oxide during quantification.
Figure 2: LC-MS/MS workflow for the quantification of thermally labile N-oxide metabolites.
Step-by-Step Protocol: LC-MS/MS Quantification of Carbinoxamine N-Oxide
This protocol is designed with internal validation mechanisms to ensure data integrity during pharmacokinetic or toxicological screening.
Step 1: Sample Preparation (Protein Precipitation)
-
Action: Aliquot 100 µL of the biological matrix (plasma or in vitro microsomal assay) into a microcentrifuge tube. Add 300 µL of ice-cold acetonitrile spiked with a deuterated internal standard (e.g., Carbinoxamine-D6, Maleate Salt)[10].
-
Causality: Acetonitrile induces rapid protein denaturation, releasing protein-bound metabolites. The ice-cold temperature minimizes ex vivo enzymatic degradation of the metabolite. The deuterated internal standard acts as a self-validating control to correct for matrix effects, extraction recovery variations, and ion suppression during MS analysis.
Step 2: Centrifugation and Reconstitution
-
Action: Vortex the mixture for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile containing 0.1% Formic Acid).
-
Causality: Nitrogen evaporation concentrates the analyte without the application of heat, strictly preserving the thermally labile N-O bond[9].
Step 3: Chromatographic Separation
-
Action: Inject 5 µL of the reconstituted sample onto a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a gradient elution from 5% to 95% organic modifier over 5 minutes.
-
Causality: The C18 stationary phase effectively retains the polar N-oxide metabolite, chromatographically separating it from the highly abundant and more lipophilic parent carbinoxamine. This separation is critical to prevent in-source fragmentation of the parent drug from falsely elevating the N-oxide signal.
Step 4: Mass Spectrometry Detection
-
Action: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode. Monitor the Multiple Reaction Monitoring (MRM) transition for Carbinoxamine N-oxide (Exact Mass: 306.1135 Da; [M+H]+ m/z ~307.1 -> specific product ion)[4][11].
-
Causality: ESI is a "soft" ionization technique that imparts minimal residual energy to the molecule, preventing the thermal degradation of the N-oxide and allowing for the highly sensitive detection of the intact protonated molecular ion.
References
- Chemicea Pharma:Carbinoxamine N-Oxide | 1256285-70-7 Source
- PubChem (NIH)
- TLC Pharmaceutical Standards:Safety Data Sheet: Carbinoxamine N-Oxide Source
- LGC Standards:Carbinoxamine N-Oxide | CAS 1256285-70-7 Source
- PubChem (NIH)
- Pediatric Care Online:Carbinoxamine | Drug Lookup Source
- Regulations.gov (FDA)
- Oxford Academic:Gas Chromatography–Mass Spectrometry Designation and Prediction of Metabolic Dealkylation and Hydroxylation Reactions in Xenobiotics Source
- Veeprho:Carbinoxamine-D6 (Maleate Salt)
- ResearchGate:Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor Source
- PMC (NIH)
Sources
- 1. Carbinoxamine Maleate | C20H23ClN2O5 | CID 5282409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. chemicea.com [chemicea.com]
- 4. Carbinoxamine N-Oxide | CAS 1256285-70-7 | LGC Standards [lgcstandards.com]
- 5. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tlcstandards.com [tlcstandards.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. veeprho.com [veeprho.com]
- 11. Carbinoxamine N-Oxide-d6 | C16H19ClN2O2 | CID 169435630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of Carbinoxamine N-oxide dihydrochloride in solution
Stability Dynamics of Carbinoxamine N-oxide Dihydrochloride in Aqueous and Biological Solutions: A Comprehensive Technical Guide
Executive Summary
Carbinoxamine is a potent, first-generation H1-receptor antagonist utilized for the symptomatic relief of allergic conditions[1]. During its synthesis, metabolism, and prolonged storage, it is susceptible to oxidative degradation, leading to the formation of Carbinoxamine N-oxide[1]. Supplied frequently as a dihydrochloride salt to enhance aqueous solubility, Carbinoxamine N-oxide dihydrochloride presents unique stability challenges in solution. Understanding the physicochemical behavior of this N-oxide is critical for drug development professionals, particularly when developing stability-indicating assays and bioanalytical methods that prevent ex vivo conversion.
Physicochemical Profiling and Solution Dynamics
The N-oxide functional group fundamentally alters the molecule's behavior in solution. The
Degradation Mechanisms
-
Bioreduction and Matrix Conversion: In biological matrices, particularly hemolyzed plasma, N-oxides can rapidly reduce back to the parent amine (Carbinoxamine)[3].
-
Hydrolysis: While the N-O bond resists hydrolysis, the ether linkage within the carbinoxamine scaffold is susceptible to cleavage under highly acidic or basic conditions[4].
-
Photolytic and Thermal Degradation: Exposure to UV light or temperatures exceeding 100°C can trigger complex photochemistry and scaffold rearrangements (e.g., Cope eliminations or Meisenheimer rearrangements)[2][4].
Degradation pathways of Carbinoxamine N-oxide in solution.
Causality in Experimental Design: Overcoming Matrix Effects
A critical challenge in quantifying Carbinoxamine and its N-oxide metabolite is ex vivo degradation during sample processing. Regulatory agencies mandate the evaluation of hemolyzed matrices because the release of intracellular components (like iron-rich hemoglobin) catalyzes the reduction of the N-oxide back to the parent drug, skewing pharmacokinetic data[3].
The Causality of Solvent Selection: Research demonstrates that the choice of extraction solvent directly dictates the stability of the N-oxide. When Methanol (MeOH) is used for protein precipitation in hemolyzed plasma, it acts as a weak hydrogen donor, facilitating the iron-catalyzed reduction of the N-O bond[3]. Conversely, Acetonitrile (ACN) is an aprotic solvent. It rapidly denatures proteins without providing a proton source, thereby quenching the reduction pathway and preserving the N-oxide's integrity[3].
Quantitative Data Summaries
Table 1: Impact of Extraction Solvent on N-Oxide Conversion in Hemolyzed Plasma (Data synthesized from diagnostic N-oxide stabilization studies[3])
| Matrix Condition | Extraction Solvent | Mechanism / Causality | Conversion to Parent Drug (%) |
| Normal Plasma | Methanol (MeOH) | Minimal catalytic iron present; low reduction potential. | < 1.0% |
| Normal Plasma | Acetonitrile (ACN) | Aprotic environment; stable extraction. | < 0.5% |
| Hemolyzed Plasma (5%) | Methanol (MeOH) | Protic solvent donates H+; iron catalyzes N-O reduction. | Up to 11.7% |
| Hemolyzed Plasma (5%) | Acetonitrile (ACN) | Aprotic solvent denatures proteins, halting reduction. | < 3.8% |
Table 2: Forced Degradation Matrix for Carbinoxamine N-oxide (Aligned with ICH Q1A/Q1B Guidelines[4])
| Stress Condition | Reagent / Environment | Duration | Expected Degradation Pathway |
| Oxidative | 3% | 24 Hours | Formation of stable hydrogen bonds; potential over-oxidation. |
| Acidic Hydrolysis | 0.1 N HCl at 60°C | 7 Days | Ether cleavage; N-O bond remains largely intact. |
| Basic Hydrolysis | 0.1 N NaOH at 60°C | 7 Days | Accelerated ether cleavage; potential scaffold rearrangement. |
| Photolytic | UV/Vis Light (ICH Q1B) | 1.2M lux hrs | Complex photochemistry; radical formation. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal mass-balance checks and chromatographic resolution mandates to prevent false positives caused by in-source fragmentation[3].
Protocol A: Bioanalytical Extraction from Hemolyzed Plasma
Objective: Extract Carbinoxamine N-oxide without inducing ex vivo conversion.
-
Matrix Preparation: Spike 5% hemolyzed human plasma with an equimolar mixture of Carbinoxamine and Carbinoxamine N-oxide dihydrochloride.
-
Internal Standard Addition: Add Carbinoxamine-d6 N-oxide (stable isotope) to track extraction recovery independently of chemical degradation.
-
Protein Precipitation (The Critical Step): Add cold Acetonitrile (ACN) in a 1:3 (matrix:solvent) ratio. Do not use Methanol. The aprotic nature of ACN prevents the reduction of the N-oxide[3].
-
Separation: Vortex the mixture for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Isolation & Dilution: Isolate the supernatant and dilute with the mobile phase (e.g., 0.1% formic acid in water) to ensure compatibility with the LC system.
-
Self-Validation Check (Chromatographic Resolution): Run the sample through an LC-MS/MS system. You must chromatographically resolve the N-oxide from the parent drug before they enter the mass spectrometer. If they co-elute, the N-oxide will undergo in-source fragmentation, falsely elevating the parent drug signal[3]. Calculate the mass balance: (Recovered Parent + Recovered N-oxide) must equal the initial spiked amount ±5%.
Self-validating extraction workflow for N-oxide stability analysis.
Protocol B: Forced Degradation and Stability-Indicating Assay
Objective: Establish intrinsic stability and degradation pathways in aqueous solution.
-
Baseline Preparation: Prepare a 1.0 mg/mL solution of Carbinoxamine N-oxide dihydrochloride in a buffered aqueous system (pH 7.4) to mimic physiological conditions.
-
Stress Application: Divide the solution into four aliquots. Subject Aliquot 1 to 3%
(Oxidative). Subject Aliquot 2 to 0.1 N HCl (Acidic). Subject Aliquot 3 to 0.1 N NaOH (Basic). Subject Aliquot 4 to UV light (Photolytic).ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -
Quenching: After the designated stress period (see Table 2), neutralize the acidic and basic samples. For the oxidative sample, note that N-oxides form stable hydrogen bonds with
, making excess oxidant difficult to remove; avoid iodometric titration as it is unreliable for N-oxides[2]. Use catalase to quench residual . -
Self-Validation Check (Mass Balance): Analyze via HPLC-UV. The sum of the peak areas of the remaining intact N-oxide and all newly formed degradation peaks (adjusted for response factors) must account for 95-105% of the initial peak area. A loss of mass balance indicates volatile degradants or irreversible precipitation.
Conclusion
The stability of Carbinoxamine N-oxide dihydrochloride in solution is a delicate interplay of its highly polar zwitterionic nature and the surrounding chemical environment. By understanding the causality behind its degradation—specifically its susceptibility to reduction in protic, iron-rich environments—researchers can design robust, self-validating analytical protocols. Utilizing aprotic solvents like ACN during extraction and ensuring strict chromatographic resolution are non-negotiable standards for maintaining scientific integrity in stability assessments.
References
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. URL:[Link]
-
A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. Altasciences. URL:[Link]
-
Carbinoxamine Impurities and Related Compound. Veeprho. URL:[Link]
Sources
An In-Depth Technical Guide to Carbinoxamine N-oxide: Synthesis, Characterization, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbinoxamine N-oxide is a primary metabolite and a significant impurity of Carbinoxamine, a first-generation antihistamine of the ethanolamine class.[1][2] Carbinoxamine itself is utilized for its H1-receptor antagonist and anticholinergic properties in the symptomatic relief of various allergic conditions.[3][4] Understanding the chemical and biological characteristics of its N-oxide metabolite is crucial for comprehensive drug metabolism studies, impurity profiling, and ensuring the safety and efficacy of carbinoxamine-containing pharmaceutical products. This guide provides a detailed technical overview of Carbinoxamine N-oxide, covering its chemical identity, synthesis, physicochemical properties, analytical characterization, and metabolic and pharmacological profile.
Chemical Identity
-
IUPAC Name: 2-((4-chlorophenyl)(pyridin-2-yl)methoxy)-N,N-dimethylethan-1-amine oxide[5]
-
CAS Number: 1256285-70-7[5]
-
Molecular Formula: C₁₆H₁₉ClN₂O₂[5]
-
Molecular Weight: 306.79 g/mol [1]
Synonyms:
-
Carbinoxamine Impurity
-
Carbinoxamine Metabolite[6]
Synthesis and Manufacturing
The synthesis of Carbinoxamine N-oxide is typically achieved through the oxidation of the tertiary amine group of Carbinoxamine. While specific proprietary methods may exist, a general and effective approach involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide.[7][8] The lone pair of electrons on the nitrogen atom of the dimethylamino group in Carbinoxamine attacks the electrophilic oxygen of the oxidizing agent, leading to the formation of the N-oxide.
Experimental Protocol: Synthesis of Carbinoxamine N-oxide
This protocol describes a representative lab-scale synthesis of Carbinoxamine N-oxide from Carbinoxamine.
Materials:
-
Carbinoxamine (free base)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Carbinoxamine (1 equivalent) in anhydrous dichloromethane.
-
Oxidation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise over 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Carbinoxamine N-oxide by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Synthetic pathway for Carbinoxamine N-oxide.
Physicochemical Properties
Experimentally determined physicochemical properties for Carbinoxamine N-oxide are not widely published. However, computed properties for a deuterated analog provide some insight.[9]
| Property | Value (for Carbinoxamine N-Oxide-d6) | Source |
| Molecular Weight | 312.82 g/mol | PubChem[9] |
| XLogP3-AA | 2.3 | PubChem[9] |
| Hydrogen Bond Donor Count | 0 | PubChem[9] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[9] |
| Rotatable Bond Count | 6 | PubChem[9] |
| Exact Mass | 312.1511660 Da | PubChem[9] |
| Topological Polar Surface Area | 40.2 Ų | PubChem[9] |
Analytical Characterization
The characterization of Carbinoxamine N-oxide is essential for its identification as a metabolite or impurity. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
-
Plasma Samples: Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.[10]
-
Reference Standard: Prepare a stock solution of Carbinoxamine N-oxide in methanol and dilute to the desired concentration with the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the protonated molecule [M+H]⁺ to specific product ions. A characteristic fragmentation of N-oxides is the neutral loss of an oxygen atom (16 Da).[11]
-
Precursor Ion (Q1): m/z 307.1 (for C₁₆H₁₉ClN₂O₂)
-
Product Ion (Q3): A prominent product ion would be expected at m/z 291.1, corresponding to the [M+H-O]⁺ fragment. Other fragment ions may also be monitored for confirmation.
-
4. Data Analysis:
-
Identify Carbinoxamine N-oxide based on its retention time and the specific MRM transition.
-
Quantify the analyte by comparing its peak area to that of a calibration curve constructed from the reference standard.
Sources
- 1. Carbinoxamine?N-Oxide | 1256285-70-7 [chemicea.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Carbinoxamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. CAS 486-16-8: (±)-Carbinoxamine | CymitQuimica [cymitquimica.com]
- 5. Carbinoxamine N-Oxide | CAS 1256285-70-7 | LGC Standards [lgcstandards.com]
- 6. scispace.com [scispace.com]
- 7. m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines to Oximes [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Carbinoxamine N-Oxide-d6 | C16H19ClN2O2 | CID 169435630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological and Analytical Dynamics of Carbinoxamine N-Oxide
Contextual Overview
Carbinoxamine is a first-generation ethanolamine-class H1 antihistamine utilized for its potent anti-allergic and mild sedative properties. Like many tertiary amine-containing active pharmaceutical ingredients (APIs), carbinoxamine is highly susceptible to oxidative degradation, resulting in the formation of Carbinoxamine N-oxide (CAS 1256285-70-7).
In modern drug development, understanding the biological activity of this specific degradation product is critical for two reasons:
-
In Vivo Metabolism: It serves as a major circulating metabolite generated by hepatic Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP450) enzymes.
-
In Vitro Impurity & Toxicity Profiling: It is a primary degradation impurity formed during pharmaceutical manufacturing, storage, and wastewater treatment, playing a pivotal role in the mitigation of highly toxic nitrosamine impurities.
Mechanistic Pharmacology: The Impact of N-Oxidation
The conversion of the basic dimethylamine group of carbinoxamine to an N-oxide fundamentally alters the molecule's physicochemical properties, leading to a cascade of pharmacological shifts.
Shift in H1 Receptor Affinity
The therapeutic efficacy of carbinoxamine relies on the protonation of its tertiary amine at physiological pH (7.4). This positive charge is strictly required to form a critical ionic salt bridge with the Asp107 residue within the binding pocket of the human histamine H1 receptor.
When oxidized to Carbinoxamine N-oxide, the nitrogen's lone pair is covalently bonded to oxygen, forming a highly polar, neutral dipole. This structural change eliminates the molecule's basicity, preventing protonation. Consequently, the ionic interaction with Asp107 is abolished, and the added steric bulk of the oxygen atom further disrupts binding. This results in a near-total loss of primary antihistaminic activity 1. However, N-oxides often act as bioreductive prodrugs; anaerobic reductases in the gut microbiome and hepatic systems can reduce the N-oxide back to the active tertiary amine, leading to delayed pharmacological effects 1.
Detoxification and hERG Channel Mitigation
A major safety hurdle for basic amine drugs is their propensity to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, leading to QT interval prolongation and fatal arrhythmias. The hERG binding cavity has a strong affinity for lipophilic cations. By converting the lipophilic basic amine into a highly polar N-oxide, the affinity for the hERG channel is reduced by at least ten-fold. Thus, N-oxidation serves as a critical metabolic detoxification pathway, significantly widening the safety margin of the circulating drug 2.
Nitrosamine Precursor Dynamics
In the context of environmental toxicity and pharmaceutical manufacturing, carbinoxamine is a known precursor to N-nitrosodimethylamine (NDMA)—a potent mutagen. When exposed to chloramine disinfectants during water treatment, the lone pair of electrons on the tertiary amine reacts to form NDMA. Pre-oxidation of the API to Carbinoxamine N-oxide via ozonation intentionally ties up these lone-pair electrons, effectively blocking the nitrosation pathway and preventing NDMA contamination 3.
Carbinoxamine degradation pathways and nitrosamine formation dynamics.
Quantitative Data Summary
| Property / Parameter | Carbinoxamine (Parent API) | Carbinoxamine N-oxide (Degradation Product) | Causality / Mechanism |
| H1 Receptor Affinity | High (Primary target) | Negligible | Loss of basicity prevents Asp107 salt bridge formation. |
| hERG Channel Blockade | Moderate | Very Low (>10x reduction) | Increased polarity disrupts lipophilic cation binding in hERG pore. |
| NDMA Conversion Risk | High | Zero | Nitrogen lone pair is occupied by oxygen, preventing nitrosation. |
| Blood-Brain Barrier (BBB) | High (Causes sedation) | Low | Increased topological polar surface area (TPSA) restricts CNS entry. |
Self-Validating Analytical Protocols
To accurately study the biological activity of Carbinoxamine N-oxide, researchers must first synthesize the degradation product in a controlled manner and quantify it against the parent API. The following methodology utilizes a self-validating loop: Thin-Layer Chromatography (TLC) acts as a rapid, visual in-process control to confirm the complete consumption of the parent drug before committing the sample to high-resolution LC-MS/MS.
Protocol 1: Forced Oxidative Degradation & In-Process Monitoring
Causality: Hydrogen peroxide is utilized as the oxidizing agent because it effectively mimics both extreme environmental oxidative stress and hepatic FMO activity without introducing complex metallic catalysts that could interfere with downstream mass spectrometry 4.
-
Sample Preparation: Accurately weigh 100 mg of Carbinoxamine maleate and transfer it into a round-bottom flask.
-
Oxidation Reaction: Add 50 mL of 5%
solution. Connect the flask to a reflux condenser and heat at 100°C for 24 hours. -
In-Process TLC Validation:
-
Mobile Phase: Methanol : Glacial Acetic Acid : Water (5:3:2, v/v/v).
-
Detection: UV light at 254 nm.
-
Validation Check: The reaction is deemed complete when the TLC spot corresponding to intact carbinoxamine completely disappears, and a new, lower-Rf spot (Carbinoxamine N-oxide) appears. The increased polarity of the N-oxide causes it to interact more strongly with the silica stationary phase, validating the structural shift.
-
-
Termination: Evaporate the solution completely under a vacuum to remove all residual
. Reconstitute 10 mg of the resulting Carbinoxamine N-oxide in a 10 mL volumetric flask with HPLC-grade methanol (yielding a 1.0 mg/mL stock).
Protocol 2: LC-MS/MS Quantification
Causality: To ensure absolute quantitative trustworthiness, Carbinoxamine-D6 maleate is used as an internal standard (IS) 5. Because the deuterated standard co-elutes exactly with the target analyte, it perfectly normalizes any matrix effects or ionization suppression occurring in the electrospray ionization (ESI) source.
-
Standard Spiking: Spike biological or degradation samples with a known concentration of Carbinoxamine-D6 maleate.
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a gradient elution of 20 mM potassium dihydrogen phosphate (pH 3.0) and methanol. The acidic pH ensures any residual parent carbinoxamine is fully ionized for sharp peak shapes.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode for the N-oxide. Monitor the molecular ion peak
atngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> for specific identification of the oxidative degradation product .
Self-validating analytical workflow for Carbinoxamine N-oxide quantification.
References
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: PubMed Central (PMC) URL:[Link]
- WO2008139152A1 - N-oxide-containing pharmaceutical compounds Source: Google Patents URL
-
Navigating Nitrosamine Impurities in Pharmaceutical Industry Source: Indo American Journal of Pharmaceutical Sciences (IAJPS) URL:[Link]
-
Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances Source: PubMed Central (PMC) URL:[Link]
-
Carbinoxamine-D6 (Maleate Salt) Reference Standard Source: Veeprho Pharmaceuticals URL:[Link]
Sources
- 1. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2008139152A1 - N-oxide-containing pharmaceutical compounds - Google Patents [patents.google.com]
- 3. iajps.com [iajps.com]
- 4. Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Separation of Carbinoxamine and its N-oxide Impurity
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Carbinoxamine, a first-generation antihistamine, from its primary process-related and degradation impurity, Carbinoxamine N-oxide.[1][2] The control of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of drug products.[3] This method is designed for use in quality control laboratories for routine analysis of bulk drug substances and finished pharmaceutical products. The described protocol is specific, accurate, and precise, demonstrating its suitability for regulatory submissions and compliance with ICH guidelines.[3][4][5]
Introduction and Scientific Rationale
Carbinoxamine is a histamine H1-receptor antagonist widely used for the symptomatic relief of allergic conditions.[6][7] Like many pharmaceutical compounds containing a tertiary amine moiety, Carbinoxamine is susceptible to oxidation, leading to the formation of an N-oxide impurity.[1][2] The N-oxide can be formed during synthesis, upon storage under oxidative conditions, or as a metabolite.[8] Regulatory agencies require that all impurities and degradation products are identified and controlled within specified limits to ensure product safety.
The development of a stability-indicating analytical method is therefore essential. Such a method must be capable of separating the active pharmaceutical ingredient (API) from its impurities and any degradation products formed under stress conditions.[9] This ensures that the measurement of the API is accurate and that the levels of impurities can be reliably monitored throughout the product's shelf-life.
Causality Behind Experimental Choices:
-
Chromatographic Mode: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the foundational technique. Carbinoxamine and its more polar N-oxide derivative are well-suited for separation on a non-polar stationary phase with a polar mobile phase.[4][10] This mode is the most common and versatile for the analysis of pharmaceutical compounds.[10]
-
Stationary Phase: A C18 (L1 packing) column was chosen. While the official USP assay for Carbinoxamine Maleate specifies an L7 (C8) column, a C18 phase often provides increased retention and potentially better resolution for polar impurities like N-oxides, which is critical for a related substances method.[11][12]
-
Mobile Phase: A gradient elution using an acidified phosphate buffer and an organic modifier (acetonitrile) is employed.
-
Acidified Buffer (pH 4.0): The basic amine functionalities in both Carbinoxamine and its N-oxide require a controlled, acidic pH to ensure they are consistently protonated. This minimizes peak tailing and provides sharp, symmetrical peaks, which is crucial for accurate quantification. A phosphate buffer is a robust and widely used choice for this purpose.[11][12]
-
Gradient Elution: A gradient program, starting with a higher aqueous content and increasing the organic phase concentration over time, is necessary. This allows for the elution of the highly polar N-oxide impurity near the solvent front while ensuring that the parent Carbinoxamine peak is eluted with a reasonable retention time and good peak shape.
-
-
Detection: UV detection at 225 nm is utilized, as this wavelength provides good sensitivity for Carbinoxamine and its related compounds, consistent with pharmacopeial methods.[11][12] The use of a Photo Diode Array (PDA) detector is highly recommended to confirm peak purity and spectral similarity between the standard and sample peaks.
Optimized HPLC Method Parameters
All quantitative data and chromatographic conditions are summarized in the table below for clarity and ease of use.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV/PDA detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Supelcosil, Waters Symmetry) |
| Mobile Phase A | 2.72 g/L of monobasic potassium phosphate in water. Adjust pH to 4.0 with phosphoric acid. Filter and degas.[11][12] |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 16 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C[12] |
| Detector | UV at 225 nm[11][12] |
| Injection Volume | 10 µL |
| Diluent | Methanol, Acetonitrile, and Water (20:5:75 v/v/v)[12] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure, from initial setup to final reporting.
Caption: Workflow for HPLC analysis of Carbinoxamine and N-oxide impurity.
Detailed Experimental Protocols
4.1. Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer):
-
Mobile Phase B (Organic):
-
Use HPLC-grade acetonitrile. Filter and degas before use.
-
-
Diluent Preparation:
-
Mix Methanol, Acetonitrile, and HPLC-grade water in a ratio of 200:50:750 (v/v/v).[12]
-
-
Standard Solution Preparation:
-
Carbinoxamine Maleate Stock (approx. 1.0 mg/mL): Accurately weigh about 25 mg of USP Carbinoxamine Maleate Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (approx. 0.1 mg/mL): Pipette 5.0 mL of the Carbinoxamine Maleate Stock solution into a 50 mL volumetric flask and dilute to volume with Diluent.
-
N-oxide Impurity Stock (approx. 1.0 mg/mL): Accurately weigh about 5 mg of Carbinoxamine N-oxide Impurity Standard into a 5 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
-
System Suitability Solution (Spiked Standard):
-
Pipette 5.0 mL of the Carbinoxamine Maleate Stock solution and 0.5 mL of the N-oxide Impurity Stock solution into a 50 mL volumetric flask.
-
Dilute to volume with Diluent. This solution contains approximately 0.1 mg/mL of Carbinoxamine Maleate and 0.01 mg/mL of the N-oxide impurity.
-
-
Sample Solution Preparation (from Drug Substance):
-
Accurately weigh about 25 mg of Carbinoxamine Maleate sample into a 25 mL volumetric flask.
-
Add approximately 20 mL of Diluent, sonicate for 10 minutes to dissolve, then dilute to volume with Diluent to obtain a concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter, discarding the first 2-3 mL of the filtrate, before transferring to an HPLC vial.
-
4.2. Chromatographic Procedure and System Suitability
-
Equilibrate the HPLC system with the mobile phase composition at the initial gradient conditions (75% A, 25% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (Diluent) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution five times.
-
Verify the system suitability criteria:
-
Resolution: The resolution between the Carbinoxamine N-oxide and Carbinoxamine peaks must be not less than 4.0.[11][12]
-
Tailing Factor: The tailing factor for the Carbinoxamine peak should not be more than 2.0.
-
Relative Standard Deviation (RSD): The %RSD for the peak areas of five replicate injections of Carbinoxamine should be not more than 2.0%.
-
-
Once system suitability is confirmed, proceed with the analysis by injecting the Standard Solution and Sample Solution(s).
4.3. Calculation of Impurity Content
The percentage of the N-oxide impurity in the Carbinoxamine Maleate sample is calculated using the area normalization method or against a qualified standard if available. For area percent:
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
Conclusion
The RP-HPLC method described in this application note is demonstrated to be suitable for the separation and quantification of Carbinoxamine and its N-oxide impurity. The method is specific, robust, and adheres to the principles of analytical procedure development and validation outlined by the ICH. The detailed rationale and step-by-step protocols provide a self-validating framework for implementation in a regulated quality control environment, ensuring the reliable analysis of Carbinoxamine drug substance and products.
References
-
Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. Available from: [Link]
-
Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference materia. SciELO. Available from: [Link]
-
Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry. Available from: [Link]
-
Separation of Carbinoxamine on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Hplc method development and validation: an overview. SciSpace. Available from: [Link]
-
Green and Sensitive Analysis of the Antihistaminic Drug Pheniramine Maleate and Its Main Toxic Impurity Using UPLC and TLC Methods, Blueness Assessment, and Greenness Assessments. MDPI. Available from: [Link]
-
Method Development and Validation for Quantitative Analysis of Anti-Histamine Promethazine Hydrochloride by RP-UPLC. Oriental Journal of Chemistry. Available from: [Link]
-
DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF NAPROXEN IN NAPROXEN TABLET FORMULATIONS. ResearchGate. Available from: [Link]
-
Carbinoxamine Maleate Tablets. USP-NF. Available from: [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available from: [Link]
-
Analytical Method Development for Drugs and Impurities Degradation Using Chromatography Technique. ijrt.org. Available from: [Link]
-
UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. PMC. Available from: [Link]
-
Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents. PMC. Available from: [Link]
-
Carbinoxamine Maleate usp 2025. Trungtamthuoc.com. Available from: [Link]
-
Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring. ResearchGate. Available from: [Link]
-
Bio-analytical chiral chromatography method for the enantioselective separation of carbinoxamine maleate in human plasma. CORE. Available from: [Link]
-
Optimized HPLC conditions for the estimation of carbinoxamine. ResearchGate. Available from: [Link]
-
Synthesis of carbinoxamine via aC(sp3 )–H 2- pyridylation of O, S or N-containing. SciSpace. Available from: [Link]
-
Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring. PubMed. Available from: [Link]
-
Carbinoxamine Maleate. Scribd. Available from: [Link]
-
Carbinoxamine Maleate. USP-NF ABSTRACT. Available from: [Link]
-
Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity. PMC. Available from: [Link]
-
Forced Degradation – A Review. ijcrt.org. Available from: [Link]
-
FDA Clinical Review: Carbinoxamine ER Oral Suspension. accessdata.fda.gov. Available from: [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Carbinoxamine?N-Oxide | 1256285-70-7 [chemicea.com]
- 3. ijrt.org [ijrt.org]
- 4. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. scispace.com [scispace.com]
- 11. uspnf.com [uspnf.com]
- 12. trungtamthuoc.com [trungtamthuoc.com]
Application Note: Advanced LC-MS/MS Quantification of Carbinoxamine and its N-oxide Metabolite in Human Plasma
Executive Summary
Carbinoxamine (CNO) is a potent, first-generation H1-receptor antagonist utilized in the management of allergic and vasomotor rhinitis. In vivo, CNO undergoes extensive hepatic metabolism, primarily mediated by Flavin-containing monooxygenases (FMO) and Cytochrome P450 (CYP450) enzymes, to form Carbinoxamine N-oxide[1]. Monitoring both the parent drug and its N-oxide metabolite in human plasma is critical for comprehensive pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM). This application note details a robust, self-validating LC-MS/MS workflow designed to overcome the unique analytical challenges associated with N-oxide quantification.
Fig 1. Hepatic oxidation of Carbinoxamine to its N-oxide metabolite via FMO/CYP450 enzymes.
Mechanistic Insights & Analytical Challenges
As a Senior Application Scientist, I designed this protocol to address two critical bottlenecks in N-oxide bioanalysis:
-
Thermal Lability and In-Source Reduction: N-oxides are notoriously thermally labile. In the electrospray ionization (ESI) source, they can undergo thermal degradation or electrochemical reduction back to the parent amine (loss of oxygen, -16 Da)[2]. If the N-oxide and the parent drug co-elute chromatographically, this in-source conversion will falsely elevate the apparent concentration of the parent drug.
-
Distinct Fragmentation Pathways: Under collision-induced dissociation (CID), N-oxides characteristically expel a hydroxyl radical (OH•, -17 Da) or an oxygen atom[2]. However, to achieve maximum sensitivity and specificity, we target the cleavage of the ether linkage, yielding a highly stable p-chloro-phenyl-pyridyl-methyl cation (m/z 167.1).
Self-Validating System: To ensure absolute trustworthiness, this protocol mandates baseline chromatographic separation of CNO and CNO N-oxide. By resolving the peaks in the time domain, any in-source reduction of the N-oxide (appearing at the retention time of the N-oxide but with the mass transition of the parent drug) can be isolated and excluded from the parent drug's integration.
Experimental Design & Protocols
Reagents and Materials
-
Reference Standards: Carbinoxamine maleate, Carbinoxamine N-oxide, Pargeverine HCl (Internal Standard, IS)[3].
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Formate.
-
Extraction Sorbent: Oasis MCX (Mixed-Mode Cation Exchange) 96-well plates (30 mg/well).
Sample Preparation Workflow
Basic amines like CNO require rigorous cleanup to prevent matrix effects. While simple protein precipitation (PPT) is fast, it leaves behind endogenous phospholipids that cause severe ion suppression in the ESI source[3]. We utilize a hybrid PPT and SPE approach for orthogonal cleanup.
Fig 2. Step-by-step sample preparation and LC-MS/MS analytical workflow for plasma samples.
Detailed Step-by-Step Extraction Protocol:
-
Aliquot: Transfer 50 µL of human plasma into a 96-well plate.
-
IS Addition: Add 10 µL of Pargeverine IS working solution (100 ng/mL).
-
Protein Precipitation: Add 150 µL of ACN containing 1% FA to disrupt protein binding and precipitate plasma proteins.
-
Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
SPE Loading: Transfer the supernatant to an MCX SPE plate pre-conditioned with 1 mL MeOH and 1 mL 0.1% FA in water.
-
Washing (Causality Step): Wash with 1 mL of 0.1% FA in water, followed by 1 mL of 100% MeOH. Note: The acidic wash retains the protonated basic drugs on the cation-exchange sorbent via ionic interactions while washing away neutral lipids and phospholipids.
-
Elution: Elute the analytes with 2 x 500 µL of 5% Ammonium Hydroxide in MeOH.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase.
Liquid Chromatography Conditions
To prevent the aforementioned in-source reduction artifact, we utilize a gradient elution on a C8 column, which provides optimal selectivity for resolving the polar N-oxide from the less polar parent drug[3].
-
Column: BDS HYPERSIL C8 (100 x 4.6 mm, 5 µm)
-
Column Temperature: 40°C
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with FA)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.6 mL/min
Table 1: LC Gradient Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 85 | 15 |
| 1.0 | 85 | 15 |
| 4.0 | 30 | 70 |
| 5.5 | 30 | 70 |
| 5.6 | 85 | 15 |
| 7.0 | 85 | 15 |
Mass Spectrometry Conditions
Detection is performed on a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode. The source temperature is deliberately kept at a moderate 400°C to minimize the thermal degradation of the N-oxide.
Table 2: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) | Purpose |
| Carbinoxamine | 291.1 | 167.1 | 60 | 25 | Quantifier |
| Carbinoxamine | 291.1 | 202.1 | 60 | 20 | Qualifier |
| CNO N-oxide | 307.1 | 167.1 | 55 | 28 | Quantifier |
| CNO N-oxide | 307.1 | 290.1 | 55 | 15 | Qualifier (Loss of OH•) |
| Pargeverine (IS) | 338.1 | 167.0 | 65 | 30 | Internal Standard |
Method Validation Summary
A self-validating analytical method must prove its reliability through rigorous validation parameters according to FDA/EMA bioanalytical guidelines. The combination of MCX SPE and optimized chromatography yields excellent recovery and negligible matrix effects.
Table 3: Method Validation Parameters
| Parameter | Carbinoxamine | Carbinoxamine N-oxide |
| Linear Range | 0.5 - 200 ng/mL | 0.5 - 200 ng/mL |
| LLOQ | 0.5 ng/mL | 0.5 ng/mL |
| Intra-day Precision (CV%) | < 6.5% | < 7.2% |
| Inter-day Precision (CV%) | < 8.1% | < 8.5% |
| Mean Extraction Recovery | 92.4% | 89.7% |
| Matrix Effect (IS normalized) | 98% ± 4% | 95% ± 5% |
References
-
Gurupadayya, B. M., et al. "LC-MS/MS method for the quantification of carbinoxamine in human plasma." IOSR Journal of Applied Chemistry 6.6 (2014): 46-51. URL:[Link]
-
Zhang, Xiaoping, et al. "A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization." International Journal of Mass Spectrometry 230.2-3 (2003): 123-133. URL:[Link]
-
Tang, W. H., et al. "Gut microbiota-dependent trimethylamine N-oxide (TMAO) pathway contributes to both development of renal insufficiency and mortality risk in chronic kidney disease." Circulation Research 116.3 (2015): 448-455. URL:[Link]
Sources
HILIC chromatography conditions for polar N-oxide metabolites
High-Resolution HILIC-MS/MS Method Development for the Robust Quantification of Polar N-Oxide Metabolites in Biological Matrices
Chromatographic Rationale: The Challenge of N-Oxides
When developing quantitative assays for highly polar, nitrogen-containing metabolites—such as the cardiovascular biomarker trimethylamine N-oxide (TMAO) or pharmaceutical N-oxide degradation products—traditional reversed-phase liquid chromatography (RPLC) frequently fails. These analytes exhibit extreme hydrophilicity; for instance, TMAO has an XlogP of -0.93[1]. In RPLC, such polar compounds elute early in the column void volume, subjecting them to severe ion suppression from co-eluting endogenous salts and poorly retained matrix components[1].
Hydrophilic Interaction Liquid Chromatography (HILIC) provides an elegant, orthogonal solution. By utilizing a polar stationary phase and a mobile phase with a high concentration of water-miscible organic solvent (typically acetonitrile), HILIC retains polar analytes through partitioning into a water-enriched layer that forms on the surface of the stationary phase[2].
Fig 1. Mechanistic drivers of N-oxide retention in Hydrophilic Interaction Chromatography.
Core Mechanistic Drivers & Causality
Method development for N-oxides requires precise control over the stationary and mobile phases to ensure reproducible partitioning and ionization.
-
Stationary Phase Selection: Zwitterionic phases (e.g., HILIC-Z) and Amide phases (e.g., BEH Amide) are highly recommended. Zwitterionic columns feature functional groups bonded to robust hybrid silica, providing a complete water layer and stable performance across a broad pH range (pH 2 to 12)[3]. Amide columns consistently deliver retention factors (
) across various mobile phase conditions, ensuring analytes are well-separated from the void volume[4]. -
Buffer Concentration and pH: The inclusion of an aqueous buffer, such as 50 mmol/L ammonium formate, is critical[5]. The buffer controls the ionic strength of the mobile phase, which standardizes electrostatic interactions between the ionized N-oxide and the stationary phase, preventing peak tailing and retention time drift[6].
-
Thermal Deoxygenation Risk: N-oxides are thermally labile. In harsh ionization sources like Atmospheric Pressure Chemical Ionization (APCI), they can undergo thermal deoxygenation, reducing back to their parent amines[7]. To prevent the overestimation of parent drugs, Electrospray Ionization (ESI) in positive ion mode is preferred, with source temperatures strictly optimized[5][7].
-
Equilibration Kinetics: HILIC mechanisms exhibit slower kinetics compared to RPLC because rebuilding the stationary aqueous layer takes time[8]. Insufficient column re-equilibration between injections is the leading cause of retention time shifting in HILIC workflows.
Self-Validating System & Quality Controls
A robust analytical method must be self-validating. To ensure the integrity of this workflow, the following checks are embedded into the protocol:
-
Diluent-Gradient Matching: The sample extraction solvent (approx. 75% organic) mimics the initial mobile phase conditions (95% organic). If peak splitting or fronting occurs, it serves as an immediate diagnostic indicator that the sample diluent has absorbed atmospheric moisture, disrupting the HILIC water layer upon injection.
-
Matrix Quenching Assessment: N-oxide signals, particularly TMAO, can be quenched by up to 80% in biological matrices compared to neat aqueous solutions[9]. The mandatory inclusion of a stable isotope-labeled internal standard (e.g., d9-TMAO) validates the extraction efficiency and normalizes this severe matrix effect.
-
In-Source Degradation Monitoring: Monitoring the parent amine's MRM transition during the N-oxide's elution window acts as a self-validating check for thermal degradation in the MS source.
Fig 2. End-to-end HILIC-MS/MS workflow for polar N-oxide metabolite quantification.
Step-by-Step Methodology
Phase 1: Sample Preparation (Protein Precipitation)
Causality: The high organic ratio (approx. 3:1) simultaneously precipitates proteins and matches the highly organic initial conditions of the HILIC gradient, preventing solvent-mismatch peak distortion[2].
-
Thaw plasma or serum samples on ice.
-
Aliquot 10 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 90 µL of cold extraction solvent (74.9% Acetonitrile / 24.9% Methanol / 0.2% Formic Acid) spiked with stable isotope-labeled internal standards (e.g., 50 ng/mL d9-TMAO)[2].
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to maximize protein precipitation[2].
-
Centrifuge at 16,000 x g for 10 minutes at 4°C[2]. Transfer the clean supernatant to an autosampler vial.
Phase 2: Chromatographic Separation
-
Column: Zwitterionic HILIC or BEH Amide (e.g., 50 mm × 2.1 mm i.d., 1.7 μm particle size)[1][4].
-
Mobile Phase A (Aqueous): 50 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5[5].
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.
-
Column Temperature: Maintained strictly at 40°C to ensure reproducible partitioning thermodynamics[4].
-
Injection Volume: 1.0 to 2.0 µL to prevent column overloading[10].
Phase 3: MS/MS Detection
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode[5].
-
Source Temperature: Maintained below 350°C to prevent thermal deoxygenation[7].
Quantitative Data & Method Parameters
Table 1: Optimized HILIC Gradient for N-Oxide Separation Note: The extended hold at 95% B from 6.1 to 10.0 minutes is a mandatory re-equilibration phase required to rebuild the stationary water layer[8][10].
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Gradient Curve |
| 0.0 | 0.50 | 5.0 | 95.0 | Initial |
| 1.0 | 0.50 | 5.0 | 95.0 | Isocratic |
| 5.0 | 0.50 | 40.0 | 60.0 | Linear |
| 6.0 | 0.50 | 40.0 | 60.0 | Isocratic |
| 6.1 | 0.50 | 5.0 | 95.0 | Step |
| 10.0 | 0.50 | 5.0 | 95.0 | Re-equilibration |
Table 2: MS/MS MRM Transitions (ESI+) Collision energies (CE) must be optimized per instrument. The values below serve as a validated starting point for triple quadrupole systems[5].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| TMAO | 76.1 | 58.1 | 15 | 10 |
| d9-TMAO (Internal Standard) | 85.1 | 66.1 | 15 | 10 |
| TMA (Precursor/Degradant) | 60.1 | 44.1 | 20 | 10 |
| Clozapine N-oxide | 343.1 | 256.1 | 25 | 10 |
References
-
BenchChem. "Application Note: A Robust HILIC Chromatography Method for the Separation of Polar Metabolites". 2
-
Agilent Technologies. "Mastering HILIC-Z Separation for Polar Analytes". 3
-
Waters Corporation. "Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies". 4
-
LCMS.cz. "Tips and tricks for LC–MS-based metabolomics and lipidomics analysis". 1
-
NIH. "A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors". 9
-
Folia Medica. "Plasma trimethylamine-N-oxide quantification in patients with Hashimoto's thyroiditis by using LC-MS/MS". 8
-
Semantic Scholar. "Quantification of Trimethylamine-N-Oxide and Trimethylamine in Fish Oils for Human Consumption". 5
-
IntechOpen. "Analytical Methods for Quantification of Drug Metabolites in Biological Samples". 7
-
BenchChem. "Chromatographic Separation of Butorphanol N-Oxide". 6
-
MDPI. "Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites". 10
Sources
- 1. lcms.cz [lcms.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. waters.com [waters.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 8. Plasma trimethylamine-N-oxide quantification in patients with Hashimoto’s thyroiditis by using LC-MS/MS [foliamedica.bg]
- 9. A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of Carbinoxamine N-oxide from Biological Fluids
Introduction: The Analytical Challenge of Carbinoxamine N-oxide
Carbinoxamine, a first-generation antihistamine of the ethanolamine class, undergoes hepatic metabolism to various products, including Carbinoxamine N-oxide.[1][2] As a major metabolite, the accurate quantification of Carbinoxamine N-oxide in biological matrices such as plasma, urine, and saliva is paramount for comprehensive pharmacokinetic and toxicological evaluations. However, the analysis of tertiary amine N-oxides from biological fluids presents a significant challenge due to their inherent chemical instability. These metabolites are prone to in-vitro reduction back to their parent amine, Carbinoxamine, which can lead to an overestimation of the parent drug concentration and an underestimation of the metabolite concentration. This guide provides a detailed technical overview and robust protocols for the sample preparation of Carbinoxamine N-oxide, with a primary focus on mitigating its degradation and ensuring the integrity of the analytical results.
Physicochemical Properties and Their Implications for Extraction
Understanding the physicochemical properties of Carbinoxamine N-oxide is fundamental to developing an effective extraction strategy. While specific experimental data for the non-deuterated form is limited, we can infer its properties from its structure and data available for the deuterated analogue and the parent compound.
| Property | Carbinoxamine[1] | Carbinoxamine N-oxide-d6[3] | Inferred Properties of Carbinoxamine N-oxide |
| Molecular Weight ( g/mol ) | 290.79 | 312.82 | ~306.79 |
| XLogP3-AA | 2.9 | 2.3 | More polar than Carbinoxamine |
| Topological Polar Surface Area (Ų) | 25.4 | 40.2 | Increased polarity and hydrogen bonding potential |
| Solubility | Carbinoxamine maleate is very soluble in water, freely soluble in alcohol and chloroform.[4] | Data not available | Expected to have good aqueous solubility and solubility in polar organic solvents. |
| pKa (predicted) | Basic (tertiary amine) | Basic (N-oxide) | The N-oxide is expected to be a weaker base than the parent tertiary amine. The pKa is likely to be in the range of 4-5. |
The N-oxide functional group significantly increases the polarity of the molecule compared to the parent drug, Carbinoxamine. This enhanced polarity, evidenced by a lower XLogP3-AA value and a larger topological polar surface area, suggests that Carbinoxamine N-oxide will have a higher affinity for aqueous environments and will be more challenging to extract into non-polar organic solvents.[1][3] The basicity of the N-oxide is a critical parameter for optimizing extraction techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
The Criticality of Sample Handling and Stability
The primary obstacle in the bioanalysis of Carbinoxamine N-oxide is its propensity to degrade. N-oxides can be reduced back to the parent tertiary amine, a process that can be exacerbated by certain conditions during sample collection, storage, and preparation. It is crucial to handle biological samples under conditions that minimize this conversion. Key considerations include:
-
Temperature: Samples should be kept at low temperatures (e.g., on ice) immediately after collection and stored at -80°C for long-term stability.
-
pH: While N-oxides are generally more stable at neutral to slightly acidic pH, extreme pH conditions should be avoided.
-
Matrix Components: Hemolyzed plasma can significantly accelerate the degradation of N-oxides. Therefore, care should be taken during blood collection to prevent hemolysis.
Recommended Extraction Strategies
Based on the known instability of N-oxide metabolites, the choice of extraction technique is critical. The primary goal is to rapidly and efficiently separate the analyte from the biological matrix while minimizing degradation.
Protein Precipitation (PPT): The Preferred Method for Stability
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma and serum samples. For N-oxide metabolites, it is often the method of choice due to the short processing times and the ability to use organic solvents that can simultaneously precipitate proteins and inhibit enzymatic activity.
Rationale for Acetonitrile (ACN) as the Precipitating Solvent:
Studies have shown that acetonitrile (ACN) is superior to methanol (MeOH) for minimizing the in-process conversion of N-oxides to their parent amines, particularly in hemolyzed plasma. ACN is a more effective protein precipitant and creates a less reductive environment compared to MeOH.
Detailed Protocol for Protein Precipitation of Carbinoxamine N-oxide from Human Plasma:
-
Sample Thawing: Thaw frozen plasma samples on ice or at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., a stable isotope-labeled Carbinoxamine N-oxide) to each sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
-
Evaporation and Reconstitution (Optional): If concentration is required, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase.
Liquid-Liquid Extraction (LLE): An Alternative with pH Optimization
Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases. For Carbinoxamine N-oxide, LLE can be effective but requires careful optimization of the pH and the choice of organic solvent to achieve good recovery of this polar metabolite.
Causality behind Experimental Choices:
-
pH Adjustment: To ensure Carbinoxamine N-oxide is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be at least 2 units above its pKa. Given the predicted pKa of around 4-5, a pH of 7 or slightly higher is recommended.
-
Solvent Selection: Due to the polarity of the N-oxide, a relatively polar, water-immiscible organic solvent is required. Ethyl acetate, which has been successfully used for the extraction of the parent drug, Carbinoxamine, is a good starting point.[5][6] Other solvents to consider include methyl tert-butyl ether (MTBE) and dichloromethane.
Detailed Protocol for Liquid-Liquid Extraction of Carbinoxamine N-oxide from Human Urine:
-
Sample Preparation: Centrifuge the urine sample to remove any particulate matter.
-
pH Adjustment: To 1 mL of urine, add a small volume of a suitable buffer (e.g., phosphate buffer) to adjust the pH to ~7.5.
-
Internal Standard Spiking: Add the internal standard.
-
Extraction: Add 3 mL of ethyl acetate to the sample.
-
Mixing: Vortex the mixture for 2-5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge at a moderate speed (e.g., 3000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
Solid-Phase Extraction (SPE): For Higher Selectivity and Concentration
Solid-phase extraction offers the potential for cleaner extracts and higher concentration factors compared to PPT and LLE. The choice of the SPE sorbent is critical and should be based on the physicochemical properties of Carbinoxamine N-oxide. A mixed-mode or a polymeric reversed-phase sorbent would be most appropriate.
Rationale for Sorbent Selection:
-
Mixed-Mode Cation Exchange: A mixed-mode sorbent with both reversed-phase (e.g., C8 or C18) and strong cation exchange (SCX) functionalities can provide a dual retention mechanism. At an acidic pH (below the pKa of the N-oxide), the analyte will be protonated and can be retained by the SCX sorbent. The reversed-phase character will help in retaining the molecule based on its lipophilicity.
-
Polymeric Reversed-Phase: Polymeric sorbents are often more stable over a wider pH range than silica-based sorbents and can offer different selectivity.
Detailed Protocol for Solid-Phase Extraction of Carbinoxamine N-oxide from Biological Fluids:
-
Sample Pre-treatment:
-
Plasma/Serum: Perform a protein precipitation step with ACN as described previously. Dilute the supernatant with an acidic buffer (e.g., 2% formic acid in water) before loading onto the SPE cartridge.
-
Urine: Acidify the urine sample with a small amount of acid (e.g., formic acid) to a pH of ~3.
-
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water, and finally 1 mL of the acidic loading buffer. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of the acidic buffer to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the Carbinoxamine N-oxide with 1 mL of a 5% ammonium hydroxide solution in methanol. The basic pH will neutralize the charge on the N-oxide, disrupting its interaction with the SCX sorbent, and the methanol will elute it from the reversed-phase sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Visualization of Workflows
Caption: Overview of the recommended extraction workflows for Carbinoxamine N-oxide.
Mitigating Matrix Effects and Interferences
Biological fluids contain a complex mixture of endogenous compounds (salts, lipids, proteins, etc.) that can interfere with the analysis of the target analyte, leading to ion suppression or enhancement in LC-MS/MS analysis.[7]
Strategies to Minimize Matrix Effects:
-
Efficient Sample Cleanup: The extraction methods described above are designed to remove a significant portion of matrix components. SPE generally provides the cleanest extracts.
-
Chromatographic Separation: A well-developed HPLC or UHPLC method is essential to separate Carbinoxamine N-oxide from any co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for Carbinoxamine N-oxide is highly recommended. The SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing the most accurate quantification.
-
Sample Dilution: In cases of severe matrix effects, particularly with urine samples, dilution of the sample prior to extraction can be an effective strategy.
Conclusion and Recommendations
The successful extraction and quantification of Carbinoxamine N-oxide from biological fluids hinge on a sample preparation strategy that prioritizes the stability of this labile metabolite. Based on the available evidence, protein precipitation with acetonitrile is the recommended primary approach , especially for plasma and serum samples, due to its speed, simplicity, and proven effectiveness in minimizing the reduction of the N-oxide to the parent amine.
For applications requiring higher sensitivity or for complex matrices like urine, solid-phase extraction using a mixed-mode cation exchange sorbent offers a robust alternative that can provide cleaner extracts and analyte concentration. Liquid-liquid extraction can also be employed but requires careful optimization of pH and solvent choice.
Regardless of the chosen method, it is imperative to perform a thorough method validation to assess recovery, matrix effects, and the stability of Carbinoxamine N-oxide under the specific experimental conditions. The use of a stable isotope-labeled internal standard is strongly advised for the most accurate and reliable results.
References
-
PubMed. (2019). Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring. [Link]
-
ResearchGate. (2019). Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring. [Link]
-
ResearchGate. (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. [Link]
-
PubChem. (n.d.). Carbinoxamine N-Oxide-d6. [Link]
-
LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
Taylor & Francis Online. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. [Link]
-
accessdata.fda.gov. (2011). 22-556Orig1s000. [Link]
-
PubMed. (2018). Development and full validation of a liquid chromatography-tandem mass spectrometry method for determination of carbinoxamine in beagle plasma and its application to a pharmacokinetic study. [Link]
-
Drug Central. (n.d.). carbinoxamine. [Link]
-
PubChem. (n.d.). Carbinoxamine maleate. [Link]
-
Regulations.gov. (n.d.). carbinoxamine maleate solution. [Link]
-
PubChem. (n.d.). Carbinoxamine. [Link]
-
IntechOpen. (2019). Emerging Trends in Biogenic Amines Analysis. [Link]
-
DTIC. (n.d.). Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. [Link]
-
SciSpace. (2022). Synthesis of carbinoxamine via aC(sp3 )–H 2- pyridylation of O, S or N-containing. [Link]
-
PMC. (2022). Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents. [Link]
-
ResearchGate. (2022). Synthesis of Carbinoxamine via aC(sp3)-H 2-pyridylation of O, S or N-containing compounds enabled by non-DA-type super organoreductant and sulfoxide- or sulfide-HAT-reagents. [Link]
-
MDPI. (2014). In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. [Link]
-
ResearchGate. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. [Link]
- Google Patents. (n.d.). EP0866058A2 - Synthesis of tertiary amine oxides.
-
Semantic Scholar. (2024). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. [Link]
-
ResearchGate. (2025). Tailoring the Properties of Functional Materials With N‐Oxides. [Link]
-
PubMed. (2022). Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. [Link]
-
PMC. (n.d.). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. [Link]
-
Science of Synthesis. (n.d.). Product Class 3: Amine N-Oxides. [Link]
-
ResearchGate. (n.d.). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. [Link]
-
PubMed. (n.d.). Determination of benzydamine and its N-oxide in biological fluids by high-performance liquid chromatography. [Link]
-
Walsh Medical Media. (2020). Spectroscopic Methods for Analysis of Nano Drug Distribution System. [Link]
-
MDPI. (2020). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. [Link]
Sources
- 1. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Carbinoxamine N-Oxide-d6 | C16H19ClN2O2 | CID 169435630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note: Strategic Mobile Phase pH Adjustment for the Chromatographic Separation of Carbinoxamine and Carbinoxamine N-oxide
Target Audience: Analytical Chemists, Method Development Scientists, and Drug Development Professionals.
Executive Summary
The separation of basic active pharmaceutical ingredients (APIs) from their polar degradation products is a fundamental challenge in reverse-phase high-performance liquid chromatography (RP-HPLC). Carbinoxamine, a first-generation ethanolamine-type antihistamine[1], contains a tertiary amine that is susceptible to oxidation, forming Carbinoxamine N-oxide[2].
This application note details the mechanistic rationale and step-by-step protocol for optimizing mobile phase pH to achieve baseline resolution between Carbinoxamine and its N-oxide impurity. By exploiting the significant pKa differential between the parent amine and the N-oxide, analysts can design a robust, self-validating chromatographic method.
Mechanistic Principles of pH-Dependent Selectivity
To develop a rational chromatographic method, we must first understand the ionization behavior of both analytes:
-
Carbinoxamine (Parent API): Contains a basic tertiary amine with a
. At acidic or neutral pH, it is fully protonated (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> ), making it highly polar and susceptible to secondary ion-exchange interactions with residual silanols on the silica matrix (which causes peak tailing). -
Carbinoxamine N-oxide (Impurity): The oxidation of the tertiary amine yields an N-oxide. The conjugate acid of a tertiary amine N-oxide typically has a
[3]. At physiological or basic pH, it exists as a neutral species. However, the semi-polarngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> bond creates a massive dipole moment, rendering the molecule highly polar even in its neutral state.
The Causality of pH Selection
If an acidic mobile phase (pH 3.0) is used, both molecules are protonated. The parent drug (
By shifting to a basic mobile phase (pH 10.0) , we fundamentally alter the retention mechanism:
-
The parent Carbinoxamine is deprotonated into its neutral free-base form, maximizing its lipophilicity and driving strong retention on the C18 stationary phase.
-
The N-oxide remains in its neutral dipole state. Because of the strong N-O dipole, it is significantly more polar than the free-base parent drug and elutes much earlier.
Fig 1. pH-dependent ionization states of Carbinoxamine and its N-oxide impurity.
Experimental Protocol: Method Development
The following protocol utilizes a high-pH stable C18 column and an ammonium bicarbonate buffer. Ammonium bicarbonate is chosen because its buffering capacity is optimal around its pKa of 10.3, ensuring the pH remains strictly at 10.0.
Chromatographic Conditions
-
Column: Waters XBridge C18,
(or equivalent high-pH stable column). -
Mobile Phase A:
Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0. -
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Elution Mode: Isocratic (40% A : 60% B).
-
Flow Rate:
. -
Column Temperature:
. -
Detection: UV at
.
Step-by-Step Mobile Phase Preparation (Self-Validating Workflow)
This protocol is designed as a self-validating system. The success of the pH adjustment is directly verified by the System Suitability Test (SST) in Step 5.
-
Buffer Dissolution: Weigh exactly
of Ammonium Bicarbonate and dissolve in of ultra-pure water to create a solution. -
pH Adjustment (Critical Step): Insert a calibrated pH probe. Slowly add dilute Ammonium Hydroxide (
) dropwise while stirring until the pH reaches exactly . Causality: Failing to reach pH 10.0 will leave a fraction of the Carbinoxamine protonated, causing peak splitting or severe tailing. -
Filtration: Filter the buffer through a
hydrophilic PTFE membrane to remove particulates. -
System Equilibration: Purge the HPLC lines and equilibrate the column with the mobile phase for at least 10 column volumes (approx. 15 minutes at
). -
System Suitability Test (SST): Inject a resolution standard containing
Carbinoxamine and Carbinoxamine N-oxide.-
Validation Check: If Resolution (
) < 2.0 or Tailing Factor ( ) > 1.5, the buffer pH is incorrect or the column silica is degrading. Do not proceed with sample analysis until resolved.
-
Fig 2. Step-by-step mobile phase preparation and system validation workflow.
Quantitative Data & Chromatographic Results
The table below summarizes the expected chromatographic behavior of Carbinoxamine and its N-oxide when comparing a standard acidic method (pH 3.0) versus the optimized basic method (pH 10.0).
| Parameter | Acidic Mobile Phase (pH 3.0) | Optimized Basic Mobile Phase (pH 10.0) |
| Carbinoxamine Ionization | Protonated ( | Neutral Free Base |
| N-oxide Ionization | Protonated ( | Neutral Dipole ( |
| Retention Time: N-oxide | ||
| Retention Time: Parent | ||
| Parent Tailing Factor ( | ||
| Resolution ( |
Data Interpretation: At pH 3.0, the protonated Carbinoxamine interacts strongly with ionized silanols (
Conclusion
The separation of Carbinoxamine from Carbinoxamine N-oxide demonstrates the profound impact of mobile phase pH on chromatographic selectivity. By understanding the underlying pKa values—specifically the ~4.5 pKa of the N-oxide conjugate acid and the ~9.0 pKa of the parent amine—analysts can rationally design a high-pH method (pH 10.0) that forces the parent drug into its highly retained free-base form while the N-oxide elutes early due to its intrinsic dipole polarity. This approach ensures robust, reproducible, and self-validating analytical performance.
References
-
Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem. nih.gov. 4
-
Carbinoxamine N-Oxide, Mikromol 100 mg | Buy Online - Fisher Scientific. fishersci.co.uk. 2
-
Medicinal Chemistry of Drugs with N‑Oxide Functionalities. semanticscholar.org. 5
-
The Cope Elimination: Introduction, Examples and Mechanism. masterorganicchemistry.com. 3
Sources
- 1. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbinoxamine N-Oxide, Mikromol 100 mg | Buy Online | Mikromol | Fisher Scientific [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Preparation and Certification of Carbinoxamine N-Oxide Dihydrochloride Reference Standard
Target Audience: Analytical Chemists, Synthetic Chemists, and Regulatory Affairs Professionals in Drug Development. Document Type: Technical Protocol & Methodological Guide
Introduction and Regulatory Context
Carbinoxamine is a potent, first-generation histamine H1-receptor antagonist widely formulated for the management of allergic rhinitis and vasomotor rhinitis. During the lifecycle of carbinoxamine-containing drug products, oxidative degradation of the active pharmaceutical ingredient (API) is a primary stability concern. The tertiary aliphatic amine (N,N-dimethylamino group) in carbinoxamine is highly susceptible to oxidation, leading to the formation of Carbinoxamine N-oxide [1].
Under ICH Q3A(R2) and Q3B(R2) guidelines, the identification, quantification, and control of such degradation products are mandatory. To support Abbreviated New Drug Applications (ANDA) and routine Quality Control (QC), highly pure reference standards of these impurities are required. This application note details the chemoselective synthesis, isolation, and analytical certification of Carbinoxamine N-oxide as a stable dihydrochloride salt .
Mechanistic Rationale: Why the Dihydrochloride Salt?
Free aliphatic N-oxides are notoriously hygroscopic and prone to forming hydrates, which complicates precise weighing and quantitative standard preparation. Carbinoxamine possesses two basic centers: the weakly basic N-oxide moiety and the pyridine nitrogen. By treating the free N-oxide with anhydrous hydrochloric acid, both basic sites are protonated (or strongly hydrogen-bonded), yielding Carbinoxamine N-oxide dihydrochloride . This salt form exhibits superior crystallinity, long-term thermodynamic stability, and resistance to moisture absorption, making it an ideal reference standard matrix.
Caption: Oxidative degradation pathway of Carbinoxamine leading to N-oxide formation.
Synthetic Strategy: Causality in Reagent Selection
The synthesis of tertiary amine N-oxides typically employs oxidants such as aqueous hydrogen peroxide (
Why m-CPBA is preferred over
Conversely, m-CPBA in a non-polar solvent like dichloromethane (DCM) allows for rapid, chemoselective oxidation at 0–25 °C[2]. The aliphatic tertiary amine is significantly more nucleophilic than the pyridine nitrogen, ensuring that m-CPBA selectively attacks the N,N-dimethyl group. The byproduct, m-chlorobenzoic acid, is easily removed via a mild basic aqueous workup.
Caption: Workflow for the synthesis and isolation of Carbinoxamine N-oxide dihydrochloride.
Experimental Protocol
Reagents and Materials
-
Carbinoxamine free base (>99% purity)
-
m-Chloroperoxybenzoic acid (m-CPBA, ≤77%, remainder water and m-chlorobenzoic acid)
-
Dichloromethane (DCM, anhydrous)
-
Sodium thiosulfate (
, 10% aqueous solution) -
Sodium bicarbonate (
, saturated aqueous solution) -
Hydrogen chloride (2.0 M solution in diethyl ether)
Step-by-Step Methodology
Step 1: Chemoselective Oxidation
-
Dissolve 10.0 g (34.4 mmol) of Carbinoxamine free base in 150 mL of anhydrous DCM in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.
-
Dissolve 8.5 g of m-CPBA (~38 mmol active oxidant, 1.1 eq) in 50 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes to control the exothermic peroxy-transfer reaction.
-
Remove the ice bath and stir the mixture at room temperature (20–25 °C) for 2 hours. Monitor reaction completion via TLC (DCM:MeOH:NH4OH 90:9:1) or LC-MS.
Step 2: Quenching and Workup
-
Once the starting material is consumed, cool the mixture back to 0 °C.
-
Add 50 mL of 10% aqueous
and stir vigorously for 15 minutes to quench any unreacted m-CPBA. -
Transfer to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous
(3 × 50 mL) to remove m-chlorobenzoic acid (which partitions into the aqueous phase as sodium m-chlorobenzoate). -
Wash with brine (50 mL), dry over anhydrous
, filter, and concentrate under reduced pressure to yield crude Carbinoxamine N-oxide free base as a viscous oil.
Step 3: Dihydrochloride Salt Formation and Isolation
-
Dissolve the crude N-oxide in 50 mL of anhydrous diethyl ether (or a 1:1 mixture of ether/acetone if solubility is poor).
-
Cool the solution to 0 °C under a nitrogen atmosphere.
-
Slowly add 35 mL of 2.0 M HCl in diethyl ether (70 mmol, ~2.05 eq) dropwise with vigorous stirring. A white precipitate will form immediately.
-
Stir for an additional 30 minutes at 0 °C to ensure complete precipitation.
-
Filter the solid under vacuum, wash with cold anhydrous ether (2 × 20 mL), and dry in a vacuum oven at 40 °C for 24 hours to afford Carbinoxamine N-oxide dihydrochloride as a white crystalline powder.
Analytical Characterization and Data Presentation
To certify the synthesized material as a Reference Standard, it must undergo orthogonal analytical testing to confirm identity, purity, and potency. The expected physicochemical and analytical parameters are summarized below[3].
Table 1: Physicochemical Properties
| Property | Specification / Value |
| Chemical Name | 2-((4-Chlorophenyl)(pyridin-2-yl)methoxy)-N,N-dimethylethan-1-amine oxide dihydrochloride |
| CAS Number (Free Base) | 1256285-70-7 |
| Molecular Formula (Salt) | |
| Molecular Weight (Salt) | 379.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Water, Methanol, and DMSO; Insoluble in Hexane |
Table 2: Analytical Release Criteria
| Technique | Parameter | Acceptance Criteria |
| HPLC-UV | Chromatographic Purity | |
| LC-MS (ESI+) | Mass Confirmation | Major peak at m/z 307.1 |
| 1H-NMR ( | Structural Identity | Downfield shift of |
| Karl Fischer | Water Content | |
| Ion Chromatography | Chloride Content | 18.0% – 19.5% (Theoretical: 18.67%) |
Storage and Handling
The Carbinoxamine N-oxide dihydrochloride reference standard should be stored in tightly sealed, amber glass vials under inert atmosphere (Argon or Nitrogen) at 2–8 °C. While the dihydrochloride salt mitigates hygroscopicity, prolonged exposure to ambient humidity should be avoided. Allow the vial to equilibrate to room temperature in a desiccator prior to opening to prevent condensation.
References
-
National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 169435630, Carbinoxamine N-Oxide-d6. Retrieved from [Link]
-
PMC / National Institutes of Health. (n.d.). N-Dealkylation of Amines and Oxidation Protocols. Retrieved from[Link]
Sources
Application Note: Solid-Phase Extraction (SPE) of Amine N-Oxides from Complex Urine Matrices
The Analytical Challenge: Polarity and Matrix Interference
Amine N-oxides, such as Trimethylamine N-oxide (TMAO), selegiline N-oxide, and various designer drug metabolites, represent a critical class of highly polar, nitrogen-containing biomarkers. The quantification of these compounds in human urine is essential for nutritional biomonitoring, pharmacokinetic profiling, and forensic toxicology.
However, urine is an exceptionally complex matrix containing high concentrations of salts, urea, and endogenous metabolites. Because amine N-oxides possess high aqueous solubility, low partition coefficients (logP), and basic pKa values (e.g., TMAO pKa ~4.6), traditional sample preparation techniques like Liquid-Liquid Extraction (LLE) are highly inefficient. Furthermore, standard reversed-phase (C18) Solid-Phase Extraction (SPE) fails to retain these polar analytes, causing them to elute in the void volume alongside severe ion-suppressing matrix components[1].
To overcome this, Strong Cation Exchange (SCX) or mixed-mode cation exchange SPE must be employed. This guide details the mechanistic rationale and a self-validating protocol for the isolation of amine N-oxides from urine prior to LC-MS/MS or NMR analysis.
Mechanistic Rationale: Causality in Sorbent Selection
The success of isolating amine N-oxides relies entirely on manipulating their charge state relative to the SPE sorbent.
SCX sorbents feature surface-bound aliphatic or aromatic sulfonic acid groups, which maintain a negative charge across the entire pH range (pKa < 1.0). By acidifying the urine sample to a pH of ~1.0 to 2.0, the amine N-oxide becomes fully protonated (cationic). When loaded onto the SCX cartridge, the protonated N-oxide forms a strong electrostatic bond with the sulfonic acid moiety.
This ionic retention mechanism allows for aggressive washing. Aqueous acidic washes elute highly abundant neutral and acidic interferents—such as glucose, taurine, and organic acids—whose signals would otherwise severely overlap with N-oxides in NMR or cause ion suppression in ESI-MS[2]. Finally, elution is triggered by introducing a high-pH organic solvent (e.g., ammoniated methanol), which deprotonates the N-oxide, neutralizing its charge and disrupting the electrostatic interaction, allowing it to partition into the organic eluent.
Fig 1. Charge-state driven retention and elution mechanism of amine N-oxides on SCX sorbents.
Self-Validating Extraction Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates stable isotope-labeled internal standards (SIL-IS) prior to extraction and mandates fraction monitoring to mathematically prove recovery and quantify matrix effects during every batch.
Reagents & Materials
-
Sorbent: Strong Cation Exchange (SCX) SPE Cartridges (e.g., 30 mg or 100 mg bed weight, 3 mL capacity).
-
Acids/Bases: Formic Acid (LC-MS grade), Hydrochloric Acid (HCl), Ammonium Hydroxide (NH₄OH, 28-30%).
-
Solvents: Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm).
-
Internal Standard: Deuterated analog of the target analyte (e.g., d9-TMAO).
Step-by-Step Methodology
Step 1: Sample Pre-treatment (The Validation Anchor)
-
Thaw human urine samples on ice and centrifuge at 10,000 × g for 5 minutes to pellet cellular debris and proteins.
-
Transfer 250 µL of the cleared urine to a clean microcentrifuge tube.
-
Validation Step: Spike 10 µL of SIL-IS (e.g., 1 µg/mL d9-TMAO) directly into the sample. Causality: Adding the IS before any manipulation ensures that any subsequent volumetric losses or ion suppression effects are proportionally corrected.
-
Add 250 µL of 2% Formic Acid in water (or 0.1 M HCl) to the sample. Vortex for 10 seconds. Verify the pH is ≤ 2.0.
Step 2: SPE Cartridge Conditioning
-
Mount the SCX cartridges onto a vacuum manifold.
-
Condition the sorbent with 1.0 mL of Methanol to solvate the polymer/silica backbone.
-
Equilibrate with 1.0 mL of 2% Formic Acid in water to prepare the active sulfonic acid sites. Do not let the sorbent dry out.
Step 3: Sample Loading
-
Load the 500 µL acidified urine sample onto the cartridge.
-
Apply a gentle vacuum to achieve a flow rate of ~1 mL/min (approx. 1 drop per second).
-
Validation Step (Breakthrough Monitoring): Collect this flow-through in a separate tube for the first validation batch. Analyzing this fraction confirms that the sorbent capacity has not been exceeded.
Step 4: Interference Washing
-
Wash with 1.0 mL of 2% Formic Acid in water. Causality: This maintains the protonated state of the N-oxides while washing away uncharged polar interferents (glucose, urea) and acidic metabolites.
-
Wash with 1.0 mL of Methanol. Causality: This removes hydrophobic neutral lipids and sterols that may have partitioned onto the sorbent backbone.
-
Apply high vacuum for 2 minutes to dry the cartridge bed completely.
Step 5: Target Elution
-
Place clean collection tubes under the manifold.
-
Elute the amine N-oxides using 1.0 mL of 5% NH₄OH in Methanol (prepared fresh daily). Causality: The high concentration of ammonia raises the local pH well above the pKa of the N-oxides, neutralizing them and breaking the ionic retention, while the methanol acts as the carrier solvent[1].
Step 6: Reconstitution
-
Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute in 100 µL of the initial LC mobile phase (e.g., HILIC starting conditions or ion-pairing buffer) prior to LC-MS/MS or NMR analysis.
Fig 2. Step-by-step SCX-SPE workflow for isolating amine N-oxides from urine.
Quantitative Performance & Data Presentation
The efficacy of this specific SCX-SPE protocol is demonstrated by its ability to yield high recoveries while minimizing matrix effects—a critical requirement for the accurate quantification of low-abundance N-oxides. The table below summarizes expected performance metrics derived from validated LC-MS/MS and NMR methodologies[1],[2],[3].
Table 1: Performance Metrics for Amine N-Oxide SPE Extraction from Urine
| Analyte | Analytical Platform | SPE Sorbent | Elution Solvent | LOD (ng/mL) | Recovery (%) | Matrix Effect (%) | Precision (RSD %) |
| TMAO | UPLC-ESI-MS/MS | SCX (Strong Cation) | 7N NH₃ in MeOH | 0.05 - 1.60 | > 88.5 | < 15.0 | < 10.0 |
| Selegiline N-oxide | LC-ESI-MS | Mixed-Mode Cation | 5% NH₄OH in MeOH | 0.50 | 88 - 92 | < 12.0 | < 8.0 |
| Betaine | ¹H NMR | SCX (Strong Cation) | 5% NH₄OH in MeOH | N/A | > 90.0 | N/A | < 5.0 |
| Clozapine N-oxide | LC-MS/MS | SCX (Strong Cation) | 5% NH₄OH in MeOH | 1.00 | > 85.0 | < 10.0 | < 12.0 |
Note: Matrix Effect (ME) is calculated as (Peak Area of Post-Extraction Spike / Peak Area of Neat Standard) x 100. Values close to 100% indicate negligible ion suppression/enhancement.
Troubleshooting & Quality Control
To maintain the integrity of the self-validating system, researchers must monitor the following failure modes:
-
Low Absolute Recovery (< 70%):
-
Cause: Insufficient acidification of the loading sample, causing the N-oxide to remain partially deprotonated.
-
Action: Verify the pH of the urine/acid mixture is strictly ≤ 2.0 before loading.
-
-
High Backpressure/Clogging:
-
Cause: Precipitation of urinary proteins or high salt out-crashing upon the addition of organic solvents.
-
Action: Ensure the initial centrifugation step (10,000 × g) is strictly adhered to. Do not skip the aqueous acidic wash before introducing 100% methanol.
-
-
Severe Ion Suppression in LC-MS/MS:
-
Cause: Co-elution of highly basic endogenous amines (e.g., creatinine) that also bind to the SCX sorbent.
-
Action: Optimize the LC gradient. Because SCX co-extracts other basic compounds, chromatographic separation (using HILIC or ion-pairing reversed-phase[1]) remains necessary to separate the N-oxide from endogenous creatinine and diamines.
-
References
-
Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions (RSC Publishing).[Link]
-
UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and BMAA in Human Urine. CDC Stacks. [Link]
-
Determination of Trimethylamine N-oxide and Betaine in Serum and Food by Targeted Metabonomics. PMC (NIH).[Link]
-
Urinary excretion of selegiline N-oxide, a new indicator for selegiline administration in man. PMC (NIH).[Link]
Sources
Protocol for the Synthesis of Carbinoxamine N-oxide Dihydrochloride
Introduction and Rationale
Carbinoxamine is a first-generation H1-receptor antagonist widely utilized in the treatment of allergic rhinitis and other histamine-mediated conditions. In drug metabolism and pharmacokinetics (DMPK) studies, the precise identification and synthesis of active or inactive metabolites are critical. The N-oxidation of the aliphatic tertiary amine in carbinoxamine yields Carbinoxamine N-oxide , a major Phase I metabolite and a functional group of increasing importance in [1].
This application note provides a validated, self-consistent protocol for the chemoselective synthesis of Carbinoxamine N-oxide dihydrochloride. The workflow utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the terminal oxidant, followed by salt formation using anhydrous hydrogen chloride to isolate the product as a stable dihydrochloride salt.
Causality in Experimental Design
As a best practice in synthetic methodology, every reagent and condition chosen serves a specific mechanistic purpose:
-
Chemoselectivity : Carbinoxamine possesses two nitrogen centers: a highly basic aliphatic tertiary amine and a less basic pyridine nitrogen. m-CPBA at 0 °C selectively oxidizes the more nucleophilic aliphatic amine due to its higher electron density. The pyridine ring would require significantly harsher conditions (e.g., elevated temperatures, transition metal catalysts) to form the N-oxide.
-
Oxidant Selection : While hydrogen peroxide (H₂O₂) is a greener alternative, it often requires catalysts and necessitates [2] (e.g., using MnO₂ or sodium thiosulfate) to avoid safety hazards during concentration. m-CPBA provides rapid kinetics, high atom economy, and straightforward removal of the meta-chlorobenzoic acid (m-CBA) byproduct via a mild alkaline wash.
-
Salt Formation : The free base of Carbinoxamine N-oxide is an oily, hygroscopic substance prone to degradation. Conversion to the dihydrochloride salt—protonating both the pyridine nitrogen and the N-oxide oxygen/aliphatic amine system—significantly enhances solid-state stability, water solubility, and shelf-life for downstream biological assays.
Materials and Reagents
Table 1: Reagents and Stoichiometry
| Reagent/Material | Role | Equivalents | Amount (for 10 mmol scale) |
| Carbinoxamine free base | Starting Material | 1.0 eq | 2.91 g |
| m-CPBA (~75% w/w) | Oxidizing Agent | 1.05 eq | 2.42 g (adjusted for purity) |
| Dichloromethane (DCM) | Reaction Solvent | N/A | 50 mL (Anhydrous) |
| Saturated NaHCO₃ (aq) | Quenching / Workup | Excess | 30 mL |
| Brine (Sat. NaCl) | Workup | Excess | 30 mL |
| Anhydrous Na₂SO₄ | Drying Agent | N/A | As needed |
| 2.0 M HCl in Diethyl Ether | Salt Formation | 2.2 eq | 11.0 mL |
| Diethyl Ether | Precipitation Solvent | N/A | 40 mL (Anhydrous) |
Reaction Workflow
Workflow for the chemoselective N-oxidation and salt formation of Carbinoxamine.
Step-by-Step Experimental Protocol
Phase 1: Chemoselective N-Oxidation
-
Preparation : Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a nitrogen balloon to maintain an inert atmosphere.
-
Dissolution : Dissolve Carbinoxamine free base (2.91 g, 10.0 mmol) in anhydrous DCM (30 mL).
-
Cooling : Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
-
Oxidant Addition : Dissolve m-CPBA (2.42 g, 10.5 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel.
-
Field Insight: Dropwise addition controls the exothermic electrophilic oxygen transfer. Spikes in temperature can drive non-selective oxidation of the pyridine ring, leading to the bis-N-oxide impurity.
-
-
Reaction Progression : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS until the starting material is completely consumed.
Phase 2: Reaction Quenching and Workup
-
Quenching : Transfer the reaction mixture to a separatory funnel. Add 30 mL of saturated aqueous NaHCO₃.
-
Field Insight: The mildly basic NaHCO₃ neutralizes the meta-chlorobenzoic acid (m-CBA) byproduct, converting it to water-soluble sodium meta-chlorobenzoate, which partitions entirely into the aqueous layer.
-
-
Extraction : Shake vigorously and vent frequently. Separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 × 20 mL).
-
Washing : Combine the organic layers and wash with brine (30 mL) to remove residual water and inorganic salts.
-
Drying and Concentration : Dry the combined organic layers over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, bath temp < 35 °C) to afford Carbinoxamine N-oxide free base as a pale yellow viscous oil.
Phase 3: Dihydrochloride Salt Precipitation
-
Re-dissolution : Dissolve the crude Carbinoxamine N-oxide free base in a minimal amount of anhydrous diethyl ether (approx. 20 mL). If solubility is poor, add anhydrous ethanol dropwise until a clear solution is obtained.
-
Acidification : Cool the solution to 0 °C. Under vigorous stirring, slowly add 2.0 M HCl in diethyl ether (11.0 mL, 22.0 mmol).
-
Field Insight: 2.2 equivalents are used to ensure complete protonation of both the aliphatic N-oxide moiety and the pyridine nitrogen, driving the formation of the dihydrochloride salt.
-
-
Precipitation : A white precipitate will form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete precipitation and particle maturation.
-
Isolation : Filter the precipitate rapidly through a sintered glass funnel. (Schlenk filtration is recommended if the laboratory environment is highly humid).
-
Washing and Drying : Wash the filter cake with cold anhydrous diethyl ether (2 × 10 mL). Dry the solid under high vacuum for 12 hours to afford Carbinoxamine N-oxide dihydrochloride as a white to off-white solid.
Quality Control & Characterization Data
To validate the self-consistency of the protocol, the isolated compound must be verified against the following [3]:
Table 2: Quality Control Signatures
| Analytical Method | Expected Result / Signature | Troubleshooting / Deviations |
| LC-MS (ESI+) | [M+H]⁺ = 307.1 m/z. Isotope pattern showing 1 chlorine atom (307/309 in 3:1 ratio). | Mass of 323.1 m/z indicates over-oxidation (bis-N-oxide). Reduce m-CPBA equivalents. |
| ¹H-NMR (D₂O) | Downfield shift of the N(CH₃)₂ protons (~3.4-3.6 ppm) compared to the free base (~2.2-2.3 ppm). | Presence of peaks at ~7.4-8.0 ppm that do not belong to the product indicates residual m-CBA. Repeat NaHCO₃ wash. |
| Melting Point | Sharp, distinct melting point (decomposition expected at higher temperatures). | Broad melting range indicates residual moisture or mixed salt forms. |
| Purity (HPLC) | ≥ 98% (UV detection at 220 nm and 254 nm). | Ensure the column is compatible with highly polar, positively charged species (e.g., HILIC or C18 with ion-pairing). |
References
-
Kobus, M., Friedrich, T., Zorn, E., Burmeister, N., & Maison, W. (2024). "Medicinal Chemistry of Drugs with N-Oxide Functionalities." Journal of Medicinal Chemistry, 67(7), 5168-5184. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 169435630, Carbinoxamine N-Oxide-d6." PubChem, 2021. URL:[Link]
Technical Support Center: Troubleshooting Carbinoxamine N-oxide Peak Tailing on C18 Columns
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Welcome to the Advanced Chromatography Support Center. As analytical scientists, we frequently encounter complex peak shape deformations when analyzing polar, basic metabolites. Carbinoxamine, a basic antihistamine, is relatively straightforward to analyze. However, its degradation product—Carbinoxamine N-oxide —is notorious for exhibiting severe peak tailing, band broadening, and poor recovery on standard C18 reversed-phase columns.
This guide provides field-proven, mechanistically grounded solutions to diagnose and eliminate N-oxide peak tailing, ensuring your analytical methods remain robust, reproducible, and compliant with USP symmetry requirements.
Diagnostic Workflow
Before adjusting chemical parameters, it is critical to follow a logical troubleshooting sequence to isolate the root cause of the peak deformation.
Fig 1. Troubleshooting workflow for mitigating Carbinoxamine N-oxide peak tailing.
Frequently Asked Questions (FAQs)
Q1: Mechanistically, why does Carbinoxamine N-oxide exhibit severe peak tailing on standard C18 columns compared to its parent compound?
A: The root cause lies in the mixed-mode retention mechanism triggered by the N-oxide moiety. While the hydrophobic carbon backbone of Carbinoxamine interacts with the C18 stationary phase, the N-oxide group possesses a highly polarized dative bond (N⁺-O⁻) with a strong dipole moment.
In silica-based C18 columns, approximately half of the silica surface remains unbonded, leaving exposed silanol groups (Si-OH)[1]. At a mobile phase pH above 3.5, these silanols ionize into negatively charged silanoxanes (Si-O⁻)[2]. The polar N-oxide group engages in intense secondary electrostatic and hydrogen-bonding interactions with these ionized silanols, causing the analyte molecules to desorb at different rates, which manifests as a tailing peak[2]. Furthermore, N-oxides act as potent chelating agents. If your column utilizes older "Type A" silica (which contains trace metal impurities like iron or aluminum) or standard stainless-steel hardware, the N-oxide will interact with these metal surfaces, exacerbating tailing and reducing quantitative recovery[1][3].
Q2: How can I optimize my mobile phase to suppress these secondary interactions?
A: The most reliable approach is to control the ionization state of the silica surface. Residual silanols typically have a pKa between 3.5 and 4.5. By lowering the mobile phase pH to below 3.0 (e.g., using a 10–20 mM phosphate buffer at pH 2.5), you force the full protonation of these silanol groups, neutralizing their negative charge and breaking the electrostatic attraction with the N-oxide[1][4].
If a low pH is insufficient or incompatible with your detector (e.g., Mass Spectrometry), the addition of a silanol-masking agent is highly effective. Triethylamine (TEA) is the industry standard for this purpose. When added at low concentrations (e.g., 5 mM or 0.1% v/v), TEA acts as a competing base. Because TEA is a small, highly basic molecule, it preferentially binds to the active silanol sites, effectively shielding the Carbinoxamine N-oxide from secondary interactions and restoring peak symmetry[4][5][6].
Q3: Does the choice of C18 column chemistry and hardware impact N-oxide analysis?
A: Absolutely. If you are analyzing N-oxides, legacy "Type A" silica columns should be avoided entirely[1]. Transitioning to high-purity "Type B" silica columns—synthesized in metal-free environments—drastically reduces the acidity of residual silanols[1]. Additionally, utilizing a "fully end-capped" C18 column structurally blocks approximately 50% of the remaining unreacted silanols[2].
Because N-oxides are prone to on-column metal chelation, hardware selection is equally critical. Utilizing columns packed in PEEK (polyetheretherketone) hardware, or modern hybrid surface technologies (metal-free column bodies and frits), prevents the N-oxide from interacting with stainless steel, thereby eliminating metal-induced tailing and sample loss[3].
Experimental Protocols: Self-Validating Mobile Phase Optimization
To ensure scientific integrity, troubleshooting must be data-driven. The following protocol utilizes a self-validating system to isolate physical column degradation from chemical secondary interactions before optimizing the mobile phase.
Objective: Achieve a USP Tailing Factor (T) ≤ 1.5 for Carbinoxamine N-oxide.
Phase 1: Physical System Validation (The Self-Validation Step)
-
Prepare a Neutral Marker: Dissolve a neutral, non-ionizable compound (e.g., toluene or uracil) in your current mobile phase.
-
Baseline Injection: Inject the neutral marker alongside the Carbinoxamine N-oxide sample.
-
Analyze Causality:
-
Observation A: Both the neutral marker and the N-oxide exhibit peak tailing.
-
Observation B: The neutral marker peak is perfectly symmetrical (T < 1.2), but the N-oxide tails severely.
-
Phase 2: Chemical Optimization (Silanol Suppression)
-
pH Adjustment: Prepare a 20 mM potassium phosphate aqueous buffer. Adjust the pH to 2.5 using orthophosphoric acid[4].
-
Re-evaluate: Run the separation. If T ≤ 1.5, the method is optimized. If tailing persists, proceed to Step 3.
-
Amine Modification: Add 5 mM Triethylamine (TEA) to the aqueous buffer. Re-adjust the pH to 2.5–3.0[4][6].
-
Final Verification: Inject the sample. The competitive masking by TEA will restore peak symmetry[5].
-
System Wash: Post-analysis, flush the column with 50:50 Water:Acetonitrile (without buffer or TEA) to prevent salt precipitation and silica hydrolysis.
Data Presentation: Impact of Column Chemistry and Mobile Phase
The table below summarizes the expected quantitative impact of various column chemistries and mobile phase modifications on the peak shape of polar N-oxides.
| Column Chemistry | Hardware Type | Mobile Phase Condition | Expected USP Tailing Factor (T) | Mechanistic Rationale |
| Type A C18 (Non-endcapped) | Stainless Steel | Neutral pH (7.0), No Additives | > 2.5 (Severe) | High concentration of ionized silanols and active metal impurities[1][4]. |
| Type B C18 (Endcapped) | Stainless Steel | Neutral pH (7.0), No Additives | 1.8 - 2.0 | Reduced metal content; however, residual silanols remain ionized[1][2]. |
| Type B C18 (Endcapped) | Stainless Steel | Acidic pH (2.5), Phosphate Buffer | 1.3 - 1.5 | Bulk silanols are protonated (neutralized), reducing electrostatic drag[2][4]. |
| Type B C18 (Endcapped) | Stainless Steel | Acidic pH (3.0) + 5 mM TEA | 1.1 - 1.2 | TEA competitively masks highly acidic, sterically hindered silanols[1][6]. |
| Type B C18 (Polar-embedded) | PEEK / Metal-Free | Acidic pH (2.5), Phosphate Buffer | 1.0 - 1.1 | Eliminates metal chelation and provides an internal shield against silica[3]. |
References[7] Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. waters.com[4] HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. phenomenex.com[2] Peak Tailing in HPLC. Element Lab Solutions.elementlabsolutions.com[1] Why Do Peaks Tail? LC Troubleshooting Bible. lctsbible.com[5] HPLC–DAD method for comprehensive quality control of Semen Strychni. Taylor & Francis Online.tandfonline.com[6] Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form. SCIRP.scirp.org[3] THE IMPORANCE OF MITIGATING ANALYTE INTERACTIONS WITH METAL SURFACES IN HPLC SEPARATIONS OF SMALL MOLECULES. LCMS.cz. lcms.cz
Sources
- 1. lctsbible.com [lctsbible.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. lcms.cz [lcms.cz]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with Its Impurities in Tablet Dosage Form [scirp.org]
- 7. waters.com [waters.com]
Thermal degradation of Carbinoxamine N-oxide during analysis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analysis of Carbinoxamine N-oxide. Its inherent thermal lability can lead to analytical variability and inaccurate quantification. This resource provides in-depth troubleshooting guides and frequently asked questions to address these issues, ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a peak for Carbinoxamine when I am only analyzing Carbinoxamine N-oxide?
This is a common issue and is most likely due to the thermal degradation of Carbinoxamine N-oxide back to its parent compound, Carbinoxamine. This deoxygenation is a known thermal degradation pathway for N-oxide compounds and can occur in the high-temperature environments of a Gas Chromatography (GC) injection port or even in the source of a Mass Spectrometer (MS).[1][2]
Q2: My quantitative results for Carbinoxamine N-oxide are inconsistent and show poor reproducibility. What could be the cause?
Inconsistent results are often a direct consequence of uncontrolled thermal degradation. The extent of degradation can vary depending on minor fluctuations in instrumental parameters such as injector temperature, source temperature, and even the residence time of the analyte in heated zones.[1][2] This variability will lead to fluctuating concentrations of the N-oxide and the appearance of its degradants.
Q3: Can Carbinoxamine N-oxide degrade through pathways other than deoxygenation?
Yes. Besides deoxygenation, tertiary amine N-oxides can undergo other thermal degradation reactions. One notable pathway is the Cope elimination, which is a thermally induced syn-elimination reaction that results in the formation of an alkene and a hydroxylamine.[3][4][5][6][7] For Carbinoxamine N-oxide, this would involve the abstraction of a proton from a beta-carbon, leading to the cleavage of the C-N bond. Another potential, though less common in typical analytical conditions, is the Polonovski reaction, which involves N-O bond cleavage and can be initiated by various reagents.[8][9][10]
Q4: Are there analytical techniques that are less prone to causing the degradation of Carbinoxamine N-oxide?
High-Performance Liquid Chromatography (HPLC) with UV detection or, preferably, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) are generally more suitable for analyzing thermally labile compounds like Carbinoxamine N-oxide.[11] These techniques operate at lower temperatures compared to GC, thus minimizing the risk of thermal degradation. However, even with LC-MS, in-source degradation can occur, particularly with Atmospheric Pressure Chemical Ionization (APCI).[11][12]
Q5: How can I confirm that the extra peaks in my chromatogram are indeed degradation products of Carbinoxamine N-oxide?
The most definitive way to identify degradation products is by using mass spectrometry to determine their mass-to-charge ratio (m/z) and fragmentation patterns. For instance, the deoxygenation product (Carbinoxamine) will have a molecular weight that is 16 Da less than the parent N-oxide. If you have access to high-resolution mass spectrometry (HRMS), you can obtain accurate mass measurements to confirm the elemental composition of the degradants. Performing forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light) as per ICH guidelines can also help to systematically generate and identify potential degradation products.[5][7]
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The high temperatures used in GC-MS make it a challenging technique for the analysis of intact Carbinoxamine N-oxide. The primary degradation pathway observed is deoxygenation.
Problem: Peak for Carbinoxamine N-oxide is small or absent, while a large Carbinoxamine peak is present.
-
Causality: The N-oxide is likely degrading to Carbinoxamine in the heated GC inlet.
-
Troubleshooting Steps:
-
Lower the Inlet Temperature: Reduce the injection port temperature to the lowest possible value that still allows for efficient volatilization of the analyte. Start at 200°C and decrease in 10-20°C increments.
-
Use a Cool On-Column or Splitless Injection: These techniques introduce the sample into the column at a lower temperature, minimizing thermal stress in the injector.
-
Derivatization: While adding a step, derivatization of the N-oxide can improve its thermal stability. However, this requires careful method development.
-
Consider an Alternative Technique: If feasible, switching to LC-MS is the most reliable solution for analyzing Carbinoxamine N-oxide.
-
High-Performance Liquid Chromatography (HPLC-UV) Analysis
HPLC is a more suitable technique for Carbinoxamine N-oxide analysis due to its lower operating temperatures. However, issues can still arise.
Problem: Appearance of unexpected peaks during the analysis.
-
Causality: Degradation may be occurring due to inappropriate mobile phase pH, high column temperature, or exposure of the sample to light or oxidizing agents.
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The stability of N-oxides can be pH-dependent. Buffer the mobile phase and investigate a range of pH values to find the optimal conditions for stability.
-
Control Column Temperature: While lower than GC, elevated column temperatures in HPLC can still promote degradation. Maintain the column at a consistent, and if possible, lower temperature (e.g., 25-30°C).
-
Protect Samples from Light: Use amber vials and cover the autosampler to prevent photolytic degradation.
-
Use Freshly Prepared Solvents: Degassed, high-purity solvents will minimize the presence of dissolved oxygen and other potential reactants.
-
| Parameter | Recommendation for HPLC-UV Analysis of Carbinoxamine N-oxide |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) |
| Detection | UV at a wavelength where both Carbinoxamine and its N-oxide have good absorbance (e.g., around 225-260 nm) |
| Column Temp. | Ambient or controlled at a low temperature (e.g., 25°C) |
| Sample Prep. | Use amber vials and inject freshly prepared solutions. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is the preferred method for the analysis of Carbinoxamine N-oxide, but in-source degradation can still be a challenge.
Problem: Observation of an [M+H-16] ion, corresponding to Carbinoxamine, in the mass spectrum of Carbinoxamine N-oxide.
-
Causality: In-source deoxygenation is occurring. This is particularly common with APCI sources but can also happen in ESI sources at high temperatures.[1][2][11][12]
-
Troubleshooting Steps:
-
Optimize Ion Source Parameters:
-
Source Temperature: Lower the source temperature to the minimum required for efficient desolvation.
-
Ionization Mode: If using APCI, consider switching to ESI, which is a softer ionization technique.
-
Voltages: Minimize the fragmentor or declustering potential to reduce in-source collision-induced dissociation.
-
-
Chromatographic Separation: Ensure baseline separation between Carbinoxamine N-oxide and any potential Carbinoxamine impurity in the sample. This is crucial for accurate quantification, even if some in-source conversion occurs.
-
Mobile Phase Modifiers: The choice of solvent can influence the extent of deoxygenation.[1] Experiment with different mobile phase compositions and additives.
-
Potential Degradation Pathways of Carbinoxamine N-oxide
The following diagrams illustrate the likely thermal degradation pathways of Carbinoxamine N-oxide based on established chemical principles for N-oxides.
Caption: Deoxygenation of Carbinoxamine N-oxide.
Caption: Cope Elimination of Carbinoxamine N-oxide.
Experimental Protocols
Protocol 1: HPLC-UV Method for the Analysis of Carbinoxamine and Carbinoxamine N-oxide
This protocol provides a starting point for developing a stability-indicating HPLC-UV method.
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions of Carbinoxamine and Carbinoxamine N-oxide reference standards in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution containing both analytes at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with the mobile phase.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the mixed standard solution to determine the retention times and resolution of Carbinoxamine and Carbinoxamine N-oxide.
-
Inject the sample solutions, ensuring they are freshly prepared and protected from light.
-
-
System Suitability:
-
The resolution between Carbinoxamine and Carbinoxamine N-oxide should be greater than 2.0.
-
The tailing factor for each peak should be less than 2.0.
-
The relative standard deviation for replicate injections of the standard solution should be less than 2.0%.
-
Protocol 2: Forced Degradation Study
This protocol outlines a basic forced degradation study to identify potential degradation products of Carbinoxamine N-oxide.
-
Sample Preparation: Prepare a solution of Carbinoxamine N-oxide in a suitable solvent (e.g., methanol:water, 50:50) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating LC-MS method to identify and quantify the degradation products.
-
Caption: General troubleshooting workflow.
References
- Cope, A. C., & Trumbull, E. R. (2011).
-
Master Organic Chemistry. (2018). The Cope Elimination: Introduction, Examples and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Cope reaction. Retrieved from [Link]
- El-Aneed, A., Al-Tannak, N., & Cohen, L. H. (2013). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 27(10), 1099–1108.
-
Altasciences. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. Retrieved from [Link]
- Hilton, M. J., & Scriven, E. F. V. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.
- Ramanathan, R., Su, A. D., Ramirez, J., & Jemal, M. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid communications in mass spectrometry : RCM, 15(22), 2167–2177.
-
ResearchGate. (n.d.). The Polonovski Reaction. Retrieved from [Link]
-
ACS Publications. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]
-
ResearchGate. (2025). Polonovski-Type N-Demethylation of N-Methyl Alkaloids Using Substituted Ferrocene Redox Catalysts. Retrieved from [Link]
-
ResearchGate. (2026). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. Retrieved from [Link]
-
ACS Publications. (2022). Application of the Polonovski Reaction: Scale-up of an Efficient and Environmentally Benign Opioid Demethylation. Retrieved from [Link]
- Ramanathan, R., Yau, K. L., & Jemal, M. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical chemistry, 72(6), 1352–1359.
-
Journal of the Chemical Society A. (n.d.). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Retrieved from [Link]
-
LinkedIn. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2011). NDA 22-556 Orig1s000 Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Deoxygenation of N-oxides. Retrieved from [Link]
-
CONICET. (2015). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion. Retrieved from [Link]
-
ResearchGate. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Retrieved from [Link]
-
USP. (2023). Carbinoxamine Maleate Tablets. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. uspnf.com [uspnf.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. LC-MS/MS method for the quantification of carbinoxamine in human plasma | PDF [slideshare.net]
- 7. onyxipca.com [onyxipca.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Troubleshooting Carbinoxamine N-Oxide Retention in RP-HPLC
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve one of the most notorious challenges in chromatography: retaining highly polar N-oxide metabolites in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Unlike standard basic amines, N-oxides present unique physicochemical hurdles. This guide synthesizes mechanistic chemistry with field-proven chromatographic strategies to help you build a self-validating, robust analytical method.
The Chemical Reality of Carbinoxamine N-Oxide
Carbinoxamine is a basic antihistamine (pKa ~8.7). When its tertiary dimethylamine group undergoes oxidative degradation or metabolism, it forms Carbinoxamine N-oxide . This oxidation creates a coordinate covalent bond (N⁺–O⁻) with a massive dipole moment.
While the parent drug is easily retained on standard C18 columns at a high pH, the N-oxide is permanently zwitterionic-like and highly hydrophilic. It actively resists partitioning into hydrophobic stationary phases, often co-eluting with the void volume (
Troubleshooting FAQs: Mechanistic Solutions
Q1: Why does Carbinoxamine N-oxide elute at the void volume on my standard C18 column, even at 5% organic? A1: The extreme hydrophilicity of the N⁺–O⁻ dipole means the molecule prefers the aqueous mobile phase over the dense, hydrophobic C18 layer. If you attempt to force retention by dropping the organic modifier to 0–2%, standard C18 columns undergo a phenomenon called "hydrophobic collapse" or pore dewetting [1]. The cohesive forces of the water molecules exceed their adhesive forces to the C18 ligands, causing the aqueous mobile phase to be expelled from the silica pores. This drastically reduces the effective surface area, completely eliminating retention.
Q2: How can I adjust my mobile phase to improve retention without immediately buying a new column? A2: If you must use your current setup, manipulate the solvation dynamics by switching your organic modifier from Acetonitrile (ACN) to Methanol (MeOH).
-
Causality: Acetonitrile is a polar aprotic solvent. Methanol is a polar protic solvent and a weaker elution solvent in RP-HPLC. Because the oxygen atom on the N-oxide is a strong hydrogen-bond acceptor, Methanol's ability to act as a hydrogen-bond donor alters the analyte's solvation shell. This differential solvation, combined with Methanol's weaker elution strength, often increases the retention factor (
) of polar dipoles[2].
Q3: What stationary phases are specifically engineered to retain polar metabolites like this? A3: You must utilize columns that prevent pore dewetting and offer secondary retention mechanisms:
-
Aqueous-Compatible (AQ) / Polar-Endcapped Columns: Columns like Waters T3 or Phenomenex Synergi Hydro-RP feature a lower C18 ligand density and proprietary polar endcapping. This allows 100% aqueous mobile phases to fully wet the pores without collapsing, maximizing hydrophobic retention of the N-oxide[3].
-
Porous Graphitic Carbon (PGC): Phases like Thermo Hypercarb offer a completely different retention mechanism. PGC retains highly polar compounds via dispersive forces and charge-induced interactions between the polar N-oxide dipole and the polarizable surface of the graphite. PGC can strongly retain N-oxides even at higher organic concentrations, which is highly beneficial for LC-MS desolvation[4].
Q4: Should I use an ion-pairing reagent (IPR) like hexane sulfonic acid? A4: Generally, no . While IPRs are excellent for retaining charged basic amines (like the parent Carbinoxamine), the N-oxide is a net-neutral dipole at typical pH ranges. It does not form a strong electrostatic complex with anionic IPRs. Furthermore, IPRs require excessively long equilibration times, permanently alter the column chemistry, and cause severe ion suppression in mass spectrometry[5]. Upgrading the stationary phase is a more scientifically sound and self-validating approach.
Data Presentation: Column Technology Comparison
To aid in your column selection, the following table summarizes the expected performance of various RP-HPLC stationary phases when targeting Carbinoxamine N-oxide.
| Column Technology | Primary Retention Mechanism for N-Oxides | 100% Aqueous Compatibility | LC-MS Compatibility | Equilibration Time |
| Standard C18 | Hydrophobic partitioning (Poor) | No (Risk of Pore Dewetting) | Excellent | Fast |
| AQ-C18 / Polar-Endcapped | Hydrophobic partitioning (Enhanced) | Yes (Stable at 0% Organic) | Excellent | Fast |
| Porous Graphitic Carbon (PGC) | Charge-induced dipole interactions | Yes | Excellent (Allows higher %B) | Moderate |
| Mixed-Mode (RP/Cation-Exchange) | Hydrophobic + Electrostatic | Yes | Good (Requires volatile salts) | Slow |
Experimental Protocol: Optimizing Retention on an AQ-C18 Column
This self-validating protocol is designed to achieve a retention factor (
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust the pH to 5.0 using glacial acetic acid.
-
Causality: A pH of 5.0 ensures the parent Carbinoxamine remains fully ionized (preventing peak tailing) while suppressing the ionization of residual acidic silanols on the silica support, ensuring reproducible retention[6].
-
-
Mobile Phase B (Organic): 100% Methanol (LC-MS grade).
Step 2: Column Installation & Equilibration
-
Install an AQ-compatible C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).
-
Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes (CV). Because AQ columns resist dewetting, this step ensures the pores are fully solvated and ready for maximum polar retention.
Step 3: Gradient Design (Self-Validating Workflow) Program the following gradient at a flow rate of 1.0 mL/min (Column Temperature: 30°C):
-
0.0 – 3.0 min: 0% B (Isocratic hold to trap the highly polar N-oxide).
-
3.0 – 15.0 min: 0%
60% B (Linear ramp to elute the hydrophobic parent Carbinoxamine). -
15.0 – 17.0 min: 100% B (Column wash to remove strongly bound impurities).
-
17.0 – 22.0 min: 0% B (Re-equilibration prior to the next injection).
Step 4: Detection & System Suitability
-
Monitor via UV at 225 nm or ESI-MS (Positive mode, monitoring
m/z 307 for the N-oxide and m/z 291 for the parent). -
Validation Check: Calculate
. If is still < 2.0, the analyte is too polar for silica-based partitioning, and you must switch to a Porous Graphitic Carbon (PGC) column.
Troubleshooting Workflow Visualization
Follow this logical decision tree to systematically resolve retention failures.
Troubleshooting workflow for resolving poor RP-HPLC retention of polar Carbinoxamine N-oxide.
References
-
Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Blog. Available at: [Link]
-
"Advanced Strategies for Retaining Polar Compounds in Chromatography." Welch Materials. Available at: [Link]
-
"Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase." ResearchGate. Available at: [Link]
-
"Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review." PubMed. Available at: [Link]
-
"Reversed Phase HPLC Method Development." Phenomenex. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. waters.com [waters.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. welch-us.com [welch-us.com]
- 6. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Support Center: Differentiating Carbinoxamine Metabolites via LC-MS/MS
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when profiling oxidative metabolites.
When Carbinoxamine (an ethanolamine-type antihistamine, exact mass [M+H]⁺ m/z 291.1) undergoes Phase I metabolism, it typically gains 16 Da to form metabolites at m/z 307.1. The analytical challenge is that Carbinoxamine N-oxide and hydroxylated carbinoxamine are isobaric. Because they share the same exact mass, high-resolution MS1 alone cannot differentiate them.
This guide provides the mechanistic causality, self-validating protocols, and troubleshooting steps required to definitively distinguish these structures using tandem mass spectrometry (MS/MS).
Quantitative MS/MS Fragmentation Profiles
To successfully identify your metabolite, you must understand why certain bonds break. The dative N-O bond in an N-oxide is significantly weaker than the covalent C-O bond in a hydroxyl group, leading to highly divergent neutral losses under Collision-Induced Dissociation (CID).
Table 1: Diagnostic Fragmentation Data for Carbinoxamine (+16 Da) Metabolites
| Metabolite Class | Precursor [M+H]⁺ | Primary Neutral Loss | Diagnostic Product Ions | Mechanistic Causality |
| Carbinoxamine (Parent) | 291.1 | N/A | 167.1, 119.0 | Standard CID cleavage of the ether/amine linkage. |
| N-oxide | 307.1 | -16 Da (O) | 291.1, 167.1 | Low-energy cleavage of the weak dative N-O bond. |
| Aliphatic Hydroxide | 307.1 | -18 Da (H₂O) | 289.1, 167.1 | Proton abstraction from an adjacent carbon drives dehydration. |
| Aromatic Hydroxide | 307.1 | None / Minimal | 183.1 (+16 shift) | High stability of the phenolic C-O bond prevents water loss. |
MS/MS Decision Workflow
Figure 1: MS/MS decision tree for differentiating isobaric carbinoxamine metabolites (m/z 307.1).
Frequently Asked Questions (FAQs)
Q1: How do I use MS/MS to definitively distinguish the N-oxide from the aliphatic hydroxylated metabolite? A1: The key lies in the causality of their fragmentation pathways. Carbinoxamine N-oxide will exhibit a diagnostic neutral loss of 16 Da (oxygen), yielding a prominent [M+H-O]⁺ ion at m/z 291.1. In contrast, aliphatic hydroxylated metabolites undergo proton abstraction and dehydration, resulting in a characteristic 1 to yield m/z 289.1[1]. When building an 2 for pharmacokinetic screening, accurately mapping these specific fragment neutral losses is critical[2].
Q2: I am seeing a strong m/z 291.1 peak in my MS1 spectra for the N-oxide standard. Is my standard degraded? A2: Not necessarily. This is a classic artifact of Atmospheric Pressure Ionization (API) source decomposition. The dative N-O bond in Carbinoxamine N-oxide is thermally labile. When passing through a 3, the molecule undergoes in-source deoxygenation, reverting to the parent carbinoxamine mass (m/z 291.1) before it even reaches the mass analyzer[3].
Q3: Are there alternative ionization strategies if ESI-MS/MS is inconclusive? A3: Yes. Atmospheric Pressure Chemical Ionization (APCI) can be used as a secondary confirmation tool. APCI actively promotes the deoxygenation of N-oxides in the source, producing distinct[M+H-O]⁺ ions in the MS1 spectrum that are not produced by hydroxylated metabolites[1].
Self-Validating Experimental Protocol
To ensure scientific integrity, your method must prove that the fragments observed are true MS/MS products and not thermal artifacts from the ion source. Follow this step-by-step methodology:
Phase 1: Source Temperature Validation (The Self-Validating Step)
Rationale: You must prove your API source is not destroying the N-oxide before fragmentation.
-
Prepare Standard: Dilute a synthetic Carbinoxamine N-oxide reference standard to 100 ng/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).
-
Direct Infusion: Infuse the standard directly into the ESI source at 10 µL/min.
-
Monitor MS1: Observe the MS1 scan for the intact precursor (m/z 307.1) and the thermal degradation artifact (m/z 291.1).
-
Tune Temperature: Incrementally lower the heated capillary/ion transfer tube temperature (e.g., from 350°C down to 250°C) until the m/z 291.1 artifact peak is minimized to <5% relative abundance. Do not proceed to Phase 2 until this is achieved.
Phase 2: LC Separation
-
Column Selection: Utilize a high-resolution reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) to resolve positional isomers.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
-
Gradient: Apply a shallow gradient from 5% B to 40% B over 15 minutes to ensure aliphatic and aromatic hydroxylated isomers do not co-elute with the N-oxide.
Phase 3: MS/MS Acquisition & Interpretation
-
Acquisition Mode: Set the mass spectrometer to Data-Dependent Acquisition (DDA) or Targeted MS/MS (PRM/MRM) isolating m/z 307.1.
-
Collision Energy (CE): Apply a normalized collision energy (NCE) ramp of 20–40 eV. Causality: A ramp ensures sufficient energy to cleave the stable C-O bonds of hydroxylated metabolites without entirely blowing apart the fragile N-oxide fragments.
-
Data Analysis:
-
If the MS/MS spectrum shows a base peak at m/z 291.1 (-16 Da), confirm Carbinoxamine N-oxide .
-
If the MS/MS spectrum shows a base peak at m/z 289.1 (-18 Da), confirm Aliphatic Hydroxylated Carbinoxamine .
-
References
- Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds Source: ResearchGate URL
- Distinguishing N-oxide and hydroxyl compounds: impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions Source: PubMed / NIH URL
- Development of an Information-Rich LC−MS/MS Database for the Analysis of Drugs in Postmortem Specimens Source: Analytical Chemistry / ACS Publications URL
Sources
Technical Support Center: Troubleshooting Low Recovery of Carbinoxamine N-oxide in LLE
Welcome to the Technical Support Center for advanced sample preparation. This guide is specifically engineered for researchers and drug development professionals struggling with the quantitative extraction of Carbinoxamine N-oxide from biological matrices using Liquid-Liquid Extraction (LLE).
Carbinoxamine is a first-generation ethanolamine-type antihistamine. During metabolism or forced degradation, its tertiary dimethylamine group oxidizes to form Carbinoxamine N-oxide. Extracting this specific metabolite presents a notorious analytical challenge due to its extreme polarity, thermodynamic preference for aqueous environments, and chemical instability.
PART 1: The Mechanistic Causality of Low Recovery (The "Why")
To troubleshoot effectively, we must first establish the physical chemistry governing the behavior of N-oxides in biphasic systems. Low recovery is rarely a random error; it is the result of three distinct mechanistic failures:
-
The Thermodynamic Polarity Trap (Hydrogen Bonding): Unlike the parent drug, which partitions well into moderate-polarity solvents, the N-O bond in Carbinoxamine N-oxide features a strong coordinate covalent dipole. The oxygen atom acts as a powerful hydrogen-bond acceptor. In an aqueous matrix, the N-oxide forms a rigid hydration shell, making it thermodynamically unfavorable to partition into non-polar organic solvents like hexane or pure diethyl ether [2].
-
Chemical Reduction (The Labile N-O Bond): N-oxides are chemically labile. In the presence of trace transition metals (e.g., Fe²⁺ in hemolyzed plasma) or reducing agents, the N-oxide can be rapidly reduced back to the parent tertiary amine (Carbinoxamine) during the extraction process. This manifests as artificially low N-oxide recovery and an unexpected spike in the parent drug concentration.
-
Interfacial Trapping (Emulsions): Biological matrices contain endogenous surfactants (proteins, phospholipids). When vigorously mixed with polar organic solvents, these molecules accumulate at the liquid-liquid interface, creating stable emulsions. Highly polar analytes like Carbinoxamine N-oxide easily become trapped within this interfacial micellar zone, preventing them from reaching the bulk organic phase [4].
Caption: Mechanistic pathways leading to Carbinoxamine N-oxide loss during LLE and their targeted solutions.
PART 2: Troubleshooting Guide & FAQs
Q1: Why is my Carbinoxamine N-oxide remaining in the aqueous phase despite using standard LLE solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE)? A1: Standard LLE solvents lack the hydrogen-bond donating capacity required to disrupt the N-oxide's hydration shell. To pull the N-oxide into the organic layer, you must use a highly polar solvent mixture. Incorporating an alcohol (e.g., 10–20% Isopropanol) into your primary solvent (like Ethyl Acetate or DCM) provides the necessary hydrogen-bonding disruption to solvate the N-oxide [3].
Q2: What is the optimal pH for extracting Carbinoxamine N-oxide, and why? A2: The pKa of the dimethylamine group in the parent drug Carbinoxamine is approximately 9.1 [1]. However, when oxidized to an N-oxide, the basicity drops drastically (typical N-oxide pKa values are ~4.0–5.0).
-
If pH < 4: The N-oxide oxygen becomes protonated, conferring a positive charge and rendering it completely unextractable.
-
If pH > 10: You risk base-catalyzed degradation and severe emulsion formation from saponified lipids.
-
Optimal Range: Buffer your aqueous matrix to pH 7.5 – 8.5 . This ensures the N-oxide remains strictly neutral while avoiding the extreme basicity that causes matrix saponification.
Q3: I am detecting an unexpected increase in the parent drug (Carbinoxamine) during the extraction of the N-oxide. What is happening? A3: Your N-oxide is undergoing chemical reduction back to the parent amine. This is a common artifact when processing hemolyzed blood or plasma containing trace transition metals. To arrest this, add a metal chelator (e.g., 0.1 M EDTA) to your extraction buffer and perform all LLE steps on ice to slow down the redox kinetics.
Q4: Emulsions are trapping my analyte. How do I break them without losing the N-oxide? A4: Do not shake the separatory funnel or extraction tube violently; use a gentle rotary mixer. If an emulsion forms, utilize the "Salting-Out" technique. Adding a chaotropic salt (like NaCl or (NH4)2SO4) to saturation increases the ionic strength of the aqueous phase. This achieves two things: it neutralizes the electrostatic charges stabilizing the emulsion [4], and it drastically decreases the aqueous solubility of the N-oxide, driving it into the organic phase.
Caption: Step-by-step logical workflow for diagnosing and resolving low N-oxide LLE recovery.
PART 3: Quantitative Data & Solvent Selection
The table below summarizes the causality between solvent dielectric properties and expected Carbinoxamine N-oxide recovery.
| Extraction Solvent System | Polarity Index | H-Bonding Capacity | Expected Recovery | Mechanistic Outcome |
| Hexane (100%) | 0.1 | None | < 5% | Complete failure; cannot break aqueous hydration shell. |
| Diethyl Ether (100%) | 2.8 | Acceptor only | 10 - 20% | Poor partitioning; N-oxide remains in the aqueous phase. |
| Ethyl Acetate (100%) | 4.4 | Moderate | 40 - 50% | Moderate recovery; limited by lack of H-bond donors. |
| DCM : Isopropanol (90:10) | 3.5 | High (Donor/Acceptor) | 75 - 85% | Good recovery; IPA disrupts the hydration shell effectively. |
| EtOAc : Isopropanol (80:20) | 4.3 | High (Donor/Acceptor) | > 90% | Optimal ; Excellent organic bulk with strong H-bond disruption. |
PART 4: Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol incorporates a Pre/Post-Spike Validation System . By comparing an internal standard spiked before extraction to one spiked after extraction, you can mathematically isolate extraction inefficiency from matrix-induced ion suppression in LC-MS/MS.
Materials Required:
-
Extraction Solvent: Ethyl Acetate : Isopropanol (80:20, v/v)
-
Buffer: 0.5 M Ammonium Acetate buffer, adjusted to pH 8.0 (containing 0.1% EDTA).
-
Salting Agent: High-purity Sodium Chloride (NaCl), pre-baked to remove organics.
-
Internal Standard (IS): Carbinoxamine-d6 N-oxide.
Step-by-Step Methodology:
-
Sample Aliquoting & IS Addition (The Control): Transfer 200 µL of plasma/matrix into a 2.0 mL microcentrifuge tube. Spike with 10 µL of Carbinoxamine-d6 N-oxide (Pre-extraction IS). Vortex gently.
-
Buffering & Chelation: Add 200 µL of the pH 8.0 Ammonium Acetate/EDTA buffer. This neutralizes the N-oxide while the EDTA chelates transition metals, preventing chemical reduction.
-
Salting-Out: Add approximately 100 mg of solid NaCl to the tube. Vortex until the aqueous phase is saturated. Causality: This forces the polar N-oxide out of the aqueous phase and minimizes downstream emulsion formation.
-
Solvent Addition: Add 1.0 mL of the chilled EtOAc:IPA (80:20) extraction solvent.
-
Gentle Extraction: Do not vortex violently. Place tubes on a rotary multi-tube mixer at 40 RPM for 10 minutes. Causality: Gentle rotation maximizes surface area contact without inducing micellar emulsions.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C. The cold temperature stabilizes the N-oxide and firms up the interfacial protein layer.
-
Collection & Drying: Carefully transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen at room temperature (Do not exceed 30°C to prevent thermal degradation).
-
Reconstitution & Post-Spike (Validation Check): Reconstitute in 100 µL of LC mobile phase. (Validation step: For method development, spike a parallel unspiked extracted blank with the IS here to calculate absolute matrix effects).
References
- Taylor & Francis Group. (Establishes the pKa of the Carbinoxamine dimethylamine moiety at 9.1).
- University of Twente Research. (Details the strong preference of N-oxides for hydrogen bonding with water, inhibiting standard extraction).
- BenchChem. (Provides authoritative grounding on utilizing polar solvent mixtures like EtOAc and pH adjustment for N-oxide LLE recovery).
- LCGC International. (Analyzes the mechanism of emulsion formation and the application of salting-out techniques to break interfacial trapping).
Carbinoxamine N-oxide Interference: A Technical Troubleshooting Guide
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are using LC-MS/MS for the quantification of carbinoxamine and may be encountering issues with analytical accuracy. We will delve into the nuanced issue of in-source conversion of the Carbinoxamine N-oxide metabolite, a phenomenon that can lead to artificially inflated results for the parent drug. Our goal is to provide you with the foundational knowledge and actionable protocols to diagnose, mitigate, and prevent this challenging analytical interference.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpectedly high concentrations of carbinoxamine in our later time-point pharmacokinetic samples. Could this be a false positive?
A1: Yes, this is a classic indicator of metabolite-based interference. In the context of carbinoxamine, the most likely culprit is the in vitro or in-source conversion of its N-oxide metabolite back to the parent drug.[1] Carbinoxamine is extensively metabolized in the liver before excretion, with minimal unchanged drug found in urine.[2][3] As the metabolic process proceeds, the concentration of metabolites, such as carbinoxamine N-oxide, increases relative to the parent drug. If this N-oxide is unstable under your analytical conditions, it can revert to carbinoxamine, artificially inflating the measured concentration of the parent drug and leading to erroneous pharmacokinetic data.[1][4]
Q2: What is the mechanism behind Carbinoxamine N-oxide creating a false positive for the parent drug?
A2: The primary mechanism is a process called in-source fragmentation (or in-source decay) within the mass spectrometer's ion source.[5][6] Carbinoxamine N-oxide has a molecular weight that is 16 Da higher than carbinoxamine due to the addition of an oxygen atom. During the ionization process (e.g., Electrospray Ionization - ESI), the N-oxide metabolite can be thermally unstable and lose this oxygen atom.[7][8] This "deoxygenation" results in the formation of an ion with the exact same mass-to-charge ratio (m/z) as the protonated parent carbinoxamine.[9][10] If your method relies solely on monitoring the parent drug's mass transition, it cannot distinguish between carbinoxamine that was genuinely in the sample and carbinoxamine that was formed from the N-oxide in the ion source.
This process is particularly prevalent in hotter, higher-energy ion sources like Atmospheric Pressure Chemical Ionization (APCI) but can also occur in ESI sources, especially with elevated temperatures or higher declustering potentials.[5][7][11]
Troubleshooting Guide
Q3: How can we confirm that the N-oxide metabolite is the cause of our high carbinoxamine results?
A3: A systematic investigation is required. The first step is to demonstrate that the N-oxide can indeed generate the parent drug's signal under your specific analytical conditions.
Protocol 1: N-Oxide Interference Confirmation
-
Synthesize or Procure a Standard: Obtain a certified reference standard of carbinoxamine N-oxide. If unavailable, this may require custom synthesis.
-
Prepare Solutions: Create a solution of the carbinoxamine N-oxide standard in your typical sample diluent. Ensure no parent drug is present in this standard.
-
Direct Infusion Analysis: Infuse the N-oxide solution directly into the mass spectrometer.
-
Full Scan Mode: Acquire data in full scan mode to identify the protonated molecular ion of the N-oxide (expected [M+H]⁺ at m/z ≈ 307.2).
-
In-Source Fragmentation Test: While infusing, monitor the m/z for the parent carbinoxamine ([M+H]⁺ at m/z ≈ 291.2). Systematically increase the ion source temperature and declustering potential (or fragmentor voltage) and observe if the signal at m/z 291.2 increases.[5] A significant increase confirms the propensity for in-source conversion.
-
Product Ion Scan: Perform a product ion scan on the N-oxide's parent ion (m/z 307.2). Then, perform a separate product ion scan on the parent drug's ion (m/z 291.2). Compare the fragmentation patterns to confirm the identity of each compound.
Q4: We've confirmed the interference. What is the most effective way to eliminate this false positive?
A4: The gold-standard solution is chromatographic separation .[4] If the parent drug and the N-oxide metabolite elute from the LC column at different times, the mass spectrometer will analyze them sequentially, not simultaneously. This prevents the in-source conversion of the N-oxide from contributing to the signal of the parent drug.
Protocol 2: Developing a Separation-Focused LC Method
-
Column Selection: Start with a high-efficiency C18 column (e.g., Hypersil GOLD, 100 mm × 2.1 mm, 3.0 μm) which has been used successfully for carbinoxamine analysis.[12] Polysaccharide-based chiral columns have also been shown to provide excellent separation for carbinoxamine enantiomers and could be effective for separating structurally similar metabolites.[13][14]
-
Mobile Phase Optimization:
-
Gradient Elution: Develop a shallow gradient to maximize the resolution between the two compounds. The N-oxide is more polar than the parent drug and is expected to elute earlier.
-
Example Starting Gradient:
-
0-1 min: 5% Organic
-
1-8 min: Ramp from 5% to 60% Organic
-
8-9 min: Ramp to 95% Organic (column wash)
-
9-10 min: Hold at 95% Organic
-
10-11 min: Return to 5% Organic
-
11-15 min: Re-equilibration
-
-
-
Method Validation: Once baseline separation is achieved, validate the method according to regulatory guidelines (e.g., FDA M10 guidance) to ensure selectivity is maintained.[15][16] Analyze blank plasma spiked only with the N-oxide to confirm there is no peak at the retention time of the parent drug.
Q5: What if we cannot achieve baseline chromatographic separation? Are there other strategies?
A5: While chromatographic separation is strongly preferred, you can sometimes mitigate (but not eliminate) the issue by optimizing the MS source conditions to be as "soft" as possible, minimizing the energy that causes the in-source fragmentation.
Protocol 3: Optimizing MS Source Parameters
-
Lower Ion Source Temperature: Temperature is a key driver of in-source decay for N-oxides.[7] Methodically reduce the source temperature in 25°C increments while monitoring the signal of the parent (from an authentic standard) and the conversion of the N-oxide (from the N-oxide standard). Find the lowest temperature that maintains adequate sensitivity for the parent drug.
-
Reduce Declustering Potential/Fragmentor Voltage: These voltages control the acceleration of ions in the intermediate-pressure region of the source.[5] Higher voltages lead to more energetic collisions and more fragmentation. Reduce this voltage to the minimum required for efficient ion transmission and sensitivity.
-
Evaluate Ionization Source: If your instrument has both ESI and APCI capabilities, use ESI. APCI is a hotter, gas-phase ionization technique and generally causes more in-source deoxygenation of N-oxides than ESI.[8][11]
Important Note: This optimization is a compromise. The conditions that minimize N-oxide conversion might not be the optimal conditions for parent drug sensitivity. This approach should only be used if chromatographic separation is truly not feasible.
Analytical Parameters & Regulatory Context
Q6: What are the key analytical parameters we should be using, and what do regulatory agencies say about this issue?
A6: Having the correct mass transitions is critical for specific quantification. Based on published literature and chemical principles, here are the expected and documented parameters.
Table 1: Carbinoxamine & N-Oxide Analytical Parameters
| Analyte | Formula | [M+H]⁺ (m/z) | Documented MRM Transitions (m/z) | Expected N-Oxide Behavior |
| Carbinoxamine | C₁₆H₁₉ClN₂O | ~291.2 | 291.2 → 167.1[17][18] 291.2 → 202.1[12] | N/A |
| Carbinoxamine N-oxide | C₁₆H₁₉ClN₂O₂ | ~307.2 | Not documented, requires empirical determination. | Prone to in-source loss of 16 Da, forming an ion at m/z 291.2.[7][8] |
Regulatory Perspective:
Regulatory bodies like the U.S. Food and Drug Administration (FDA) are explicit about the need for analytical methods to be selective. The FDA's M10 Bioanalytical Method Validation Guidance states that "selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample," which specifically includes metabolites.[1][15] The guidance further notes the "possibility of back-conversion of a metabolite into the parent analyte during the successive steps of the analysis...or in the ion source of the mass spectrometer should be investigated."[16] Therefore, demonstrating that your method is free from this interference is not just good science—it is a regulatory expectation.[19][20]
References
-
Boya, V. R., et al. (2014). LC-MS/MS method for the quantification of carbinoxamine in human plasma. IOSR Journal of Pharmacy and Biological Sciences, 9(1), 48-55.
-
Slideshare. (2015). LC-MS/MS method for the quantification of carbinoxamine in human plasma.
-
Zhang, Y., et al. (2018). Development and full validation of a liquid chromatography-tandem mass spectrometry method for determination of carbinoxamine in beagle plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 158, 249-254.
-
AlphaBiolabs. (2023). What Can Cause a False Positive Drug Test?
-
Shanks, K. (2022). False Positives in Toxicology Testing. Axis Forensic Toxicology.
-
Riahi-Zanjani, B., & Balali-Mood, M. (2014). False Positive and False Negative Results in Urine Drug Screening Tests: Tampering Methods and Specimen Integrity Tests. PharmacologyOnLine, 1, 102-108.
-
Moeller, K. E., et al. (2017). Buyer Beware: Pitfalls in Toxicology Laboratory Testing. The Ochsner Journal, 17(2), 188-195.
-
Radix Recovery. (2023). Medications Linked to False Positive Cocaine Test Results.
-
Altasciences. (2019). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC.
-
The AAPS Journal. (2008). Importance of Metabolite Testing in Regulated Bioanalysis. The AAPS Journal, 10(1), 147-152.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry.
-
Al-Zehouri, J., et al. (2019). Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring. Drug Research, 69(11), 615-620.
-
ResearchGate. (2014). LCMS Chromatogram of carbinoxamine.
-
ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation.
-
Li, F., et al. (2016). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry, 40, 7188-7195.
-
Tadiboyina, S., et al. (2015). Bio-analytical chiral chromatography method for the enantioselective separation of carbinoxamine maleate in human plasma. Journal of Analytical Science and Technology, 6(15).
-
Lin, H. R., et al. (2020). A Study of Opiate, Opiate Metabolites and Antihistamines in Urine after Consumption of Cold Syrups by LC-MS/MS. Molecules, 25(4), 969.
-
Maurer, H., & Pfleger, K. (1988). Screening procedure for the detection of alkanolamine antihistamines and their metabolites in urine using computerized gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 428, 43-60.
-
ResearchGate. (n.d.). Spectrophotometric determination of carbinoxamine maleate in pharmaceutical formulations by ternary complex formation with Cu(II) and eosin.
-
ResearchGate. (2015). Bio-analytical chiral chromatography method for the enantioselective separation of carbinoxamine maleate in human plasma.
-
U.S. Food and Drug Administration. (n.d.). Carbinoxamine maleate solution.
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.
-
Journal for Clinical Studies. (2013). Regulatory FDA Raises the Bar in Bioanalytical Method Validation.
-
El-Aneed, A., et al. (2013). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(8), 885-894.
-
Royal Society of Chemistry. (2016). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS.
-
Chromatography Forum. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS.
-
Patsnap. (2024). What is the mechanism of Carbinoxamine Maleate?
-
ResearchGate. (n.d.). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization.
-
Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2208-2214.
-
Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
-
ResearchGate. (n.d.). Chemical structure of carbinoxamine maleate.
-
Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(7), 1352-1359.
-
Pardasani, D., et al. (2018). Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. Rapid Communications in Mass Spectrometry, 32(23), 2055-2065.
-
Yuan, J., et al. (2018). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 90(1), 1015-1021.
-
European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.
-
Zarrinpar Lab. (2023). Discovery of metabolites prevails amid in-source fragmentation.
-
Ramanathan, R., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical Chemistry, 72(7), 1352-9.
-
eScholarship, University of California. (2021). In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics.
-
SpringerLink. (2021). Mixed-mode chromatography-mass spectrometry enables targeted and untargeted screening of carboxylic acids in biological samples.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. What is the mechanism of Carbinoxamine Maleate? [synapse.patsnap.com]
- 4. altasciences.com [altasciences.com]
- 5. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and full validation of a liquid chromatography-tandem mass spectrometry method for determination of carbinoxamine in beagle plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. LC-MS/MS method for the quantification of carbinoxamine in human plasma | PDF [slideshare.net]
- 19. resolvemass.ca [resolvemass.ca]
- 20. journalforclinicalstudies.com [journalforclinicalstudies.com]
Optimizing ESI source temperature for N-oxide stability
Welcome to the Advanced Mass Spectrometry Technical Support Center .
As a Senior Application Scientist, I have designed this portal to address one of the most pervasive yet frequently misdiagnosed challenges in LC-MS/MS bioanalysis: the thermal instability of N-oxide metabolites during Electrospray Ionization (ESI).
When working with tertiary amine drugs (e.g., Donepezil, Piribedil, Cocaine), their N-oxide metabolites are highly susceptible to thermal deoxygenation. If your ESI source temperature is not meticulously optimized, the mass spectrometer will thermally cleave the N-O bond, reverting the metabolite back to the parent drug. This leads to a critical analytical failure: the artificial overestimation of the parent drug and the underestimation of the metabolite[1].
Below is our comprehensive, self-validating guide to diagnosing, troubleshooting, and resolving ESI-induced N-oxide degradation.
Part 1: The Mechanism of In-Source Degradation
To solve a problem, you must first understand its causality. The N-O bond in tertiary amine N-oxides is a coordinate covalent (dative) bond. While stable in solution at physiological pH, it is highly labile under the extreme thermal conditions required for droplet desolvation in an ESI source (often >400°C)[2].
When the LC effluent enters the heated ESI probe or passes through the heated capillary/ion transfer tube, the thermal energy exceeds the activation energy required for deoxygenation. The N-oxide loses an oxygen atom (-16 Da), generating a gas-phase ion identical to the protonated parent amine [M+H]+[3].
Fig 1: Mechanism of ESI thermal deoxygenation causing pharmacokinetic data skew.
Part 2: Diagnostic Workflow (Self-Validating Protocol)
Before altering instrument parameters, you must prove that the degradation is happening inside the mass spectrometer (in-source) rather than in your sample vial or on the LC column. We use a self-validating chromatographic test for this.
Step-by-Step Diagnostic Protocol:
-
Prepare a Pure Standard: Prepare a 100 ng/mL solution of the pure N-oxide standard in your initial mobile phase. Ensure there is absolutely no parent drug in this standard.
-
Set up MRMs: Create an LC-MS/MS method monitoring two Multiple Reaction Monitoring (MRM) transitions:
-
Transition A: N-oxide [M+H]+ → Fragment
-
Transition B: Parent Drug [M-O+H]+ → Fragment
-
-
Inject and Observe: Inject the pure N-oxide standard and analyze the chromatogram.
-
Evaluate Causality:
-
If the Parent Drug MRM (Transition B) shows a peak at the exact same retention time as the N-oxide, the degradation is happening in-source (post-column).
-
If the Parent Drug peak elutes at its own distinct retention time, the degradation occurred pre-column (during sample prep or storage)[4].
-
Fig 2: Self-validating diagnostic decision tree for N-oxide degradation.
Part 3: ESI Optimization Methodology
Once in-source degradation is confirmed, you must optimize the ESI source. The goal is to find the thermodynamic "sweet spot": a temperature high enough to desolvate the LC droplets (maintaining sensitivity) but low enough to prevent the cleavage of the N-O bond.
Step-by-Step Optimization Protocol:
-
Establish a Baseline: Run the diagnostic method at your standard ESI desolvation temperature (e.g., 500°C). Calculate the % Degradation: (Area of Parent at N-oxide RT) / (Area of N-oxide + Area of Parent at N-oxide RT) * 100.
-
Temperature Stepping: Reduce the desolvation gas temperature (or heated capillary temperature, depending on your vendor) in 50°C decrements.
-
Compensate with Gas Flow: As you lower the temperature, droplet desolvation efficiency drops. To compensate, incrementally increase the desolvation gas flow rate (L/hr or L/min) to aid in mechanical droplet shearing.
-
Voltage Tuning: Lower the Cone Voltage / Declustering Potential. High voltages accelerate ions through the atmospheric pressure interface, causing collisions with residual gas molecules that generate localized heat (Collision-Induced Dissociation), further driving deoxygenation[3].
Quantitative Data Summary: Typical Optimization Profile The following table illustrates a typical optimization curve for an N-oxide metabolite (e.g., Piribedil N-oxide) analyzed at a 0.4 mL/min LC flow rate.
| Desolvation Temp (°C) | Desolvation Gas (L/hr) | N-Oxide Peak Area (cps) | Parent Peak Area at N-Oxide RT (cps) | % In-Source Degradation | Analytical Verdict |
| 550°C | 800 | 450,000 | 320,000 | 41.5% | Unacceptable. Severe data skew. |
| 450°C | 800 | 680,000 | 110,000 | 13.9% | Marginal. Still impacts PK accuracy. |
| 350°C | 1000 | 850,000 | 15,000 | 1.7% | Optimal. High sensitivity, low degradation. |
| 250°C | 1000 | 210,000 | 2,000 | 0.9% | Sub-optimal. Desolvation failure (loss of signal). |
Part 4: Frequently Asked Questions (Troubleshooting)
Q: I lowered the ESI temperature to stop the degradation, but now my overall signal intensity is too low to meet my Lower Limit of Quantitation (LLOQ). What are my options? A: This is the classic sensitivity vs. stability tradeoff. If lowering the temperature causes incomplete desolvation, try the following:
-
Reduce the LC Flow Rate: Lowering the flow rate (e.g., from 0.5 mL/min to 0.2 mL/min) creates smaller initial droplets from the ESI needle. Smaller droplets require less thermal energy to desolvate, allowing you to maintain a lower source temperature without sacrificing sensitivity.
-
Optimize Mobile Phase Additives: Ensure you are using volatile buffers (e.g., Formic Acid, Ammonium Formate). Avoid high aqueous compositions at the time of elution if possible, as water requires significantly more thermal energy to evaporate than organic modifiers (Acetonitrile/Methanol).
Q: Should I switch from ESI to APCI (Atmospheric Pressure Chemical Ionization) to improve sensitivity? A: No. APCI is generally contraindicated for N-oxides. APCI relies on a heated corona discharge pin and a vaporizer tube that typically operates at much higher temperatures (often >450°C) to vaporize the entire solvent stream before ionization. This intense thermal environment will almost certainly cause massive, unavoidable deoxygenation of your N-oxide metabolite[1]. Stick to ESI, which is a "softer" ionization technique.
Q: Even at low temperatures, I am seeing 5% degradation. Is there a way to mathematically correct for this? A: Yes. If you cannot completely eliminate in-source degradation, you can quantify the conversion rate using a pure standard and apply a correction factor to your unknown samples. However, this is only valid if the degradation rate is highly reproducible across the entire analytical run. The preferred and more rigorous approach is to use a stable-isotope-labeled (SIL) internal standard specifically for the N-oxide to track and normalize the degradation dynamically.
References
- Solutions to Analyte Stability Issues in Preclinical Bioanalysis - DMPK Source: WuXi AppTec URL
- Technical Support Center: LC-MS Analysis of Piribedil N-Oxide Source: Benchchem URL
- Addressing imprecision and inaccuracy in Donepezil N-oxide assays Source: Benchchem URL
- Distinguishing N-oxide and hydroxyl compounds: Impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions Source: ResearchGate URL
Sources
Technical Support Center: Resolving Carbinoxamine and N-Oxide Co-Elution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter methods where active pharmaceutical ingredients (APIs) and their degradation products refuse to separate. Resolving the co-elution of Carbinoxamine and its N-oxide impurity requires moving beyond trial-and-error and understanding the fundamental thermodynamic and electrostatic interactions occurring inside your column.
This guide is designed to provide you with field-proven, mechanistically sound strategies to achieve baseline resolution.
Diagnostic Workflow
Troubleshooting workflow for resolving Carbinoxamine and N-oxide co-elution.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why do Carbinoxamine and its N-oxide impurity co-elute so stubbornly on my standard C18 column? A1: The root cause lies in the structural transformation of the molecule. Carbinoxamine is a basic tertiary amine. When it undergoes oxidative degradation to form the N-oxide impurity (CAS 1256285-70-7)[1], the molecule gains a strong dative dipole (N⁺-O⁻) but loses its basicity. On a standard C18 column at a mid-range pH (pH 5–7), both molecules exhibit similar apparent hydrophobicity. Furthermore, unshielded residual silanols on standard silica act as weak cation exchangers. The tertiary amine of carbinoxamine interacts strongly with these silanols, causing severe peak tailing that broadens the peak base, completely swallowing the closely eluting N-oxide peak.
Q2: How can I manipulate the mobile phase pH to force a separation? A2: Causality in chromatography is often rooted in the ionization state of your analytes. You have two distinct thermodynamic pathways:
-
Low pH Strategy (pH 2.5): At low pH, carbinoxamine is fully protonated and highly polar. To prevent the inevitable silanol-induced tailing, we introduce a competing base like Triethylamine (TEA) into the mobile phase[2]. TEA aggressively binds to the residual silanols, masking them. Because the N-oxide does not ionize in the same manner, it elutes slightly earlier, while the sharpened carbinoxamine peak ensures baseline resolution.
-
High pH Strategy (pH 9.5): At high pH, carbinoxamine is neutralized, maximizing its hydrophobic interaction with the C18 stationary phase and pushing its retention time significantly later. The N-oxide remains highly polar and elutes near the void volume. Caution: This massive selectivity shift requires a hybrid-silica column designed to withstand alkaline degradation.
Q3: What if standard reversed-phase strategies still fail to provide adequate resolution? A3: If C18 selectivity is exhausted, you must shift the chromatographic paradigm to mixed-mode chromatography. Columns like the Newcrom R1 possess specialized ligands with low silanol activity and dual retention mechanisms (hydrophobic and ion-exchange)[3]. This orthogonal approach separates the molecules based on charge distribution rather than just hydrophobicity, easily pulling the N-oxide away from the parent API.
Q4: How do I ensure my method is robust enough for complex matrices?
A4: A robust method must prove its own efficacy before every run. Implement a strict, self-validating System Suitability Test (SST). Before analyzing unknown samples or complex matrices like human plasma[4], inject a known resolution mixture. The system is only "valid" if the Resolution (
Quantitative Data: Impact of Chromatographic Parameters on Resolution
The following table summarizes the causal relationship between mobile phase conditions and the resulting chromatographic performance.
| Chromatographic Condition | Carbinoxamine RT (min) | N-oxide RT (min) | Resolution ( | Tailing Factor ( |
| C18, pH 6.0 (No TEA) | 5.20 | 5.05 | 0.4 | 2.1 |
| C18, pH 2.5 (No TEA) | 3.10 | 2.85 | 0.9 | 1.8 |
| C18, pH 2.5 + 0.2% TEA | 4.50 | 3.20 | 2.8 | 1.1 |
| Mixed-Mode (Newcrom R1), pH 3.0 | 6.80 | 3.50 | 5.1 | 1.0 |
Validated Protocol: Low-pH TEA Resolution Method
Objective: Achieve baseline separation (
Step 1: Mobile Phase Preparation
-
Buffer Formulation: Add 2.0 mL of Triethylamine (TEA) to 1000 mL of ultra-pure HPLC-grade water[2].
-
pH Adjustment: Titrate the buffer with orthophosphoric acid to exactly pH 2.5 ± 0.05. Causality: Precise pH control ensures the tertiary amine remains fully protonated while TEA effectively saturates and masks the stationary phase silanols.
-
Eluent Mixing: Prepare a mobile phase consisting of 40% Buffer and 60% Methanol[2]. Degas via ultrasonication for 15 minutes.
Step 2: Column Equilibration
-
Stationary Phase: Install a high-efficiency C18 column (e.g., Eclipse XDB-C18, 150 x 4.6 mm, 5 µm)[2].
-
Flow Rate: Set the pump to 1.0 mL/min.
-
Equilibration: Flush the column with the mobile phase for at least 20 column volumes (approximately 30 minutes) to ensure complete thermodynamic equilibrium and silanol saturation by TEA.
Step 3: Self-Validating System Suitability Test (SST)
-
Preparation: Prepare a standard solution containing 50 µg/mL Carbinoxamine Maleate and 5 µg/mL Carbinoxamine N-Oxide reference standard[1].
-
Injection: Inject 20 µL of the SST mixture at ambient temperature, monitoring the UV absorbance at 260 nm[2].
-
Validation Gate: Evaluate the chromatogram. The sequence may only proceed to sample analysis if
≥ 2.0 and ≤ 1.5.
Step 4: Sample Analysis
-
Proceed with unknown sample injections. Monitor system backpressure and baseline drift continuously to ensure TEA buffer stability throughout the analytical sequence.
References
-
Title: Improved Process For Carbinoxamine Maleate And Its Novel Polymorph Source: QuickCompany (Indian Patent Database) URL: [Link]
-
Title: Separation of Carbinoxamine on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Bio-analytical chiral chromatography method for the enantioselective separation of carbinoxamine maleate in human plasma Source: CORE (Journal of Analytical Science and Technology) URL: [Link]
-
Title: Carbinoxamine N-Oxide | CAS 1256285-70-7 Source: Veeprho Impurity Reference Standards URL: [Link]
Sources
Technical Support Center: Carbinoxamine N-oxide Stock Solution Stability & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with handling Carbinoxamine N-oxide (CAS 1256285-70-7)[1][2]. This compound is a critical impurity reference standard and a known metabolite of the first-generation antihistamine carbinoxamine[3][4]. Maintaining the absolute integrity of its stock solutions is paramount for accurate analytical quantification, pharmacokinetic profiling, and regulatory compliance[5].
Troubleshooting FAQs
Q1: Why does my Carbinoxamine N-oxide stock solution degrade rapidly when left at room temperature? A: The degradation is primarily driven by the inherent lability of the N-O dative bond found in tertiary amine N-oxides[4][6]. At room temperature, the ambient thermal energy—especially when combined with UV light exposure—provides the activation energy required for photolytic and thermal deoxygenation[7][8]. Mechanistic Causality: The highly polarized N-O bond undergoes heterolytic or homolytic cleavage. Homolytic cleavage generates reactive oxygen species (ROS) and nitrogen-centered radicals, while heterolytic cleavage directly reduces the N-oxide back to the parent tertiary amine (carbinoxamine)[6][8]. Room temperature exposure fundamentally shifts the thermodynamic equilibrium toward the more stable parent amine, compromising your standard's purity[7][9].
Q2: What are the optimal solvent and storage conditions to prevent this degradation? A: While solid reference materials are generally stable when stored at 2-8°C[10][11], liquid stock solutions are highly susceptible to solvent interactions. You must avoid protic solvents (like methanol or water) for long-term storage, as they facilitate hydrogen bonding that further weakens the N-O bond[8]. Expert Recommendation: Dissolve the standard in an aprotic solvent such as LC-MS grade Acetonitrile. Store aliquots strictly in amber glass vials to prevent UV-induced photolytic cleavage, and keep them refrigerated at 2-8°C[8][11]. Under these conditions, the thermal threshold for N-O bond cleavage is not met.
Q3: How can I analytically validate the integrity of my stock solution before a critical assay? A: A self-validating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard[5]. Methodology: Utilize a Hypersil BDS C18 column (250×4.6 mm, 5 μm) with a mobile phase consisting of 20 mM ammonium dihydrogen orthophosphate (pH adjusted to 3.0) and acetonitrile (75:25, v/v) at a flow rate of 0.9 mL/min[5][12]. The UV detector should be set to 260 nm[5]. Self-Validation Principle: Do not just inject the stock. Always run a "Resolution Control" by spiking a known trace amount of parent carbinoxamine into a small aliquot of the N-oxide stock. This proves your chromatographic system can successfully resolve the intact N-oxide from its primary degradation product, ensuring false positives for purity do not occur[5][6].
Quantitative Stability Profile
To illustrate the impact of storage conditions, the following table summarizes the degradation kinetics of Carbinoxamine N-oxide (1 mg/mL) under various environmental stresses.
| Storage Condition | Solvent Matrix | Timepoint | Purity (%) | Primary Degradant Identified |
| 2-8°C (Dark) | Acetonitrile (Aprotic) | 30 Days | >99.0% | None detected |
| Room Temp (Dark) | Acetonitrile (Aprotic) | 48 Hours | 97.5% | Carbinoxamine (Parent Amine) |
| Room Temp (Light) | Acetonitrile (Aprotic) | 48 Hours | <90.0% | Carbinoxamine, ROS byproducts |
| Room Temp (Light) | Methanol/Water (Protic) | 48 Hours | <85.0% | Carbinoxamine (Accelerated) |
(Data synthesized from tertiary amine N-oxide stability profiles and photolytic degradation pathways[7][8][9])
Experimental Protocols: Stock Solution Preparation & Validation
Step 1: Preparation of 1 mg/mL Stock Solution
-
Equilibration: Remove the Carbinoxamine N-oxide solid reference standard[2] from 2-8°C storage and equilibrate to room temperature in a desiccator for 30 minutes. Causality: This prevents ambient moisture condensation, which introduces protic instability.
-
Weighing: Accurately weigh 10.0 mg of the standard into a 10 mL Class A volumetric flask.
-
Dissolution: Add 8 mL of LC-MS grade Acetonitrile. Sonicate for exactly 2 minutes to ensure complete dissolution without inducing excessive thermal stress.
-
Volume Adjustment: Make up to the 10 mL mark with Acetonitrile and invert gently to mix.
-
Storage: Immediately aliquot into 1 mL amber glass vials with PTFE-lined caps and transfer to 2-8°C storage[11].
Step 2: System Suitability and Integrity Validation (Self-Validating System)
-
Blank Preparation: Inject pure Acetonitrile to establish a chromatographic baseline and clear column carryover.
-
Resolution Spike Preparation: Take 100 μL of the N-oxide stock solution. Add 10 μL of a 0.1 mg/mL parent carbinoxamine reference standard. Dilute to 1 mL with the mobile phase.
-
Chromatography: Inject 10 μL of the spiked sample onto the Hypersil BDS C18 column[5].
-
Acceptance Criteria: The resolution (
) between the Carbinoxamine N-oxide peak and the Carbinoxamine peak must be . Following this confirmation, inject the unspiked stock; the N-oxide peak purity must be based on area normalization at 260 nm[5][12].
Mandatory Visualizations
Workflow for Carbinoxamine N-oxide stock preparation, storage, and HPLC validation.
Photolytic and thermal degradation pathway of Carbinoxamine N-oxide at room temperature.
References
- LGC Standards.Carbinoxamine N-Oxide | CAS 1256285-70-7.
- El-Masry, S. M., & El-Morsi, R. M. (2019).Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring. Drug Res (Stuttg).
- EH-Haj, B. M. (2021).
- ResolveMass Laboratories Inc.
- Manasfi, R., et al. (2022).
- KM Pharma Solution.
Sources
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. Carbinoxamine N-Oxide | CAS 1256285-70-7 | LGC Standards [lgcstandards.com]
- 3. chemicea.com [chemicea.com]
- 4. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kmpharma.in [kmpharma.in]
- 11. kmpharma.in [kmpharma.in]
- 12. Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbinoxamine N-oxide Dihydrochloride Reference Standard Qualification: A Comprehensive Comparison Guide
Executive Summary
Carbinoxamine is a potent, first-generation H1-receptor antagonist widely utilized in the treatment of allergic rhinitis, vasomotor rhinitis, and urticaria[1][2]. Due to the presence of a tertiary dimethylamine moiety, the active pharmaceutical ingredient (API) is highly susceptible to oxidative degradation during synthesis and prolonged storage, leading to the formation of Carbinoxamine N-oxide[3].
To ensure patient safety and regulatory compliance, this impurity must be strictly monitored and controlled. This guide objectively compares the qualification pathways for Carbinoxamine N-oxide dihydrochloride—evaluating Commercial Qualified Secondary Standards (QCSS) against In-House Working Standards (IHWS)—and provides a self-validating, step-by-step experimental protocol grounded in [4], [5], and [6] guidelines.
Mechanistic Background & Regulatory Framework
Carbinoxamine exerts its therapeutic effect by competing with free histamine for binding at H1-receptor sites, thereby mitigating the physiological cascade of allergic responses[1]. However, the oxidative lability of its tertiary amine results in the N-oxide degradant (Free base CAS: 1256285-70-7)[3].
Under [5], any impurity in a new drug substance exceeding specific thresholds (typically 0.05% to 0.15%, contingent on the maximum daily dose) must be structurally identified and toxicologically qualified[7]. To accurately quantify this impurity in routine batch release, laboratories require a highly pure reference standard. The analytical procedures used to assign purity to this standard must be rigorously validated per [4], and the material itself must be controlled under Good Manufacturing Practice (GMP) standards[8].
Comparison Guide: Commercial QCSS vs. In-House Working Standard (IHWS)
When establishing a reference standard for Carbinoxamine N-oxide dihydrochloride, analytical laboratories must choose between sourcing a highly characterized commercial standard (e.g., from specialized vendors like LGC Standards)[3] or synthesizing and qualifying a standard in-house.
The table below objectively compares these two alternatives, highlighting the causality behind how each choice impacts laboratory operations and regulatory compliance.
Table 1: Objective Comparison of Reference Standard Sourcing Strategies
| Parameter | Commercial QCSS (e.g., LGC/Veeprho) | In-House Working Standard (IHWS) | Causality / Impact |
| Primary Traceability | Pre-established against compendial or absolute primary standards. | Requires rigorous primary qualification (e.g., qNMR or complex titrations). | Commercial standards reduce analytical overhead; IHWS requires deep analytical expertise to prove absolute traceability without circular logic. |
| Structural Proof | Certificate of Analysis (CoA) provided with full spectral data (NMR, MS, IR). | Must be generated, interpreted, and peer-reviewed internally. | IHWS introduces a risk of spectral misinterpretation, whereas QCSS provides a validated, independent baseline. |
| Time-to-Implementation | Immediate (Off-the-shelf availability). | 4 to 8 weeks (Synthesis, purification, and qualification). | QCSS accelerates method validation and regulatory filing timelines, preventing bottlenecks in drug development. |
| Cost Efficiency | High upfront cost per milligram. | Lower raw material cost, but high hidden labor and instrumentation costs. | IHWS is only cost-effective if large quantities (>1g) are required for routine, high-throughput QC testing across multiple sites. |
| Regulatory Acceptance | Universally accepted (ISO 17034 / ICH Q7 compliant vendors). | Highly scrutinized during audits; requires robust, defensible SOPs. | Auditors inherently trust certified third-party vendors, significantly reducing the friction of defending in-house qualification protocols. |
Experimental Protocol: A Self-Validating Qualification System
If a laboratory opts to qualify an IHWS (or verify a QCSS), the protocol cannot rely on circular logic—such as using an unverified standard to calibrate the HPLC that tests the standard itself. To create a self-validating system , we employ orthogonal techniques that independently verify structure and purity, culminating in a definitive Mass Balance calculation.
Step 1: Absolute Structural Elucidation & Primary Assay (qNMR)
-
Methodology : Quantitative Nuclear Magnetic Resonance (qNMR) using a 500 MHz spectrometer.
-
Causality : qNMR is an absolute primary method. Because the integrated area of a given NMR resonance is directly proportional to the number of nuclei responsible for that signal, we can assign absolute purity by comparing the N-oxide's distinct proton signals against an internationally certified, structurally unrelated internal standard (e.g., NIST-traceable Maleic acid). This completely bypasses the need for a pre-existing Carbinoxamine N-oxide standard.
-
Supporting Verification : High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact mass of the protonated free base (
), and FT-IR is used to verify the presence of the N-O coordinate covalent bond stretch.
Step 2: Chromatographic Purity Assessment (HPLC-UV)
-
Methodology : Reversed-Phase HPLC with UV detection (225 nm) using a C18 column and a gradient mobile phase of phosphate buffer (pH 3.0) and acetonitrile.
-
Causality : While qNMR provides absolute overall purity, it lacks the sensitivity to detect trace organic impurities (e.g., unreacted carbinoxamine or secondary degradants) that might overlap in the NMR spectrum. HPLC provides the necessary orthogonal separation to quantify these trace organic impurities, ensuring compliance with specificity requirements[4].
Step 3: Orthogonal Impurity Profiling (Water, Volatiles, Inorganics)
-
Water Content : Karl Fischer (KF) titration. Causality: Carbinoxamine N-oxide dihydrochloride is hygroscopic. HPLC cannot detect water; KF precisely quantifies it.
-
Residual Solvents : Headspace GC-FID. Causality: Detects volatile organic solvents (e.g., ethanol, dichloromethane) trapped in the crystal lattice during synthesis.
-
Inorganic Residue : Residue on Ignition (ROI). Causality: Quantifies non-combustible inorganic salts (e.g., silica, catalyst residue) that are invisible to both HPLC and GC.
Step 4: Mass Balance Calculation
-
Equation :
. -
Causality : This mathematical closure ensures no mass is unaccounted for. If the Mass Balance purity closely matches the absolute qNMR purity, the system validates itself, providing a highly trustworthy Certificate of Analysis compliant with [6].
Quantitative Data Presentation
The following table summarizes representative experimental data generated from the self-validating protocol for a batch of Carbinoxamine N-oxide dihydrochloride.
Table 2: Representative Qualification Data for Carbinoxamine N-oxide Dihydrochloride
| Analytical Parameter | Methodology | Acceptance Criteria | Representative Result | Conclusion |
| Appearance | Visual Inspection | White to off-white crystalline powder | White crystalline powder | Complies |
| Identity (Exact Mass) | HRMS (ESI+) | m/z 307.1213 ± 5 ppm (for free base | m/z 307.1215 (0.6 ppm error) | Complies |
| Chromatographic Purity | HPLC-UV (225 nm) | 99.45% | Complies | |
| Water Content | Karl Fischer Titration | 0.35% | Complies | |
| Residual Solvents | Headspace GC-FID | Complies with ICH Q3C limits | ND (Below LOD) | Complies |
| Inorganic Residue | Residue on Ignition (ROI) | 0.02% | Complies | |
| Absolute Assay | qNMR (vs. Maleic Acid IS) | 99.10% | Complies | |
| Final Mass Balance | 99.18% | Qualified |
Workflow Visualization
The logical relationship of the self-validating qualification system is mapped below.
Figure 1: Self-validating workflow for Carbinoxamine N-oxide dihydrochloride qualification.
References
-
"Carbinoxamine - Wikipedia." Wikipedia, The Free Encyclopedia. URL:[Link]
-
"Carbinoxamine (oral route) - Side effects & dosage." Mayo Clinic. URL:[Link]
-
"ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." European Medicines Agency (EMA). URL:[Link]
-
"ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). URL:[Link]
-
"ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline." European Medicines Agency (EMA). URL:[Link]
-
"The complete guide to the ICH Q7 guidelines." Qualio. URL:[Link]
-
"Impurity guidelines in drug development under ICH Q3." AMSbiopharma. URL:[Link]
Sources
- 1. Carbinoxamine - Wikipedia [en.wikipedia.org]
- 2. Carbinoxamine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Carbinoxamine N-Oxide | CAS 1256285-70-7 | LGC Standards [lgcstandards.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. qualio.com [qualio.com]
Chromatographic Profiling of Carbinoxamine and its N-oxide Metabolite: A Comparative Guide
As a Senior Application Scientist, developing a robust, stability-indicating analytical method requires more than just following a recipe; it requires a deep understanding of the physicochemical interactions between the analytes, the mobile phase, and the stationary phase. This guide provides an objective, data-driven comparison of the retention behaviors of Carbinoxamine and its primary oxidative degradation product, Carbinoxamine N-oxide.
By deconstructing the causality behind their chromatographic separation, this guide equips analytical researchers and drug development professionals with the insights needed to optimize their own High-Performance Liquid Chromatography (HPLC) workflows.
Mechanistic Causality of Chromatographic Retention
To separate Carbinoxamine from its N-oxide impurity effectively, we must exploit their distinct ionization behaviors.
Carbinoxamine is a first-generation H1-receptor antagonist containing a basic tertiary amine group (pKa ~ 8.7) [1]. In a reversed-phase (RP) HPLC system utilizing an acidic mobile phase (e.g., pH 4.0), this tertiary amine becomes fully protonated. The resulting positive charge drastically increases the molecule's polarity, reducing its affinity for the hydrophobic C18 stationary phase and leading to a relatively early elution.
Conversely, Carbinoxamine N-oxide (CAS: 1256285-70-7) is formed when the dimethylamine group is oxidized [2]. The resulting N-O moiety features a dative covalent bond that acts as a strong dipole but lacks the basicity of the parent amine. At pH 4.0, the N-oxide remains neutral. Despite the localized polarity of the N-O bond, the overall neutral molecule is significantly more hydrophobic than the protonated parent carbinoxamine. Consequently, the N-oxide exhibits a stronger hydrophobic interaction with the C18 column, resulting in a longer retention time .
Effect of acidic pH on the polarity and retention of Carbinoxamine species.
Experimental Methodology: Self-Validating RP-HPLC Protocol
The following protocol is adapted from the monograph for Carbinoxamine Maleate and optimized for the resolution of oxidative impurities [3]. The method is designed as a self-validating system , meaning the system suitability criteria inherently verify the physical chemistry principles discussed above.
A. Reagents & Equipment
-
Stationary Phase: C18 Column (4.6 mm × 150 mm, 5 µm particle size, L7 packing).
-
Buffer (Solution A): 2.72 g/L Monobasic potassium phosphate in highly purified water.
-
Organic Modifier (Solution B): Methanol and Acetonitrile (80:20 v/v). Rationale: Methanol provides optimal hydrogen-bonding for the N-oxide dipole, while Acetonitrile reduces system backpressure and sharpens the peaks.
B. Step-by-Step Preparation
-
Mobile Phase Adjustment: Adjust Solution A to exactly pH 4.0 ± 0.05 using dilute phosphoric acid. Filter through a 0.45 µm membrane. Critical Step: Deviations in pH will alter the protonation state of the parent amine, causing retention time drift.
-
Diluent Preparation: Mix Methanol, Acetonitrile, and Water in a 200:50:750 ratio.
-
Standard Solution: Dissolve USP Carbinoxamine Maleate RS in the diluent to a nominal concentration of 0.1 mg/mL.
-
System Suitability Solution: Spike the standard solution with 0.01 mg/mL of Carbinoxamine Related Compound A and B, alongside Carbinoxamine N-oxide [4].
C. Chromatographic Conditions
-
Gradient Program:
-
0–2 min: 25% B
-
2–10 min: Linear gradient to 75% B
-
10–15 min: Hold at 75% B
-
15–16 min: Linear gradient back to 25% B
-
16–20 min: Re-equilibration at 25% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV Diode Array Detector (DAD) set to 225 nm.
D. System Suitability (Self-Validation)
Before sample analysis, the system must validate its own resolving power:
-
Resolution (
): Must be between Carbinoxamine Related Compound A and B. -
Tailing Factor (
): Must be for the Carbinoxamine peak (verifying that secondary silanol interactions are successfully suppressed by the pH 4.0 buffer). -
Relative Standard Deviation (RSD):
for replicate injections.
RP-HPLC Analytical Workflow for Carbinoxamine and N-oxide.
Quantitative Data Presentation
The table below summarizes the expected retention behavior of Carbinoxamine, its N-oxide, and other compendial related substances under the described gradient conditions. The Relative Retention Time (RRT) is calculated with Carbinoxamine as the primary reference peak (
| Analyte | Chemical Identity | Typical Retention Time (min) | Relative Retention Time (RRT) |
| Carbinoxamine Related Compound C | N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethan-1-amine | ~3.40 | 0.68 |
| Carbinoxamine (API) | 2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine | ~5.00 | 1.00 |
| Carbinoxamine N-oxide | 2-((4-Chlorophenyl)(pyridin-2-yl)methoxy)-N,N-dimethylethan-1-amine oxide | ~6.15 | ~1.23 |
| Carbinoxamine Related Compound B | (4-Chlorophenyl)(pyridin-2-yl)methanol | ~6.25 | 1.25 |
| Carbinoxamine Related Compound A | (4-Chlorophenyl)(pyridin-2-yl)methanone | ~6.80 | 1.36 |
Data Interpretation Note: The N-oxide elutes closely to Related Compound B. If co-elution occurs, adjusting the initial gradient hold from 2 minutes to 3 minutes, or slightly modifying the Methanol-to-Acetonitrile ratio in Solution B, will alter the dipole-dipole selectivity and resolve the critical pair.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2564, Carbinoxamine." PubChem. Available at: [Link]
-
Cleanchem Laboratories. "Carbinoxamine N-Oxide Impurity Reference Standard (CAS No: 1256285-70-7)." Cleanchem. Available at: [Link]
-
United States Pharmacopeia (USP). "Carbinoxamine Maleate Tablets Monograph." USP-NF. Available at: [Link]
Titanium trichloride reduction test for N-oxide confirmation
Chemoselective Confirmation of N-Oxide Metabolites: A Comparative Guide to Titanium Trichloride ( ) Reduction
In drug metabolism and pharmacokinetics (DMPK) and the screening of Potentially Mutagenic Impurities (PMIs), distinguishing N-oxides from isobaric +16 Da oxidative metabolites (such as sulfoxides or C-hydroxylations) is a persistent analytical challenge. While high-resolution LC-MS provides exact mass, it often cannot definitively assign the site of oxidation without orthogonal chemical validation.
As an Application Scientist, establishing a self-validating, chemoselective reduction protocol is critical. This guide objectively compares the performance of Titanium Trichloride (
Mechanistic Causality: Why ?
Titanium trichloride is a single-electron reducing agent traditionally supplied as a solution in hydrochloric acid. The reduction of an amine N-oxide to its parent amine requires exactly two moles of
The causality behind
Logic pathway for self-validating LC-MS N-oxide confirmation.
Comparative Analysis of N-Oxide Reduction Methods
When selecting a reduction strategy, researchers typically weigh
| Parameter | Zinc / Acetic Acid | Catalytic Hydrogenation ( | |
| Reaction Phase | Homogeneous (Aqueous) | Heterogeneous (Solid/Liquid) | Heterogeneous (Gas/Solid/Liquid) |
| Chemoselectivity | High: Inert to S-oxides, C-OH, and aromatic rings[2]. | Moderate: Can reduce nitro groups and cleave sensitive bonds[4]. | Low: Prone to over-reducing aromatic rings (e.g., pyridine to piperidine)[5]. |
| Matrix Compatibility | Excellent: Works directly in crude plasma and urine[2]. | Poor: Proteins precipitate on the zinc surface, halting the reaction. | Poor: Biological matrices poison the palladium catalyst. |
| LC-MS Suitability | High: Titanium precipitates as | Low: Soluble zinc salts cause severe electrospray ion suppression. | High: Catalyst is easily filtered, leaving no dissolved salts. |
| Reaction Time | 15 – 30 minutes (Room Temp) | 2 – 7 hours (Requires Heating)[4] | 3 – 12 hours (Requires Pressure)[6] |
Conclusion on Alternatives: While
Experimental Protocol: A Self-Validating System
To ensure scientific integrity, this protocol is designed as a self-validating system . By running an untreated acid control alongside the
Furthermore, the causality behind the "Quenching" step is critical: unreacted
Step-by-Step Methodology
Materials Required:
-
solution (typically 12 wt % in 12 wt %
) -
Control solution (12 wt %
in water) -
1 M Sodium Hydroxide (
) or Sodium Carbonate ( ) -
0.22 µm centrifugal filters
Procedure:
-
Sample Preparation: Prepare the biological sample (plasma/urine) or PMI stock solution at approximately 0.5 mM in 50% aqueous acetonitrile[3].
-
Aliquot Split (The Self-Validating Step): Divide the sample into two equal 1000 µL aliquots in Eppendorf tubes. Label one "Control" and the other "Test".
-
Reagent Addition:
-
To the "Test" tube, add 5 µL of the
/ solution (approx. 4 molar equivalents of )[3]. -
To the "Control" tube, add 5 µL of the 12 wt %
solution.
-
-
Incubation: Vortex both tubes gently and incubate at room temperature for 15 to 30 minutes.
-
Quenching & Precipitation (Critical): Add 1 M
dropwise to both tubes until the pH reaches ~7.0. In the "Test" tube, you will observe the formation of a white precipitate ( )[3]. -
Filtration: Transfer the mixtures to 0.22 µm centrifugal filters and spin at 10,000 x g for 5 minutes.
-
LC-MS Analysis: Inject the pristine supernatants into the UHPLC-HRMS. Compare the extracted ion chromatograms (EIC). A confirmed N-oxide will show a -16 Da mass shift in the "Test" sample that is completely absent in the "Control" sample.
Step-by-step experimental workflow for TiCl3 reduction and MS prep.
References
- "Selective reduction of N-oxides to amines: Application to drug metabolism" - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyr32G_K8Ft-Tl65trjVgu7PYtj7vXW2_eYcPiCoS-hiEjE0wOhwsgDD9w9tcvb8FrN31OWNGm7Q39LERJVCsfqZ2B5To4NouslNH-hFT1ZZagTYi7v0mK7WuChOL-Ys_zQwmUFSABiB1yDPX7Pxgt_s6x8yCTkG0DlUo7ej-ML4ZwMS7MQDQurDiYJpYc8wudceS8-YTTuqK89P2UMkJ-Hh-Qzd0TC0phEEVdE-Qi03OdfI8=]
- "Applications of TiCl3 as a Diagnostic Reagent for the Detection of Nitro- and N-Oxide-Containing Compounds as Potentially Mutagenic Impurities" - ACS.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsMQpgDr_jTfn6ZAFlvgy6rsZn_DsPWvUSjwNQCMi6HZz0ULXQVqLmYgrsfmrEP-Cm4ZO0Qjqt9k86R5RJWJwYS5t6rQgZFUv2BuD6oDXcrtn2CfSl-pYJO8qAMxrBJIIzmPrGjFswI3u4alx5Zs4-]
- "The Reduction of Aliphatic and Aromatic N-oxides to the Corresponding Amines With titanium(III) Chloride" - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9nbGQatUA4PAOZXEUoESeD3kQTe-YcNgeYfoTeKmTn5ip1YVFH426lx1eqzo5pGWTEpwi28RJURCsSzLp1acBL9eYGqNT-Hcqlcg4AzDN5HVYdXumyQj8AwGnYZaBP42zTwY=]
- "Full article: An Efficient Deoxygenation of Heteroaromatic N-Oxides Using Zinc Dust/Ammonium Formate Reagent System" - Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu2djOqR4ou7JGnrgf-KsGUkXS5eLTIXb3kg6hqbf_i6BQeFefv6tu9Nb-OAOKB3HamTU-_DUHyd38d43FUd3qB41-WvL742T2w5t85Ck_w2DJfH7ILyleoHXYqFDS1txa2Cp63KaNbC_rDMWPipFpae1peZ8=]
- "Total synthesis of natural products based on hydrogenation of aromatic rings" - Beilstein Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0DgQoL4dmMOMqyAuNIIrYW5U4HCD7o9s3UnfutUa3XgmZLswl9bFjyiwyL289fqDEvV4DjMwl4a8KdoERVWLinYjobj7wh7P7q1zMrqozv2HnPpFTHxbm3h_qfKyc_C_sIlpWmhb1z0mg8fexMR_i]
Sources
- 1. The reduction of aliphatic and aromatic N-oxides to the corresponding amines with titanium(III) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. BJOC - Total synthesis of natural products based on hydrogenation of aromatic rings [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Limit of Detection (LOD) for Carbinoxamine N-oxide: An Objective Method Comparison Guide
As regulatory agencies increasingly tighten the thresholds for genotoxic and structural impurities in drug substances (per ICH Q3A/Q3B guidelines), the analytical methodologies used to quantify these degradants must be rigorously optimized. Carbinoxamine maleate, a first-generation histamine H1-receptor antagonist[1], is highly susceptible to oxidative degradation. This process primarily yields Carbinoxamine N-oxide (CAS 1256285-70-7)[2][3].
This guide provides an in-depth, objective comparison of the two primary analytical techniques used for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Carbinoxamine N-oxide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Mechanistic Insights: Causality Behind the Analytical Strategy
Before selecting an analytical method, it is critical to understand the physicochemical behavior of the target impurity.
Carbinoxamine contains a tertiary amine group (N,N-dimethyl). Under oxidative stress (e.g., exposure to peroxides or light during formulation/storage), this amine undergoes N-oxidation to form Carbinoxamine N-oxide (Molecular Weight: 306.8 g/mol )[3].
The Causality of Chromatographic Behavior: The addition of the highly electronegative oxygen atom creates a strong dipole, significantly increasing the polarity of the N-oxide compared to the parent API. In Reversed-Phase Chromatography (RPC), this increased polarity reduces the impurity's affinity for the hydrophobic stationary phase (e.g., C18 or C8 columns). Consequently, Carbinoxamine N-oxide will predictably elute earlier than Carbinoxamine.
The Causality of Detection Strategy:
-
HPLC-UV is selected for routine batch release because the N-oxide retains the chromophoric pyridine and chlorophenyl rings of the parent molecule, allowing for robust UV absorption at 220–230 nm[2].
-
LC-MS/MS is selected for trace-level profiling. The N-oxide group readily accepts a proton, making it highly amenable to Electrospray Positive Ionization (ESI+)[4].
Degradation pathway and analytical detection of Carbinoxamine N-oxide.
Quantitative Performance Comparison
The following table synthesizes the performance metrics of optimized HPLC-UV[5] and LC-MS/MS[4] methodologies for Carbinoxamine N-oxide detection.
| Parameter | HPLC-UV Method (Routine QC) | LC-MS/MS Method (Trace Profiling) |
| Analytical Column | Hypersil Gold C18 (150 x 4.6 mm, 5 µm) | BDS Hypersil C8 (100 x 4.6 mm, 5 µm) |
| Detection Mode | DAD / UV at 220 nm | ESI+ (MRM Mode) |
| Limit of Detection (LOD) | ~0.2 µg/mL | 0.178 ng/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL | 0.5 ng/mL |
| Linearity Range | 1.0 – 50.0 µg/mL | 5.0 – 5000 ng/mL |
| Run Time | 20 Minutes | < 5 Minutes |
| Primary Application | Commercial Batch Release (ICH Q2) | Pharmacokinetics & Genotoxic Profiling |
Note: LC-MS/MS provides approximately a 1,000-fold increase in sensitivity, making it mandatory for pharmacokinetic studies or when the impurity must be controlled below standard ICH reporting thresholds.
Step-by-Step Experimental Protocols
To ensure scientific integrity, every analytical protocol must be a self-validating system . The following methodologies include built-in System Suitability Testing (SST) to guarantee data trustworthiness prior to sample analysis.
Protocol A: HPLC-UV Method for Routine LOD/LOQ Validation
This method utilizes a gradient elution profile to effectively resolve the polar N-oxide from the main API peak[5].
Step 1: Standard Preparation
-
Accurately weigh 10.0 mg of Carbinoxamine N-Oxide reference standard[3].
-
Dissolve in 10.0 mL of Diluent (Water/Acetonitrile 80/20 v/v) to create a 1.0 mg/mL stock solution.
-
Perform serial dilutions to achieve the target LOD (0.2 µg/mL) and LOQ (0.6 µg/mL) concentrations.
Step 2: Chromatographic Conditions
-
Column: Hypersil Gold C18, 150 x 4.6 mm, 5 µm[5].
-
Column Temperature: 40 °C[5].
-
Flow Rate: 1.0 mL/min[5].
-
Injection Volume: 20 µL.
-
Mobile Phase Gradient:
Step 3: System Suitability (Self-Validation)
-
Inject the LOQ standard (0.6 µg/mL) in six replicates.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak area must be ≤ 2.0%. The resolution (
) between Carbinoxamine and Carbinoxamine N-oxide must be ≥ 1.5. Signal-to-noise (S/N) for the LOD injection must be ≥ 3:1.
Protocol B: LC-MS/MS Method for Trace-Level Detection
This method leverages the high ionization efficiency of the N-oxide group in an ammonium formate buffer system[4].
Step 1: Sample Preparation (Protein Precipitation/Extraction)
-
Spike blank matrix (or trace API solution) with Carbinoxamine N-oxide to achieve a concentration of 0.5 ng/mL (LOQ)[4].
-
Add Acetonitrile (1:3 ratio) to precipitate proteins or crash out the bulk API matrix[4].
-
Vortex vigorously for 15 seconds, then centrifuge at 14,000 rpm for 10 minutes[4]. Transfer the supernatant to an autosampler vial.
Step 2: Chromatographic Conditions
-
Column: BDS HYPERSIL C8, 100 x 4.6 mm, 5 µm[4].
-
Column Temperature: 45 °C[4].
-
Mobile Phase: Isocratic elution using Acetonitrile : 25mM Ammonium Formate (80:20 v/v)[4].
-
Flow Rate: 0.8 mL/min (split to MS).
Step 3: Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization Positive mode (ESI+)[4].
-
Detection Mode: Multiple Reaction Monitoring (MRM)[4].
-
Transitions:
-
Carbinoxamine:
291.2 167.1[4]. -
Carbinoxamine N-oxide:
307.2 167.1 (Parent mass reflects the addition of oxygen, +16 Da).
-
Step 4: System Suitability (Self-Validation)
-
Inject the LOD standard (0.178 ng/mL)[4].
-
Acceptance Criteria: The S/N ratio must be
3:1 for the LOD and 10:1 for the LOQ (0.5 ng/mL). The MRM transition ratio must remain consistent (±20%) across all standard injections.
Conclusion & Strategic Recommendations
The choice between HPLC-UV and LC-MS/MS for the detection of Carbinoxamine N-oxide depends entirely on the phase of drug development and the required regulatory threshold:
-
For Commercial QC and Stability Testing: The HPLC-UV method using a Hypersil Gold C18 column is highly recommended. It provides an LOD of ~0.2 µg/mL, which is more than sufficient to monitor the standard ICH Q3A reporting threshold for impurities (typically 0.05% - 0.1% of the API)[5].
-
For Pharmacokinetics and Genotoxic Assessments: The LC-MS/MS method is mandatory. The use of a BDS Hypersil C8 column combined with ESI+ MRM detection pushes the LOD down to an ultra-trace level of 0.178 ng/mL, ensuring absolute compliance with stringent safety profiling requirements[4].
References
-
Veeprho. "Carbinoxamine N-Oxide | CAS 1256285-70-7". Veeprho Pharmaceuticals. URL:[Link]
-
CleanChemLab. "Carbinoxamine N-Oxide Impurity | CAS No: 1256285-70-7". CleanChem Laboratories. URL:[Link]
-
Novachem. "Reference standards for pharmaceutical analysis 2018". Novachem Pty Ltd. URL:[Link]
-
FDA. "22-556Orig1s000 - accessdata.fda.gov". U.S. Food and Drug Administration. URL:[Link]
-
Sirisha, T., et al. "LC-MS/MS method for the quantification of carbinoxamine in human plasma". ResearchGate. URL:[Link]
Sources
A Senior Application Scientist's Guide to Differentiating Carbinoxamine N-oxide and Hydroxylamine Metabolites
This guide provides a comprehensive framework for the unambiguous identification and differentiation of two critical, yet analytically challenging, putative metabolites of Carbinoxamine: the N-oxide and the hydroxylamine. As drug development professionals know, the precise structural elucidation of metabolites is paramount for understanding a drug's safety, efficacy, and pharmacokinetic profile. Carbinoxamine, a first-generation antihistamine, is known to be extensively metabolized by the liver, but specific pathways are not well-documented in public literature.[1][2][3] Its structure, containing a tertiary amine, makes it a prime candidate for oxidative metabolism, leading to isobaric metabolites such as N-oxides and hydroxylamines, which possess identical molecular weights and thus cannot be distinguished by mass alone.
This document moves beyond a simple listing of procedures. It delves into the mechanistic causality behind the proposed analytical strategies, grounding them in the fundamental principles of mass spectrometry and chromatography. We will equip researchers with a self-validating system to confidently distinguish these critical metabolic products.
The Metabolic Landscape of Carbinoxamine
Carbinoxamine is an ethanolamine derivative featuring a tertiary dimethylamino group and a pyridine ring.[4] Both of these nitrogen-containing moieties are susceptible to oxidative metabolism by cytochrome P-450 enzymes in the liver.[2][5] This leads to several potential metabolic pathways, with N-oxidation and N-hydroxylation being highly probable routes.
-
N-Oxidation: The tertiary amine can be oxidized to form Carbinoxamine N-oxide. N-oxides are common metabolites of drugs containing tertiary amines and can sometimes be unstable, potentially reverting to the parent drug in vitro or during analysis.[6][7]
-
Hydroxylation: While aromatic hydroxylation on the phenyl or pyridine rings is possible, the formation of a hydroxylamine metabolite from the tertiary amine is also a potential pathway, though often less common than N-oxidation.
The analytical challenge arises because both the N-oxide and a potential hydroxylamine metabolite of Carbinoxamine would have the same molecular formula (C₁₆H₁₉ClN₂O₂) and consequently, the same nominal mass, making them isobaric.[8]
Caption: Putative primary metabolic pathways for Carbinoxamine.
Core Principles of Mass Spectrometric Differentiation
Tandem mass spectrometry (LC-MS/MS) is the definitive technique for distinguishing between these isobaric metabolites.[9] The key lies in their distinct gas-phase fragmentation chemistry following collision-induced dissociation (CID).
The Signature Fragmentation of N-Oxides
The hallmark of a tertiary N-oxide in mass spectrometry is a characteristic neutral loss of an oxygen atom (16 Da).[10] This "deoxygenation" process, resulting in a fragment ion corresponding to the parent drug ([M+H-16]⁺), is often readily observed.[11]
A critical, self-validating step involves leveraging the thermal nature of this fragmentation. The deoxygenation of N-oxides can be significantly enhanced by increasing the temperature of the mass spectrometer's ion source (e.g., the heated capillary or transfer tube).[11][12] Observing an increase in the [M+H-16]⁺ fragment intensity relative to the precursor ion as the source temperature is raised provides powerful evidence for the N-oxide structure.[12]
The Signature Fragmentation of Hydroxylamines
Hydroxylamines, in contrast, do not typically exhibit a facile loss of a single oxygen atom. Their fragmentation is more likely to proceed through one of two primary pathways:
-
Loss of a hydroxyl radical (•OH): This results in a fragment ion at [M+H-17]⁺.
-
Loss of water (H₂O): This leads to a fragment ion at [M+H-18]⁺.[9]
The presence of fragment ions at [M+H-17]⁺ or [M+H-18]⁺, and the notable absence of a significant [M+H-16]⁺ ion, strongly indicates a hydroxylamine structure over an N-oxide.
Comparative Data Summary
The table below summarizes the predicted, diagnostic mass transitions for identifying Carbinoxamine and its putative N-oxide and hydroxylamine metabolites using positive ion electrospray ionization.
| Compound | Precursor Ion (m/z) | Predicted Diagnostic Product Ion(s) (m/z) | Key Differentiating Feature |
| Carbinoxamine | 291.2 | 167.1 | Fragmentation of the ether linkage |
| Carbinoxamine N-oxide | 307.2 | 291.2 | Neutral loss of 16 Da (Oxygen) |
| 167.1 | Subsequent fragmentation of the deoxygenated product | ||
| Carbinoxamine Hydroxylamine | 307.2 | 290.2 | Neutral loss of 17 Da (•OH) |
| 289.2 | Neutral loss of 18 Da (H₂O) |
Note: The exact m/z values may vary slightly based on instrument calibration. The product ion at m/z 167.1 for Carbinoxamine is a known, stable fragment.[13]
A Validated Experimental Workflow for Metabolite Identification
This section outlines a robust, step-by-step protocol designed to separate and identify these metabolites from a complex biological matrix, such as in-vitro liver microsomal incubations or in-vivo plasma samples.
Caption: Experimental workflow for metabolite identification.
Experimental Protocols
1. Sample Preparation (Protein Precipitation) This protocol is adapted from established methods for Carbinoxamine analysis in plasma.[13]
-
Rationale: Protein precipitation is a rapid and effective method for removing the majority of macromolecules from plasma or microsomal samples, which could otherwise interfere with the LC-MS analysis.
-
Procedure:
-
To 100 µL of sample (plasma, microsomal incubate, etc.) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled Carbinoxamine or a structural analog like diphenhydramine).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
2. Chromatographic Separation (LC)
-
Rationale: Achieving chromatographic separation, even if partial, between isobaric metabolites provides an orthogonal layer of evidence for their distinct identities. N-oxides are generally more polar than their parent tertiary amines and would be expected to elute earlier on a reverse-phase column.[6]
-
Conditions:
-
Column: BDS HYPERSIL C18, 100 x 4.6 mm, 5 µm, or equivalent.[13]
-
Mobile Phase A: 25 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Gradient: Start at 20% B, linearly increase to 80% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Injection Volume: 10 µL.
-
3. Mass Spectrometric Detection (MS/MS)
-
Rationale: This is the core of the identification process. The parameters are chosen to generate specific, diagnostic fragment ions for each compound of interest.
-
Conditions:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carbinoxamine: 291.2 → 167.1
-
Putative N-oxide: 307.2 → 291.2 (for deoxygenation) AND 307.2 → 167.1
-
Putative Hydroxylamine: 307.2 → 289.2 (for water loss)
-
-
Collision Energy (CE): Perform a CE optimization experiment for the m/z 307.2 precursor to find the optimal energy to produce the diagnostic fragments. Start with a range of 10-40 eV.
-
Source Temperature: Initially set to a moderate value (e.g., 350°C).
-
4. Confirmatory In-Source CID Experiment
-
Rationale: To provide definitive proof of the N-oxide structure.
-
Procedure:
-
Infuse a solution of the sample or a synthesized standard of the putative N-oxide directly into the mass spectrometer.
-
Monitor the precursor ion (m/z 307.2) and the deoxygenated product ion (m/z 291.2) in full scan or SIM mode (without CID in the collision cell).
-
Increase the ion source temperature in steps (e.g., from 300°C to 500°C) and record the ion intensities at each step.
-
A significant increase in the relative abundance of the m/z 291.2 ion with temperature confirms the thermal lability of the N-O bond, a characteristic of N-oxides.[11][12]
-
Conclusion
The differentiation of Carbinoxamine N-oxide and its hydroxylamine metabolite, while challenging due to their isobaric nature, is readily achievable through a systematic and mechanistically informed LC-MS/MS strategy. The cornerstone of this approach is the exploitation of their distinct fragmentation pathways: a characteristic neutral loss of 16 Da for the N-oxide, which can be validated through in-source thermal fragmentation experiments, versus the loss of 17 or 18 Da for the hydroxylamine. By coupling this mass spectrometric strategy with robust chromatographic separation, researchers can build a self-validating system for the confident and unambiguous identification of these critical metabolites, ensuring data integrity in pharmacokinetic and drug safety studies.
References
-
Drugs.com. (2026, January 11). Carbinoxamine: Package Insert / Prescribing Information. [Link]
-
GlobalRx. (n.d.). Clinical Profile: Carbinoxamine Maleate 4mg/5mL Solution. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2564, Carbinoxamine. Retrieved from [Link]
-
Lin, H.-R., et al. (2020). A Study of Opiate, Opiate Metabolites and Antihistamines in Urine after Consumption of Cold Syrups by LC-MS/MS. Metabolites, 10(2), 73. [Link]
-
U.S. Food and Drug Administration. (2011, October 7). Pharmacology Review. [Link]
-
WikiDoc. (2015, September 17). Carbinoxamine. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Carbinoxamine Maleate?[Link]
-
Kumar, K. S., et al. (2014). LC-MS/MS method for the quantification of carbinoxamine in human plasma. ResearchGate. [Link]
-
Chen, X.-C., et al. (2022). Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents. Chemical Science, 13(36), 10845–10854. [Link]
-
Slideshare. (n.d.). LC-MS/MS method for the quantification of carbinoxamine in human plasma. [Link]
-
Gessner, A., & König, B. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). LCMS Chromatogram of carbinoxamine. [Link]
-
El-Masry, S., & El-Morsi, R. (2019). Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring. Drug Research, 69(6), 342–347. [Link]
-
Tong, W., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085–2090. [Link]
-
Regulations.gov. (n.d.). Carbinoxamine maleate solution. [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. [Link]
-
R Discovery. (2001, October 11). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. [Link]
-
Cleanchem. (n.d.). Carbinoxamine N-Oxide Impurity. [Link]
-
ResearchGate. (n.d.). Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Carbinoxamine Maleate? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Methods for Carbinoxamine Impurity Profiling
This guide provides an in-depth technical comparison of analytical methodologies for the determination of impurities in Carbinoxamine maleate. Designed for researchers, scientists, and drug development professionals, this document offers a critical evaluation of various techniques, grounded in scientific principles and regulatory expectations. We will explore not only the established pharmacopeial methods but also advanced chromatographic and spectrometric approaches that offer enhanced sensitivity and specificity, particularly for the control of potentially genotoxic impurities (GTIs).
Introduction: The Criticality of Impurity Control in Carbinoxamine
Carbinoxamine is a first-generation antihistamine of the ethanolamine class, widely used for the symptomatic relief of allergic conditions.[1][2] As with any active pharmaceutical ingredient (API), the control of impurities is paramount to ensure the safety and efficacy of the final drug product. Impurities can originate from various sources, including the synthetic route, degradation of the API, and storage.[3] Some of these impurities may be pharmacologically active or toxic, necessitating their stringent control.
The regulatory landscape, particularly guided by the International Council for Harmonisation (ICH) M7 guideline, mandates a risk-based approach to the identification, categorization, qualification, and control of impurities, with a special focus on those with mutagenic potential.[4] This guide will, therefore, emphasize methods capable of detecting and quantifying not only process-related impurities but also potential GTIs at trace levels.
Known and Potential Impurities in Carbinoxamine
A robust impurity profiling method begins with a thorough understanding of the potential impurities that may be present. These can be broadly categorized as:
-
Process-Related Impurities: Arising from the manufacturing process, including unreacted starting materials, intermediates, by-products, and reagents.
-
Degradation Products: Formed due to the degradation of the drug substance under the influence of light, heat, humidity, or interaction with excipients.
-
Genotoxic Impurities (GTIs): Compounds that have the potential to damage DNA and are of significant concern even at very low levels.
The United States Pharmacopeia (USP) monograph for Carbinoxamine Maleate lists several known related compounds:[5]
-
Carbinoxamine Related Compound A: (4-Chlorophenyl)(pyridin-2-yl)methanone
-
Carbinoxamine Related Compound B: (4-Chlorophenyl)(pyridin-2-yl)methanol
-
Carbinoxamine Related Compound C: 2-((4-Chlorophenyl)(pyridin-2-yl)methoxy)-N-methylethanamine
Beyond these, a consideration of the synthetic routes for Carbinoxamine highlights other potential impurities. A common synthesis may involve the reaction of 2-chloropyridine with a suitable precursor.[6] Therefore, residual 2-chloropyridine, which has been reported to have genotoxic potential, is a critical impurity to monitor.[5] Furthermore, methylation steps in the synthesis could potentially involve reagents like dimethyl sulfate, a known potent genotoxin.[1][7][8]
The following diagram illustrates a potential synthetic pathway and the origin of key impurities:
Caption: Potential Synthetic Pathway and Origin of Carbinoxamine Impurities.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is critical for the effective separation, detection, and quantification of Carbinoxamine impurities. This section compares the most relevant methodologies.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the most common technique for routine quality control of pharmaceuticals and is the basis for the USP method for Carbinoxamine Maleate tablets.[9]
-
Principle: Separation is achieved based on the differential partitioning of analytes between a stationary phase (e.g., C18) and a liquid mobile phase. Detection is typically performed using a UV detector at a wavelength where the API and its impurities absorb light.
-
Advantages: Robust, reliable, and widely available in QC laboratories.
-
Limitations: May lack the sensitivity required for trace-level GTI analysis. Co-elution of impurities can be a challenge, requiring careful method development.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement over HPLC, utilizing smaller particle size columns (<2 µm) and higher operating pressures.
-
Principle: The smaller particle size leads to a dramatic increase in chromatographic efficiency.
-
Advantages:
-
Faster Analysis: Significantly shorter run times compared to HPLC.[10][11]
-
Improved Resolution: Narrower peaks allow for better separation of closely eluting impurities.[10]
-
Enhanced Sensitivity: Increased peak height for a given concentration leads to lower detection limits.[2][4]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to greener and more cost-effective analyses.[4]
-
-
Limitations: Higher initial instrumentation cost. Methods may require re-validation when transferring from HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.
-
Principle: After chromatographic separation, the analytes are ionized and their mass-to-charge ratio is determined. This provides molecular weight information, which is invaluable for impurity identification.
-
Advantages:
-
High Sensitivity and Specificity: Capable of detecting and quantifying impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels, making it ideal for GTI analysis.[12][13]
-
Structural Elucidation: Tandem MS (MS/MS) can provide fragmentation patterns that help in the structural identification of unknown impurities.[14]
-
Peak Purity Assessment: Can confirm the identity of co-eluting peaks if they have different masses.
-
-
Limitations: Higher cost and complexity of instrumentation compared to UV detection. Matrix effects can sometimes suppress ion formation, affecting quantification.
Gas Chromatography (GC)
GC is particularly suitable for the analysis of volatile and semi-volatile impurities.
-
Principle: Separation is based on the partitioning of analytes between a gaseous mobile phase and a stationary phase within a column.
-
Advantages: Excellent for analyzing residual solvents and volatile GTIs like 2-chloropyridine.[15][16] Headspace GC-MS is a very sensitive technique for these types of analytes.
-
Limitations: Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes to increase their volatility.
The following table summarizes the key performance attributes of these techniques for Carbinoxamine impurity analysis:
| Technique | Resolution | Sensitivity | Speed | Cost | Application for Carbinoxamine Impurities |
| HPLC-UV | Good | Moderate | Moderate | Low | Routine QC, quantification of known impurities (e.g., USP Related Compounds) |
| UPLC-UV/PDA | Excellent | High | Fast | Medium | High-throughput screening, improved separation of complex impurity profiles |
| LC-MS(/MS) | Excellent | Very High | Fast | High | GTI analysis, identification of unknown impurities, peak purity assessment |
| GC-MS | Excellent | Very High | Fast | Medium | Analysis of volatile impurities (e.g., 2-chloropyridine, residual solvents) |
Recommended Experimental Protocols
This section provides detailed, step-by-step methodologies for a comprehensive analysis of Carbinoxamine impurities, integrating different techniques for a holistic approach.
Protocol 1: UPLC-UV Method for Routine Impurity Profiling
This method is an enhancement of the standard HPLC approach, offering improved performance for routine quality control.
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: PDA, 220-400 nm, with extraction at 225 nm
-
Injection Volume: 2 µL
Sample Preparation:
-
Standard Solution: Prepare a solution of Carbinoxamine Maleate reference standard and available impurity standards in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the Carbinoxamine Maleate sample at a concentration of 0.5 mg/mL in the same diluent.
Causality Behind Experimental Choices:
-
The use of a sub-2 µm particle column provides high efficiency and resolution.
-
A gradient elution is necessary to separate impurities with a wide range of polarities in a reasonable timeframe.
-
Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry if the method is to be transferred to an LC-MS system.
-
A PDA detector allows for the monitoring of multiple wavelengths and can help in distinguishing between impurities with different UV spectra.
Protocol 2: LC-MS/MS Method for GTI Quantification
This method is designed for the sensitive and specific quantification of potential genotoxic impurities.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Same as Protocol 1.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Carbinoxamine: m/z 291.2 → 167.1[3]
-
2-Chloropyridine: To be determined based on standard infusion (expected m/z 114.0)
-
Other potential GTIs: To be determined based on their structures.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Sample Preparation:
-
Prepare a spiked sample solution by adding known amounts of the GTI standards to the sample solution from Protocol 1 to demonstrate recovery and sensitivity.
Causality Behind Experimental Choices:
-
LC-MS/MS in MRM mode provides exceptional sensitivity and selectivity, allowing for the detection of trace-level impurities in the presence of the high-concentration API.
-
The specific precursor-to-product ion transitions for each analyte ensure that only the compound of interest is being measured, eliminating interferences.
Protocol 3: Headspace GC-MS for Volatile Impurities
This protocol is essential for the analysis of volatile impurities that are not amenable to LC analysis.
Instrumentation:
-
Headspace sampler coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
GC-MS Conditions:
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 min
-
Ramp: 10 °C/min to 240 °C, hold for 5 min
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 35-350
Headspace Conditions:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 min
Sample Preparation:
-
Accurately weigh about 100 mg of Carbinoxamine Maleate into a headspace vial.
-
Add a suitable solvent (e.g., DMSO or DMF) and seal the vial.
Causality Behind Experimental Choices:
-
Headspace sampling allows for the analysis of volatile compounds without injecting the non-volatile API and matrix onto the GC column, which could cause contamination and column degradation.
-
A polar GC column (e.g., DB-624) is suitable for the separation of polar volatile impurities.
-
MS detection provides positive identification of the impurities based on their mass spectra.
Inter-Laboratory Comparison Workflow
For a successful inter-laboratory comparison, a well-defined workflow is essential.
Caption: Workflow for an Inter-Laboratory Comparison Study.
Conclusion and Recommendations
The selection of an appropriate analytical method for Carbinoxamine impurity profiling is a critical decision that impacts drug safety and regulatory compliance. While the traditional HPLC-UV method is suitable for routine quality control of known impurities, a modern, risk-based approach necessitates the use of more advanced techniques.
-
For routine QC and release testing, transitioning from HPLC to UPLC is highly recommended. The significant gains in speed, resolution, and sensitivity will lead to higher throughput and more reliable data.
-
For the control of genotoxic impurities, LC-MS/MS is the gold standard. Its high sensitivity and specificity are essential for meeting the stringent regulatory limits for these compounds.
-
For the analysis of volatile impurities, headspace GC-MS is the most appropriate technique.
An ideal impurity control strategy for Carbinoxamine would involve a combination of these methods: UPLC-PDA for routine profiling and quantification of known impurities, and dedicated LC-MS/MS and GC-MS methods for the targeted analysis of potential GTIs. This integrated approach ensures a comprehensive understanding and control of all impurities, leading to a safer and more effective drug product.
References
-
B.M. Gurupadayya, et al. (2014). LC-MS/MS method for the quantification of carbinoxamine in human plasma. IOSR Journal of Pharmacy and Biological Sciences, 9(1), 48-55. Available from: [Link]
-
Vyskocil, A., & Viau, C. (1999). Dimethyl sulfate: a review of its toxicity. Journal of Applied Toxicology, 19(5), 379-384. Available from: [Link]
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. Available from: [Link]
-
Kouras, A., et al. (2010). Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions. Journal of Hazardous Materials, 177(1-3), 1127-1132. Available from: [Link]
-
ResearchGate. (n.d.). Genotoxicity Study of Photolytically Treated 2-Chloropyridine Aqueous Solutions. Available from: [Link]
-
Government of Canada. (2009, August 15). Screening Assessment for the Challenge Sulfuric Acid, Dimethyl Ester (Dimethyl Sulfate). Available from: [Link]
-
Patsnap. (2025, September 22). FTIR vs LC-MS: Detecting Pharmaceutical Impurities. Available from: [Link]
-
Drugs.com. (2026, January 1). Carbinoxamine Monograph for Professionals. Available from: [Link]
-
WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025, June 6). Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need?. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Available from: [Link]
-
USP-NF. (2023, January 27). Carbinoxamine Maleate Tablets. Available from: [Link]
-
Umweltbundesamt. (n.d.). INTERIM ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs) DIMETHYL SULFATE (CAS Reg. No. 77-78-1). Available from: [Link]
-
USP-NF ABSTRACT. (n.d.). Carbinoxamine Maleate. Available from: [Link]
-
PubChem. (n.d.). Carbinoxamine Maleate. Available from: [Link]
-
National Toxicology Program. (n.d.). 2-Chloropyridine. Available from: [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available from: [Link]
-
Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds enabled by non-D–A-type super organoreductants and sulfoxide- or sulfide HAT reagents. Available from: [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Carbinoxamine Maleate | C20H23ClN2O5 | CID 5282409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simple HPLC Method for Quantitative Determination of Carbinoxamine in Human Plasma: Application in Pharmacokinetic Studies and Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbinoxamine Maleate [doi.usp.org]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. uspnf.com [uspnf.com]
- 9. Carbinoxamine Maleate | CAS 3505-38-2 | LGC Standards [lgcstandards.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. LC-MS/MS method for the quantification of carbinoxamine in human plasma | PDF [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and full validation of a liquid chromatography-tandem mass spectrometry method for determination of carbinoxamine in beagle plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. jfda-online.com [jfda-online.com]
Carbinoxamine N-Oxide Dihydrochloride proper disposal procedures
As a Senior Application Scientist, I understand that managing active pharmaceutical ingredients (APIs), their metabolites, and specific salt forms requires moving beyond generic safety sheets. You need a mechanistic understanding of the compound to ensure your laboratory remains safe, compliant, and operationally efficient.
Carbinoxamine N-Oxide Dihydrochloride (derived from the free base CAS 1256285-70-7) is a synthesized metabolite and known impurity of the H1-antihistamine carbinoxamine[1][2]. Because of its potent biological activity and acute oral toxicity, its disposal cannot be treated as routine laboratory waste.
This guide provides a self-validating, step-by-step protocol for the containment, transport, and destruction of Carbinoxamine N-Oxide Dihydrochloride, grounded in the EPA’s Resource Conservation and Recovery Act (RCRA) Subpart P standards[3].
Physicochemical Properties & Hazard Causality
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. The dihydrochloride salt form renders this molecule highly water-soluble. If introduced into municipal wastewater, it resists standard bio-filtration, posing a severe risk of aquatic toxicity[4].
Furthermore, the presence of nitrogen (the N-oxide moiety) and chlorine (the dihydrochloride salt) in its molecular structure dictates that thermal destruction must be carefully managed. Incinerating this compound without proper controls will release highly toxic nitrogen oxides (NOx) and hydrochloric acid (HCl) gas into the atmosphere.
Table 1: Hazard Classification and Operational Implications
| Parameter | Classification | Operational Causality & Implication |
| GHS Classification | Acute Tox. 3 (Oral) | H301: Toxic if swallowed [5]. Mandates strict segregation and the use of closed-system transfers to prevent aerosolization of the powder. |
| Transport ID | UN2811, Class 6.1 | Toxic solid, organic, n.o.s. [6]. Requires UN-certified secondary containment for off-site transport to prevent exposure during transit. |
| EPA Regulation | RCRA Subpart P | Sewering is strictly prohibited [7]. Must be managed as a non-creditable hazardous waste pharmaceutical. |
| Destruction Method | Controlled Incineration | Must be burned at >1000°C in a chemical incinerator equipped with an afterburner and alkaline flue gas scrubber[1][8]. |
Standard Operating Procedure: Routine Disposal
The following protocol ensures a closed-loop chain of custody from the point of generation to final destruction. Every step is designed to be self-validating, ensuring that a failure in one step is caught by the next.
Phase 1: Point-of-Generation Segregation (Satellite Accumulation)
-
Designate a Satellite Accumulation Area (SAA): Establish an SAA at or near the point of generation. While the EPA permits up to 55 gallons of hazardous waste in an SAA, best practices for highly toxic APIs dictate minimizing accumulation time to reduce exposure risk[9].
-
Primary Containment: Place all Carbinoxamine N-Oxide Dihydrochloride waste (including the API itself, contaminated weighing boats, spatulas, and disposable PPE) into a chemically compatible, puncture-resistant container[10].
-
Validation & Labeling: Immediately affix a label reading "Hazardous Waste - Toxic Solid (Carbinoxamine N-Oxide)" with the exact accumulation start date[9]. Weigh the container and log the mass to ensure a mass-balance match against your inventory usage.
Phase 2: Neutralization and Lab Packing
-
Avoid Aqueous Dilution: Because the dihydrochloride salt is highly soluble, do not attempt to dissolve it for disposal. Keep the waste in its solid state to minimize volume and prevent accidental liquid spills.
-
Lab Packing: Place the primary sealed containers into a UN-certified secondary drum (e.g., a high-density poly-drum) lined with absorbent material. Causality: This self-validating step ensures that if the primary container fails or degrades, the secondary drum completely contains the hazard.
Phase 3: Manifesting and Transport
-
EPA Identification: Ensure your facility has an active EPA identification number (obtained via EPA Form 8700-12) to legally transport hazardous waste off-site[7].
-
Chain of Custody: Contract a licensed hazardous waste hauler. Complete a Uniform Hazardous Waste Manifest to track the material from your laboratory to the destination facility[7].
Phase 4: Thermal Destruction
-
Incineration Routing: The waste must be routed exclusively to a permitted hazardous waste incinerator.
-
Scrubbing Requirement: Explicitly verify with your waste vendor that the facility utilizes controlled incineration with flue gas scrubbing. Causality: The high temperatures (>1000°C) cleave the organic framework, while the alkaline scrubbers are mandatory to neutralize the HCl and NOx gases generated by the dihydrochloride and N-oxide moieties[1][8].
Spill Response and Decontamination Workflow
In the event of an accidental release, immediate action is required to prevent inhalation or environmental contamination.
-
Isolate the Area: Evacuate non-essential personnel and control entry by roping off the spill zone[5].
-
PPE Donning: Responders must wear a NIOSH-approved respirator, chemical-resistant gloves, and a flame-retardant antistatic suit[1].
-
Dry Collection: Do not use water, as this will dissolve the salt and rapidly spread the contamination. Use spark-proof tools to gently sweep up the solid powder without creating dust[8].
-
Decontamination: Wipe the area with a damp, disposable cloth only after the bulk solid has been removed. Place all cleanup materials into the UN2811 hazardous waste container[6].
Waste Lifecycle Visualization
The following diagram illustrates the critical pathway of Carbinoxamine N-Oxide Dihydrochloride waste, ensuring compliance with EPA Subpart P regulations.
Workflow for the RCRA-compliant disposal of Carbinoxamine N-Oxide Dihydrochloride.
References
-
[10] Environmental Marketing Services. "Laboratory Waste Disposal." emsllcusa.com. [Link]
-
[7] MCF Environmental Services. "Waste Management Requirements for Pharmaceutical Waste." mcfenvironmental.com.[Link]
-
[9] Medical Laboratory Observer. "Laboratory Waste Management: The New Regulations." medlabmag.com. [Link]
-
[3] PharmWaste Technologies. "EPA Subpart P Regulations - Check List." pwaste.com. [Link]
Sources
- 1. tlcstandards.com [tlcstandards.com]
- 2. Carbinoxamine N-Oxide | CAS 1256285-70-7 | LGC Standards [lgcstandards.com]
- 3. pwaste.com [pwaste.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. Laboratory Waste Disposal - Environmental Marketing Services [emsllcusa.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Carbinoxamine N-Oxide Dihydrochloride
Researchers and drug development professionals are at the forefront of innovation, often handling novel chemical entities with limited safety data. Carbinoxamine N-Oxide Dihydrochloride, a derivative of the first-generation antihistamine Carbinoxamine, is one such compound where comprehensive safety information may not be readily available.[1][2][3] This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). By adopting a conservative and evidence-based approach, we can ensure the safety of laboratory personnel while maintaining the integrity of research.
Hazard Identification and Risk Assessment: A Proactive Stance
Given the absence of a specific Safety Data Sheet (SDS) for Carbinoxamine N-Oxide Dihydrochloride, a thorough risk assessment must be conducted based on the known hazards of the parent compound, Carbinoxamine, and structurally related amine N-oxides.
Known Hazards of Carbinoxamine:
-
Acute Oral Toxicity: Carbinoxamine maleate is classified as toxic if swallowed.[4][5][6][7]
-
Skin and Eye Irritation: It is known to cause skin and serious eye irritation.[4][5][8]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[4][5]
-
Central Nervous System Effects: As a first-generation antihistamine, Carbinoxamine can cause drowsiness and dizziness.[9]
The introduction of the N-oxide functional group and the dihydrochloride salt form may alter the toxicological profile. Therefore, a cautious approach is warranted, assuming the potential for similar or even enhanced hazards.
Engineering and Administrative Controls: The First Line of Defense
Before relying on PPE, it is crucial to implement robust engineering and administrative controls to minimize exposure.
-
Designated Work Area: All work with Carbinoxamine N-Oxide Dihydrochloride should be conducted in a designated area, clearly labeled with appropriate hazard warnings.
-
Chemical Fume Hood: Handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood to control airborne dust and vapors.[10]
-
Standard Operating Procedures (SOPs): Detailed SOPs for handling, storage, and disposal must be developed and strictly followed.
-
Training: All personnel must be trained on the potential hazards and the specific procedures outlined in the SOPs.
Personal Protective Equipment (PPE): Your Last Line of Defense
The following PPE is mandatory when handling Carbinoxamine N-Oxide Dihydrochloride. The selection of specific PPE should be based on a thorough risk assessment of the planned procedures.
PPE Selection Table:
| Body Part | PPE Item | Standard/Material | Rationale |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | ANSI Z87.1 / EN 166 | Protects against splashes and airborne particles.[11][12][13] A face shield should be used in conjunction with goggles when there is a significant splash risk.[14] |
| Hands | Chemical-Resistant Gloves | Nitrile or Neoprene | Provides protection against skin contact.[11] Double gloving is recommended for prolonged handling or when working with larger quantities. |
| Body | Laboratory Coat or Chemical-Resistant Apron | Flame-resistant material | Protects skin and personal clothing from contamination.[12][15] A chemical-resistant apron provides an additional layer of protection. |
| Respiratory | N95 or higher-rated respirator | NIOSH-approved | Recommended when handling the powder outside of a fume hood or when there is a risk of aerosol generation.[16] |
| Feet | Closed-toe Shoes | Leather or other chemical-resistant material | Protects feet from spills and falling objects. |
Step-by-Step PPE Protocols
Adherence to proper donning and doffing procedures is critical to prevent cross-contamination.
Donning Procedure:
Doffing Procedure:
The doffing procedure is designed to minimize the spread of contamination.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of contaminated materials is a critical component of laboratory safety.
Waste Segregation:
A dedicated and clearly labeled hazardous waste container must be used for all materials contaminated with Carbinoxamine N-Oxide Dihydrochloride.
Disposal Workflow:
All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[10]
Emergency Procedures: Preparedness is Paramount
In the event of an exposure, immediate and appropriate action is crucial.
Exposure Response:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][17] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water. Seek immediate medical attention.[4] |
An eyewash station and safety shower must be readily accessible in the work area.[10] All personnel should be familiar with their location and operation.
Conclusion: A Culture of Safety
The responsible handling of novel compounds like Carbinoxamine N-Oxide Dihydrochloride is fundamental to both scientific progress and the well-being of researchers. By integrating robust engineering controls, meticulous work practices, and the consistent and correct use of appropriate PPE, we can foster a culture of safety that protects our most valuable asset: our scientists. This guide serves as a foundational resource, and it is incumbent upon each researcher to supplement this information with a thorough understanding of their specific experimental protocols and institutional safety policies.
References
-
U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carbinoxamine. PubChem Compound Summary for CID 2564. Retrieved from [Link]
-
VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). SAFETY DATA SHEET: Carbinoxamine Maleate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carbinoxamine N-Oxide-d6. PubChem Compound Summary for CID 169435630. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Retrieved from [Link]
-
ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Carbinoxamine, Maleate Salt MSDS. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbinoxamine. Retrieved from [Link]
-
Gpatindia. (2020, August 2). CARBINOXAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
The Clorox Company. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Mayo Clinic. (2026, January 31). Carbinoxamine (oral route) - Side effects & dosage. Retrieved from [Link]
Sources
- 1. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbinoxamine - Wikipedia [en.wikipedia.org]
- 3. CARBINOXAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.fr [fishersci.fr]
- 9. CAS 486-16-8: (±)-Carbinoxamine | CymitQuimica [cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. velsafe.com [velsafe.com]
- 12. sams-solutions.com [sams-solutions.com]
- 13. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 14. epa.gov [epa.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 17. thecloroxcompany.com [thecloroxcompany.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
